3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Description
Properties
IUPAC Name |
3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-13-8-7-11(17)9-12(13)14(15(18)16(19)20)10-5-3-2-4-6-10/h2-9H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMMQSCMAWOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200241 | |
| Record name | 2(1H)-Quinolinone, 3-amino-6-chloro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5220-02-0 | |
| Record name | 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5220-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 3-amino-6-chloro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-6-CHLORO-1-METHYL-4-PHENYLCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6317625G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Introduction: The Significance of the Carbostyril Scaffold
Carbostyrils, also known as 2-quinolones or 2-hydroxyquinolines, represent a privileged heterocyclic scaffold in medicinal chemistry and drug development. Their rigid, planar structure provides an excellent framework for interacting with biological targets. The specific derivative, 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, is a notable compound, often identified as a key intermediate or related substance in the synthesis of pharmaceuticals such as Diazepam.[1] Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogues. Quinolone derivatives, in general, exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, making them a focal point of extensive research.[2]
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the chemical principles and experimental rationale that underpin this multi-step synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically dissected through a retrosynthetic approach. The final N-methylation step can be achieved from the corresponding NH-carbostyril. The core carbostyril ring system, with its amino and phenyl substitutions, can be constructed via an intramolecular cyclization of a suitably functionalized N-acyl aminobenzophenone precursor. This precursor, in turn, is derived from the foundational starting material, 2-amino-5-chlorobenzophenone.
The overall synthetic strategy is therefore a linear sequence involving:
-
Acylation: Introduction of a chloroacetyl group onto the nitrogen of 2-amino-5-chlorobenzophenone.
-
N-Methylation: Introduction of a methyl group onto the amide nitrogen.
-
Intramolecular Cyclization: Formation of the carbostyril ring.
-
Final Amination/Rearrangement: Conversion to the final 3-amino product.
An alternative final step involves the direct methylation of the pre-formed 3-amino-6-chloro-4-phenylcarbostyril, which can be an efficient route to the target molecule.
Experimental Synthesis: A Step-by-Step Guide
The following sections provide a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 2-amino-5-chlorobenzophenone.
Part 1: Synthesis of the Starting Material - 2-Amino-5-chlorobenzophenone
While 2-amino-5-chlorobenzophenone is commercially available, understanding its synthesis provides a complete picture. A common method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[3] However, a more versatile and often higher-yielding approach involves the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate.[3] Another established method involves the reaction of p-chloroaniline with benzonitrile in the presence of a Lewis acid.[4]
Part 2: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (Intermediate 1)
This intermediate is synthesized through a two-step process starting from 2-amino-5-chlorobenzophenone.
Step 2a: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
-
Reaction Principle: This step involves the N-acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. Potassium carbonate is used as a base to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine on the acyl chloride. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Experimental Protocol:
-
To a solution of 2-amino-5-chlorobenzophenone (1.5 g, 0.0061 mole) in acetonitrile (30 ml), add potassium carbonate (1.27 g, 0.0092 mole) and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 5-10 °C in an ice bath.
-
Add chloroacetyl chloride (0.83 g, 0.0073 mole) dropwise to the cooled mixture, maintaining the temperature between 5-10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 2:8 ethyl acetate:hexane mobile phase.
-
Upon completion, add water (100 ml) and extract the product with ethyl acetate (2 x 50 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield pure N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.
-
Step 2b: N-Methylation to Yield Intermediate 1
-
Reaction Principle: The subsequent N-methylation of the chloroacetamide derivative is a crucial step. This can be achieved using a suitable methylating agent in the presence of a base.
Part 3: Intramolecular Cyclization and Amination to Yield this compound (Target Compound)
-
Reaction Principle: This transformative step involves an intramolecular cyclization of N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, followed by amination. Pyridine is employed not only as a high-boiling solvent but also as a base and catalyst to facilitate the cyclization. The mechanism likely involves the formation of a carbanion intermediate which then attacks the benzophenone carbonyl group, leading to the formation of the carbostyril ring.
-
Experimental Protocol:
-
A mixture of the intermediate from Part 2 (e.g., a precursor like 6-chloro-1-methyl-4-phenyl quinazolin-2-(1H)-one, 1.2 g, 0.0037 mole) in pyridine (10.20 ml, 0.1266 mole) is heated to reflux at 115 °C.
-
The reaction mixture is stirred at this temperature for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Diethyl ether (10 ml) is added to precipitate the product.
-
The mixture is further cooled to 0-5 °C and stirred for 15 minutes.
-
The resulting solid is filtered and washed with diethyl ether (30 ml) to afford the target compound, 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-(1H)-one.[3]
-
Alternative Synthetic Route: N-Methylation as the Final Step
An alternative and efficient approach involves the methylation of 3-amino-6-chloro-4-phenyl-1H-quinolin-2-one as the final step.
-
Reaction Principle: This method takes advantage of the acidic nature of the N-H proton in the carbostyril ring. Treatment with a base generates the corresponding sodium salt, which then acts as a nucleophile, reacting with a methylating agent like methyl iodide.
-
Experimental Protocol:
-
Prepare the sodium salt of 3-amino-6-chloro-4-phenyl-1H-quinolin-2-one.
-
React the sodium salt with methyl iodide in an acetone solution.
-
The N-alkylated product, this compound, is obtained in good yield.[5]
-
Reaction Mechanisms and Scientific Rationale
Mechanism of Intramolecular Cyclization
The cyclization of the N-acylated aminobenzophenone precursor in pyridine is a key step. The basic nature of pyridine facilitates the deprotonation of the α-carbon to the amide carbonyl, generating a carbanion. This nucleophilic carbanion then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the benzophenone moiety. Subsequent elimination of a leaving group and tautomerization leads to the formation of the stable aromatic carbostyril ring system.
Caption: Proposed mechanism for the intramolecular cyclization.
Causality of Reagent Selection
-
Potassium Carbonate: In the initial acylation step, potassium carbonate is a preferred base due to its moderate basicity, which is sufficient to neutralize the generated HCl without promoting unwanted side reactions. Its insolubility in acetonitrile allows for easy removal by filtration.
-
Pyridine: For the cyclization, pyridine serves multiple roles. It is a high-boiling polar solvent that can effectively solvate the reactants and intermediates. As a tertiary amine, it acts as a non-nucleophilic base to promote the necessary deprotonation steps. Furthermore, it can act as a catalyst in acyl transfer reactions.
-
Chloroacetyl Chloride: The use of chloroacetyl chloride is strategic. The chloro-substituent provides a reactive site for subsequent chemical modifications if desired, and its electron-withdrawing nature can influence the acidity of the α-protons, facilitating the cyclization.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Data |
| Melting Point | 130-133 °C[6] |
| ¹H NMR (CDCl₃) | Signals corresponding to the N-methyl group (singlet, ~3.7 ppm), aromatic protons of the quinoline and phenyl rings (multiplets, ~7.2-7.9 ppm), and the amino group protons (broad singlet). |
| ¹³C NMR | Expected signals for the N-methyl carbon, aromatic carbons, the carbonyl carbon of the carbostyril ring, and carbons bearing the amino and chloro substituents. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C=O stretching of the amide in the carbostyril ring (~1630-1690 cm⁻¹), and C-Cl stretching.[7] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₆H₁₃ClN₂O (284.74 g/mol ). Fragmentation patterns may show loss of the methyl group, CO, or other characteristic fragments.[8][9] |
Safety and Handling
-
Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[11][12] Store pyridine in a cool, well-ventilated area away from ignition sources.[12]
-
Chloroacetyl Chloride: This reagent is corrosive and a lachrymator. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Workflow Visualization
The overall experimental workflow can be summarized in the following diagram:
Caption: Overall experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions, including acylation, methylation, and intramolecular cyclization. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively and safely produce this valuable compound. The protocols and data presented in this guide serve as a comprehensive resource for professionals in the field of synthetic and medicinal chemistry, enabling further exploration of the chemical space around the carbostyril scaffold for the development of new therapeutic agents.
References
- Journal of Chemical and Pharmaceutical Research.
- Arques, A., Molina, P., & Soler, A. (2003). Chemical Transformations of 3-Amino-2-quinolones. Journal of Heterocyclic Chemistry, 40(1), 107-112.
- BenchChem. (2025).
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PrepChem. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Carl ROTH GmbH + Co. KG. (2025).
- Loba Chemie Pvt. Ltd. (n.d.). PYRIDINE FOR SYNTHESIS.
- LibreTexts. (2020). 16.
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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- Asian Journal of Organic & Medicinal Chemistry. (2017).
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Singh, R. K., et al. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Bioorganic & Medicinal Chemistry Letters, 22(1), 435-438.
- MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof.
- PrecisionFDA. (n.d.). This compound.
- MDPI. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
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3-Amino-6-chloro-1-methyl-4-phenylcarbostyril CAS number 5220-02-0.
An In-Depth Technical Guide to 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (CAS 5220-02-0): A Critical Reference Standard in Pharmaceutical Quality Control
Executive Summary
This compound, also known by its IUPAC name 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, is a heterocyclic organic compound belonging to the quinolinone class. While the quinolinone scaffold is of significant interest in medicinal chemistry for its diverse pharmacological activities, the primary and critical role of this specific molecule (CAS 5220-02-0) is in the pharmaceutical industry. It is recognized by major pharmacopoeias as "Diazepam Impurity C" or "Diazepam Related Compound B," a process-related impurity generated during the synthesis of the widely-used benzodiazepine drug, Diazepam.[1][2][3]
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of this compound. It moves beyond a simple recitation of facts to explore the causality of its formation, its significance in regulatory compliance, detailed analytical protocols for its identification and quantification, and the broader pharmacological context of its core chemical structure.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below. Understanding these parameters is the first step in developing robust analytical methods and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 5220-02-0 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃ClN₂O | [4][5] |
| Molecular Weight | 284.74 g/mol | [4][6] |
| IUPAC Name | 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one | [4][6] |
| Synonyms | Diazepam Impurity C, Diazepam Related Compound B, Carbostyril | [1][3][4] |
| Appearance | Orange Powder | [1] |
| Melting Point | 130-133 °C | [5] |
| SMILES | CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3 | [3][4] |
| InChIKey | GHUMMQSCMAWOQZ-UHFFFAOYSA-N | [4] |
| LogP (XLogP3) | 2.9 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Genesis in Diazepam Synthesis: A Mechanistic Overview
The relevance of this compound is intrinsically linked to the manufacturing process of Diazepam. It is not a starting material but rather an unintended byproduct. Its formation highlights a specific side-reaction pathway that must be controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API).
A known synthetic route to Diazepam involves the cyclization of an N-substituted aminobenzophenone derivative. Impurity C can arise from a precursor under specific conditions, such as the presence of a base like pyridine at elevated temperatures.[7] The process involves an intramolecular condensation reaction, leading to the stable, fused quinolinone ring system.
The diagram below illustrates a plausible step in the formation pathway of Diazepam Impurity C from a precursor.
Caption: Formation pathway of Diazepam Impurity C.
Analytical Significance and Methodologies
As a specified impurity in major pharmacopoeias, the accurate detection and quantification of this compound are mandatory for the quality control and release of Diazepam drug products.[3][8] Its presence above a certain threshold can impact the safety and efficacy profile of the final formulation. Therefore, having a well-characterized reference standard is essential for method validation and routine testing.
Experimental Protocol 1: Quantification by HPLC-UV
This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method for quantifying Impurity C in a Diazepam bulk sample. The causality for the chosen parameters is explained: a C18 column is selected for its versatility in reversed-phase chromatography, suitable for the moderately polar nature of both Diazepam and its impurity. The mobile phase composition is chosen to achieve optimal separation (resolution) between the main API peak and the impurity peak.
Objective: To determine the concentration of Impurity C as a percentage relative to the Diazepam API.
Materials:
-
Reference Standard: this compound (CAS 5220-02-0)
-
Diazepam API sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
Instrumentation:
-
HPLC system with a UV/Vis Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical Balance
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer: Dissolve an appropriate amount of potassium phosphate monobasic in water to a concentration of 25 mM, adjust pH to 3.0 with phosphoric acid.
-
The mobile phase is a gradient mixture of the phosphate buffer (Solvent A) and Acetonitrile (Solvent B).
-
Rationale: A buffered mobile phase controls the ionization state of the amine group, leading to sharper, more reproducible peaks. Acetonitrile is a strong organic solvent that effectively elutes the compounds from the C18 column.
-
-
Standard Solution Preparation (0.01 mg/mL):
-
Accurately weigh ~10 mg of the Impurity C reference standard into a 100 mL volumetric flask.
-
Dissolve in Methanol and dilute to volume.
-
Further dilute this solution 1:10 with the mobile phase to achieve the final concentration.
-
Self-Validation: The standard must be fully dissolved to ensure accurate concentration. Sonicate for 5 minutes if necessary.
-
-
Sample Solution Preparation (1.0 mg/mL Diazepam):
-
Accurately weigh ~100 mg of the Diazepam API sample into a 100 mL volumetric flask.
-
Dissolve in Methanol and dilute to volume.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (Rationale: Stable temperature prevents retention time shifts.)
-
Detection Wavelength: 254 nm (Rationale: A common wavelength where many aromatic compounds, including Diazepam and its impurities, exhibit strong absorbance.)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area for Impurity C.
-
Inject the sample solution. Identify the Impurity C peak in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the amount of Impurity C in the sample using the area of the peak from the sample solution and the response from the standard solution.
-
Experimental Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of the compound by determining its exact mass.
Procedure:
-
Prepare a dilute solution (~1 µg/mL) of the compound in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 285.0795. The high-resolution measurement allows for confirmation of the elemental composition (C₁₆H₁₄ClN₂O⁺).
The Quinolinone Scaffold: Broader Pharmacological Context
While CAS 5220-02-0 is primarily an impurity, its core structure—the quinolinone ring system—is a "privileged scaffold" in medicinal chemistry.[9] This means it is a molecular framework that is frequently found in biologically active compounds. Derivatives of quinolinone have been investigated for a wide array of therapeutic applications.[10][11]
The versatility of the quinolinone core allows for substitutions at various positions, leading to compounds with tailored activities. This structural diversity has yielded drugs and clinical candidates for numerous diseases.
Caption: Pharmacological potential of the quinolinone scaffold.
Some key areas of research include:
-
Anticancer Agents: Many quinolinone derivatives have shown potent antiproliferative activity against various cancer cell lines.[12]
-
Antibacterial Agents: The quinolone antibiotics (a closely related class) are a cornerstone of antibacterial therapy. Research continues into new quinolinone derivatives to combat resistant strains.[13][14]
-
CNS Disorders: The structural similarity to some neurotransmitters has led to the development of quinolinones with anticonvulsant, anxiolytic, and neuroleptic properties.[10]
Handling, Storage, and Safety Precautions
As a chemical reagent, proper handling is essential to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to prevent degradation.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 5220-02-0) serves as a quintessential example of a molecule whose primary importance is defined by its context. As Diazepam Impurity C, it is a critical component in the quality control infrastructure that ensures the safety and purity of a globally recognized medicine. A thorough understanding of its chemical properties, mechanism of formation, and analytical quantification is indispensable for pharmaceutical scientists. Furthermore, while this specific molecule is an impurity to be controlled, its underlying quinolinone architecture continues to be a fruitful starting point for the discovery of new therapeutic agents across a spectrum of diseases.
References
-
Carrigan, C. N., et al. (2002). Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Journal of Medicinal Chemistry, 45(13), 2607-2612. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No : 5220-02-0 | Product Name : Diazepam - Impurity C (Freebase). Pharmaffiliates. Available at: [Link]
-
SynZeal. (n.d.). Diazepam EP Impurity C | 5220-02-0. SynZeal. Available at: [Link]
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Borioni, A., et al. (2007). Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands. Archiv der Pharmazie, 340(1), 17-25. Available at: [Link]
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JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 324-329. Available at: [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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NIOSH. (1997). RTECS NUMBER-VC8274500-Chemical Toxicity Database. Centers for Disease Control and Prevention. Available at: [Link]
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Cogent Chemistry. (2017). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic-Chemistry.org. Available at: [Link]
-
PubMed. (1998). Synthesis of 5-substituted Quinazolinone Derivatives and Their Inhibitory Activity in Vitro. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic approach of substituted quinolines via starting with.... ResearchGate. Available at: [Link]
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Bentham Science. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Bentham Science. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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LookChem. (n.d.). This compound. LookChem. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR, 7(10), 654-663. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, a significant quinoline derivative often identified as a process-related impurity in the synthesis of Diazepam. While crystallographic data for this specific molecule is not publicly available, this document synthesizes available spectroscopic information, chemical properties, and synthetic pathways to elucidate its structural characteristics. This guide is intended to serve as a vital resource for researchers in medicinal chemistry, process development, and quality control, offering insights into its molecular geometry, physicochemical properties, and analytical characterization.
Introduction and Significance
This compound, also known by its IUPAC name 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, is a heterocyclic compound belonging to the quinoline class.[1][2] Its primary relevance in the pharmaceutical industry stems from its classification as "Diazepam EP Impurity C" or "Diazepam USP Related Compound B," highlighting its importance in the quality control and regulatory compliance of Diazepam manufacturing.[3][4] Understanding the molecular structure of this impurity is paramount for developing robust analytical methods for its detection and quantification, as well as for optimizing synthetic routes to minimize its formation.
Molecular Identity and Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These properties, largely derived from computational models, provide a foundational understanding of the molecule's behavior and characteristics.
| Identifier/Property | Value | Source |
| IUPAC Name | 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one | PubChem[1][2] |
| Synonyms | 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone, Diazepam Impurity C | PubChem[2] |
| CAS Number | 5220-02-0 | LookChem[5] |
| Molecular Formula | C₁₆H₁₃ClN₂O | PubChem[1] |
| Molecular Weight | 284.74 g/mol | PubChem[1] |
| Melting Point | 130-133 °C | LookChem[5] |
| Boiling Point (Predicted) | 436.3 °C at 760 mmHg | LookChem[5] |
| XLogP3 (Predicted) | 2.9 | LookChem[5] |
| Hydrogen Bond Donor Count | 1 | LookChem[5] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[5] |
| Rotatable Bond Count | 1 | LookChem[5] |
Elucidation of the Molecular Structure
The molecular structure of this compound is characterized by a central quinolin-2(1H)-one (carbostyril) core. This core is substituted at various positions, defining its unique chemical identity and properties.
Figure 1. 2D representation of the molecular structure of this compound.
The core structure consists of a bicyclic quinolinone system. Key substitutions include:
-
An amino group (-NH₂) at the C3 position.
-
A chloro group (-Cl) at the C6 position of the benzene ring.
-
A methyl group (-CH₃) attached to the nitrogen atom (N1) of the quinolinone ring.
-
A phenyl group (-C₆H₅) at the C4 position.
The presence of the phenyl ring at the C4 position introduces a degree of steric hindrance and is expected to be twisted out of the plane of the quinolinone ring system to minimize steric strain. This is a common feature in similar 4-phenylquinoline derivatives where dihedral angles between the quinoline and phenyl rings can range from 57.5° to 70.5°.[6][7]
Synthesis and Characterization
The synthesis of this compound has been reported as part of the identification and characterization of Diazepam impurities.[1] The synthetic route provides valuable confirmation of the molecular structure.
Synthetic Pathway
A reported synthesis involves a multi-step process, which is crucial for preparing an analytical standard for quality control purposes.[1]
Figure 2. A simplified workflow for a key step in the synthesis of this compound.[1]
Experimental Protocol (Adapted from Patil et al.) [1]
-
A mixture of the precursor compound (9) (1.2 g, 0.0037 mole) in pyridine (10.20 ml, 0.1266 mole) is heated to reflux at 115 °C.
-
The reaction mixture is stirred for 2 hours at 115 °C.
-
After cooling to room temperature, diethyl ether (10 ml) is added.
-
The mixture is further cooled to 0-5 °C and stirred for 15 minutes.
-
The resulting solid (intermediate 11) is filtered and washed with diethyl ether (30 ml).
-
Subsequent steps, which are not fully detailed in the reference, lead to the final product (12).
This synthetic procedure, by building the molecule from known precursors, provides strong evidence for the final assigned structure.
Spectroscopic Data
Spectroscopic analysis is critical for confirming the molecular structure.
Table 2: Summary of Spectroscopic Data
| Technique | Observed Features | Interpretation |
| ¹H-NMR (CDCl₃) | δ 7.83 (1H, s, Ar-H), 7.82-7.77 (3H, m, Ar-H), 7.59-7.52 (3H, m, Ar-H), 7.53-7.48 (1H, m, Ar-H), 3.78 (3H, s, N-Me) | The signals in the aromatic region (δ 7.30-7.83) correspond to the protons on the phenyl and the substituted benzene ring of the quinolinone core. The singlet at δ 3.78 confirms the presence of the N-methyl group. The absence of a signal for the amino protons suggests it may be broadened or exchanged.[1] |
| Infrared (IR) | 3059 (N-H), 2958-2866 (aliphatic-C-H), 1504, 1456, 1367 (aliphatic-H bending), 1253 (C-O-C asymmetric stretching), 761, 748 cm⁻¹ | The N-H stretching frequency confirms the amino group. The aliphatic C-H stretches are consistent with the methyl group. The complex pattern in the fingerprint region is characteristic of the substituted aromatic rings.[1] |
| Mass Spectrometry (MS) | m/z 246 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 284.74 g/mol .[1] |
Structural Insights from Related Compounds
While direct crystallographic data for the title compound is elusive, analysis of structurally similar quinolinone derivatives provides valuable insights into its likely conformation. For instance, the crystal structure of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one reveals a significant twist of the phenyl ring relative to the quinoline system.[6] A similar non-planar arrangement is highly probable for this compound to alleviate steric interactions between the phenyl group and the substituents on the quinolinone core.
Conclusion
The molecular structure of this compound is a substituted quinolinone with well-defined connectivity, as confirmed by its synthesis and comprehensive spectroscopic characterization. While awaiting experimental crystallographic verification, the available data provides a robust model of its structure. This technical guide serves as a consolidated resource for professionals in the pharmaceutical sciences, facilitating a deeper understanding of this important molecule and aiding in the development of analytical methodologies and strategies for impurity control.
References
- Patil, S., et al. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
-
SynZeal. (n.d.). Diazepam EP Impurity C | 5220-02-0. Retrieved from [Link]
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Veeprho. (n.d.). Diazepam EP Impurity C | CAS 5220-02-0. Retrieved from [Link]
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SynZeal. (n.d.). Diazepam EP Impurity D | 1022-13-5. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Diazepam-impurities. Retrieved from [Link]
- National Center for Biotechnology Information. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1043.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- National Center for Biotechnology Information. (2010). 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o228.
- National Center for Biotechnology Information. (2009). 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2818.
- National Center for Biotechnology Information. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169.
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A Spectroscopic Investigation of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril: A Technical Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction
3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, also known as 3-amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone, is a significant chemical entity primarily recognized as a process-related impurity in the synthesis of Diazepam. Its robust characterization is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and quality control. This document moves beyond a mere presentation of data, delving into the causal relationships behind the spectral features and the logic underpinning the experimental approach.
The molecular structure of this compound, with the IUPAC name 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, possesses a rigid heterocyclic core with multiple functional groups, leading to a rich and informative spectroscopic profile. Understanding these spectral signatures is crucial for its unambiguous identification and quantification.
Caption: Molecular structure of this compound.
Mass Spectrometry Analysis
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive mode is a suitable technique due to the presence of the basic amino group, which can be readily protonated.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed for accurate mass measurement.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is utilized.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range, typically from 100 to 500 amu.
Data Summary: Mass Spectrometry
| Ion | Observed m/z | Interpretation |
| [M+H]⁺ | 285 | Protonated molecule |
| [M+Na]⁺ | 307 | Sodium adduct of the molecule |
Interpretation of Mass Spectrum
The mass spectrum of this compound exhibits a protonated molecular ion [M+H]⁺ at an m/z of 285. This corresponds to the molecular formula C₁₆H₁₃ClN₂O, with a calculated monoisotopic mass of 284.07. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak. The observation of a sodium adduct [M+Na]⁺ at m/z 307 further corroborates the molecular weight of the compound.
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of the chemical bonds provide a unique "fingerprint" of the compound.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3223 | Medium | N-H stretching (amino group) |
| 2958-2866 | Medium | C-H stretching (aliphatic) |
| 1627 | Strong | C=O stretching (amide) |
| 1504, 1456, 1367 | Medium | C-H bending (aliphatic) |
| 1253 | Medium | C-O-C asymmetric stretching |
| 761, 748 | Strong | C-H bending (aromatic) |
Interpretation of IR Spectrum
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A medium intensity band at 3223 cm⁻¹ is indicative of the N-H stretching vibration of the primary amino group. The bands in the region of 2958-2866 cm⁻¹ are attributed to the C-H stretching of the methyl group. A strong absorption at 1627 cm⁻¹ corresponds to the C=O stretching of the amide functional group within the carbostyril ring. The peaks at 1504, 1456, and 1367 cm⁻¹ are assigned to the bending vibrations of the aliphatic C-H bonds. A medium band at 1253 cm⁻¹ is likely due to C-O-C asymmetric stretching. Finally, the strong absorptions at 761 and 748 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded. 2D NMR experiments like COSY and HSQC can be performed for more detailed structural assignment.
¹H NMR Spectroscopy
Data Summary: ¹H NMR (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.40 | Multiplet | 8H | Aromatic protons (phenyl & carbostyril) |
| 4.50 | Singlet | 2H | -NH₂ protons |
| 3.84 | Singlet | 3H | -NCH₃ protons |
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals that can be assigned to the different protons in the molecule.
-
Aromatic Region (δ 7.60 - 7.40 ppm): A complex multiplet integrating to eight protons is observed in this region. These signals arise from the protons of the phenyl group and the substituted carbostyril ring. Due to the overlapping nature of these signals, a more detailed assignment would require 2D NMR techniques.
-
Amino Protons (δ 4.50 ppm): A singlet at 4.50 ppm, integrating to two protons, is characteristic of the primary amino group (-NH₂). The singlet nature suggests that there is no significant coupling to neighboring protons.
-
N-Methyl Protons (δ 3.84 ppm): A singlet at 3.84 ppm, integrating to three protons, is unambiguously assigned to the methyl group attached to the nitrogen atom (-NCH₃) of the carbostyril ring.
¹³C NMR Spectroscopy (Predicted)
Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (amide) |
| ~145 - 120 | Aromatic & Olefinic Carbons |
| ~115 | C-Cl |
| ~30 | -NCH₃ |
Justification for Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 162 ppm.
-
Aromatic and Olefinic Carbons: The carbons of the phenyl and carbostyril rings will appear in the range of 120-145 ppm. The exact shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C-6) is expected to be in the lower end of this range, around 115 ppm.
-
N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to appear in the upfield region, around 30 ppm.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust foundation for its identification and characterization. The mass spectrometry data unequivocally confirms the molecular weight and elemental composition. The infrared spectrum provides clear evidence for the key functional groups, including the amino and amide moieties. The ¹H NMR spectrum offers detailed information about the proton environment, confirming the presence of the aromatic rings, the amino group, and the N-methyl group. While experimental ¹³C NMR data is currently unavailable, the predicted spectrum offers a reliable starting point for its identification.
This technical guide, with its detailed data interpretation and methodological considerations, serves as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the critical task of impurity profiling and ensuring the quality and safety of medicines.
References
-
Suryakant Patil, Sabrintaj Kalas, Jagruti Naik, and Vidyadhar Jadhav. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). European Directorate for the Quality of Medicines & HealthCare.
- United States Pharmacopeia (USP). (2023).
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
-
Journal of Chemical and Pharmaceutical Research. (2015). Volume 7, Issue 8. [Link]
An In-Depth Technical Guide to 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril: A Process-Related Impurity of Diazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Diazepam
Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one), a benzodiazepine first marketed as Valium, remains a cornerstone therapeutic agent for a range of conditions including anxiety, seizures, and muscle spasms.[1] Its extensive use and established therapeutic profile demand the highest standards of purity, safety, and quality. In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Process-related impurities, which arise from the synthetic pathway of the active pharmaceutical ingredient (API), are of particular concern as they can possess undesirable pharmacological or toxicological properties.
This technical guide provides a comprehensive examination of a key process-related impurity of Diazepam: 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril . As senior application scientists and drug development professionals, understanding the origin, identification, and control of such impurities is paramount for robust process development, analytical method validation, and regulatory compliance.
Profile of the Impurity: Nomenclature and Chemical Identity
The impurity is consistently identified across major pharmacopeias, albeit with different nomenclature, which can be a source of confusion. A clear understanding of its identity is the first step in effective control.
-
Systematic Name: 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one[2]
-
Common Name: this compound[2]
-
United States Pharmacopeia (USP) Designation: Diazepam Related Compound B[3]
-
European Pharmacopoeia (EP) Designation: Diazepam Impurity C[1][4]
Chemical and Physical Properties
A summary of the key physicochemical properties of this impurity is essential for its handling as a reference standard and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃ClN₂O | [5][6] |
| Molecular Weight | 284.74 g/mol | [3][7] |
| Appearance | Orange Powder | [8] |
| Melting Point | 130-133 °C | [5][9] |
| Boiling Point | 436.3 °C at 760 mmHg | [5][9] |
Below are the chemical structures of Diazepam and its impurity, this compound.
Fig 1. Chemical Structures of Diazepam and Impurity.
Genesis of an Impurity: The Synthetic Pathway
Understanding the formation mechanism of a process-related impurity is the cornerstone of its control. This knowledge allows for the strategic optimization of reaction conditions to minimize its generation. This compound is known to form as a byproduct during the synthesis of Diazepam.[1][6]
A key precursor in many Diazepam syntheses is N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (also known as Diazepam Impurity B).[10] The cyclization of this intermediate with ammonia is a critical step to form the seven-membered diazepine ring of Diazepam. However, under certain conditions, a competing intramolecular cyclization can occur, leading to the formation of the quinolinone-based impurity.
The synthesis of this impurity for use as a reference standard has been described, confirming its structural relationship to the Diazepam synthesis pathway.[1] The process involves the cyclization of an intermediate derived from 2-amino-5-chlorobenzophenone, a common starting material for Diazepam.[10]
Fig 2. Simplified Formation Pathway of Diazepam and Impurity C.
Toxicological Significance and Regulatory Control
The principle of qualification, as outlined by the International Council for Harmonisation (ICH) in its Q3A/B guidelines, becomes the primary tool for setting acceptable limits. An impurity is considered "qualified" if its level in the drug substance or product is at or below the level administered in relevant safety or clinical studies. When such data is absent, a qualification threshold is used. For drug substances administered at a maximum daily dose of up to 2 grams, the qualification threshold is typically 0.15% or 1.0 mg per day total intake, whichever is lower.
The pharmacopeias establish explicit limits for this impurity:
-
USP: The limit for Diazepam Related Compound B is not more than 0.1%.[11]
-
EP: The monograph for Diazepam also specifies limits for its impurities, with Impurity C being a specified impurity that must be controlled.[12]
This underscores the trustworthiness of the control strategy: in the absence of specific toxicity data, the system defaults to a conservative, threshold-based approach to ensure patient safety.
Analytical Control Strategy: A Self-Validating System
The reliable detection and quantification of this compound is crucial. The standard and most widely accepted methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][10][13]
Rationale for Method Selection (Expertise & Experience)
-
RP-HPLC: This technique is ideally suited for separating moderately polar compounds like Diazepam and its impurities from a complex mixture. The use of a C18 stationary phase provides excellent resolving power based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.
-
UV Detection: Both Diazepam and the impurity possess chromophores (the aromatic rings and conjugated systems) that absorb UV light, making UV detection a simple, robust, and cost-effective method for quantification.[4] The detection wavelength is typically set around 254 nm, a common wavelength for aromatic compounds, or optimized for maximum absorbance of both the API and the impurity.[1][14]
-
Trustworthiness through Validation: The HPLC method's reliability is established through a rigorous validation process as per ICH Q2(R1) guidelines. This process is a self-validating system, ensuring the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is demonstrated by resolving the impurity peak from the main Diazepam peak and other potential impurities.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the impurity and the detector response over a defined range.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected. The LOQ must be below the reporting threshold (typically 0.05%).
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, often assessed through recovery studies. Precision measures the degree of scatter between a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
-
Fig 3. Analytical Control Workflow for Diazepam Impurities.
Experimental Protocol: HPLC Determination of Diazepam Related Compound B (Impurity C)
This protocol is a representative example based on pharmacopeial methods and is intended for informational purposes. Users must verify the current monograph requirements from the relevant pharmacopeia (e.g., USP or EP).
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a data acquisition system.
2. Materials:
-
USP Diazepam RS
-
USP Diazepam Related Compound B RS
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Diazepam Drug Substance (Test Sample)
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 mm x 150 mm (or similar) | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | Acetonitrile, Water, and Methanol (e.g., 2:2:1 v/v/v)[11] | A common ternary mixture providing good selectivity for Diazepam and its related substances. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 254 nm[1] | Wavelength at which the aromatic structures of Diazepam and its impurities exhibit strong absorbance. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential for peak overload. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
4. Preparation of Solutions:
-
Diluent: Methanol
-
Test Solution: Accurately weigh about 10 mg of Diazepam into a 10-mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Final concentration ~1000 µg/mL).[11]
-
Standard Solution (for Impurity B): Accurately weigh a quantity of USP Diazepam Related Compound B RS and dissolve in Diluent to obtain a solution with a known concentration of about 1.0 µg/mL.[11]
-
System Suitability Solution (SSS): Prepare a solution containing Diazepam and its key specified impurities (e.g., Impurity A, B, and Nordazepam) in Diluent at appropriate concentrations to demonstrate adequate resolution between the peaks.
5. Procedure:
-
Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.
-
Inject the System Suitability Solution and verify that the system suitability requirements (e.g., resolution between critical pairs, peak tailing) are met as per the pharmacopeial monograph.
-
Separately inject equal volumes (e.g., 10 µL) of the Diluent (as a blank), the Standard Solution, and the Test Solution into the chromatograph.
-
Record the chromatograms for a run time sufficient to elute all components of interest (typically about 4 times the retention time of Diazepam).[14]
-
Measure the peak area responses for all peaks in the chromatogram of the Test Solution.
6. Calculation: Calculate the percentage of Diazepam Related Compound B in the portion of Diazepam taken by the formula:
% Impurity = (rU / rS) × (CS / CU) × 100
Where:
-
rU = Peak response of Diazepam Related Compound B from the Test Solution
-
rS = Peak response of Diazepam Related Compound B from the Standard Solution
-
CS = Concentration (µg/mL) of USP Diazepam Related Compound B RS in the Standard Solution
-
CU = Concentration (µg/mL) of Diazepam in the Test Solution
7. Acceptance Criteria:
-
The calculated percentage of Diazepam Related Compound B must not exceed the limit specified in the official monograph (e.g., Not More Than 0.1%).[11]
Conclusion
This compound (Diazepam Related Compound B / Impurity C) is a critical process-related impurity in the synthesis of Diazepam. Its control is mandated by major pharmacopeias to ensure the safety and quality of the final drug product. While specific toxicological data for this impurity is not publicly available, its limits are well-established based on regulatory qualification principles. A robust analytical control strategy, centered on a validated RP-HPLC method, provides a trustworthy and self-validating system for its quantification. For scientists and professionals in drug development and quality control, a thorough understanding of this impurity's origin, identity, and analytical methodology is essential for maintaining compliance and safeguarding public health.
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The Diverse Biological Activities of Carbostyril Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Carbostyril Scaffold - A Privileged Structure in Medicinal Chemistry
The carbostyril, or 2(1H)-quinolinone, nucleus is a bicyclic heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, coupled with multiple sites for functionalization, provides a versatile framework for the design of novel therapeutic agents. This guide offers an in-depth exploration of the multifaceted biological activities of carbostyril derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Carbostyril derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which carbostyril derivatives exert their anticancer effects is the inhibition of protein kinases. Many kinases involved in signal transduction are overactive in malignant tumor cells, making them attractive targets for therapeutic intervention.
One notable example is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. Certain carbostyril derivatives have been shown to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.
Beyond RTK inhibition, some derivatives have demonstrated inhibitory activity against other key kinases involved in cancer progression.
Signaling Pathway: EGFR Inhibition by Carbostyril Derivatives
Caption: EGFR signaling cascade and its inhibition by a carbostyril derivative.
Quantitative Analysis of Anticancer Activity
The anticancer potency of carbostyril derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Narciclasine | U373 (Glioma) | 0.03 | [1] |
| Narciclasine | PC-3 (Prostate) | 0.03 | [1] |
| Narciclasine | A549 (Lung) | 0.03 | [1] |
| Compound 7k (Narciclasine derivative) | U373 (Glioma) | - | [2] |
| Compound 3f | A549 (Lung) | 10.76 | [3] |
| Compound 3f | MCF-7 (Breast) | 8.05 | [3] |
| Compound 11 | MCF-7 (Breast) | 0.07 | [3] |
| Compound 6c | MCF-7 (Breast) | 0.227 | [3] |
| Compound 15p | H460 (Lung) | 0.00103 | [4] |
| Compound 15p | BxPC-3 (Pancreatic) | 0.00081 | [4] |
| Compound 15p | HT-29 (Colon) | 0.00067 | [4] |
| Compound 15q | H460 (Lung) | 0.00149 | [4] |
| Compound 15q | BxPC-3 (Pancreatic) | 0.00115 | [4] |
| Compound 15q | HT-29 (Colon) | 0.00067 | [4] |
Note: This table presents a selection of reported IC50 values and is not exhaustive.
Experimental Protocol: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.
Materials:
-
96-well plates
-
Carbostyril derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the carbostyril derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for in vitro screening of anticancer compounds.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinolone scaffold, a close relative of carbostyril, is the foundation for a major class of antibiotics. Carbostyril derivatives themselves have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of antibacterial action for many quinolone and carbostyril derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately cell death.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of carbostyril derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [5] |
| Compound 3c | Escherichia coli | 8 | [5] |
| Compound 2d | Bacillus subtilis | 16 | [5] |
| Compound 3c | Bacillus subtilis | 16 | [5] |
| Compound 4 | Bacillus subtilis | 16 | [5] |
| Compound 6a | Bacillus subtilis | 16 | [5] |
| Compound 10 | Candida albicans | 16 | [5] |
| Compound 10 | Aspergillus flavus | 16 | [5] |
| Hybrid 7c | Cryptococcus neoformans | 15.6 | [6] |
| Hybrid 7d | Cryptococcus neoformans | 15.6 | [6] |
| Hybrid 7b | Staphylococcus aureus | 2 | [6] |
| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [6] |
| Compound 3l | Escherichia coli | 7.812 | [7] |
| Compound 3l | Candida albicans | 31.125 | [7] |
| Compound 6c | MRSA | 0.75 | [8] |
| Compound 6c | VRE | 0.75 | [8] |
| Compound 6c | MRSE | 2.50 | [8] |
| Compound 9 | Staphylococcus aureus | 0.12 | [9] |
| Compound 9 | Escherichia coli | 0.12 | [9] |
| Compound 10 | Staphylococcus aureus | 0.24 | [9] |
| Compound 10 | Escherichia coli | 0.12 | [9] |
| Compound 25 | Streptococcus pneumoniae | 0.49 | [9] |
| Compound 25 | Staphylococcus aureus | 1.95 | [9] |
| Compound 25 | Escherichia coli | 0.49 | [9] |
| Compound 25 | Candida albicans | 0.49 | [9] |
| Compound 25 | Aspergillus fumigatus | 0.98 | [9] |
| Compound 26 | Streptococcus pneumoniae | 0.49 | [9] |
| Compound 26 | Staphylococcus aureus | 0.98 | [9] |
| Compound 26 | Escherichia coli | 0.49 | [9] |
| Compound 26 | Candida albicans | 0.98 | [9] |
| Compound 26 | Aspergillus fumigatus | 0.98 | [9] |
Note: This table presents a selection of reported MIC values and is not exhaustive. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci; MRSE: Methicillin-resistant Staphylococcus epidermidis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Carbostyril derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the carbostyril derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antiviral Activity: A Promising Avenue for New Therapeutics
Carbostyril derivatives have also demonstrated potential as antiviral agents, with activity reported against a variety of viruses, including Herpes Simplex Virus (HSV).
Mechanism of Action: Targeting Viral Replication
The precise mechanisms of antiviral action for many carbostyril derivatives are still under investigation. However, some studies suggest that they may interfere with key stages of the viral life cycle, such as viral entry into host cells, viral DNA or RNA replication, or the assembly of new viral particles. For instance, some quinoline derivatives have been shown to inhibit the helicase-primase complex of HSV, which is essential for viral DNA synthesis.[10]
Experimental Protocol: Plaque Reduction Assay for HSV
The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound against plaque-forming viruses like HSV.
Materials:
-
24-well plates
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
Carbostyril derivatives
-
Cell culture medium
-
Overlay medium (e.g., medium containing carboxymethyl cellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer: Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known titer of HSV.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of the carbostyril derivative.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition compared to the untreated control and determine the concentration of the compound that inhibits plaque formation by 50% (IC50).[11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Carbostyril derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Mechanism of Action: Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitor of κB (IκB) and the subsequent translocation of NF-κB into the nucleus.[12] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Some carbostyril derivatives have been found to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[13]
Signaling Pathway: NF-κB Inhibition
Caption: The NF-κB signaling pathway and its inhibition by a carbostyril derivative.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity of carbostyril derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), or by their inhibition of NF-κB activity.
| Compound/Derivative | Assay | IC50 | Reference |
| Compound 51 | NO release inhibition | 3.1 ± 1.1 µM | [13] |
| Compound 51 | NF-κB activity inhibition | 172.2 ± 11.4 nM | [13] |
| Vinpocetine | IKK inhibition | ~17.17 µM | [14] |
Note: This table presents a selection of reported IC50 values and is not exhaustive.
Experimental Protocol: NF-κB Reporter Assay
A luciferase reporter assay is a common method to quantify the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Carbostyril derivatives
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the carbostyril derivatives.
-
Stimulation: Stimulate the cells with an NF-κB activator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (NF-κB) and Renilla (control) luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity and determine the IC50 value of the compound.[12]
Cardiovascular Effects: Targeting Phosphodiesterases
Certain carbostyril derivatives have shown significant cardiovascular effects, primarily through the inhibition of phosphodiesterases (PDEs).
Mechanism of Action: Phosphodiesterase Inhibition
PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cardiovascular signaling. Inhibition of specific PDEs, such as PDE3 and PDE5, can lead to increased intracellular levels of cAMP and cGMP, respectively. In the cardiovascular system, this can result in vasodilation, inhibition of platelet aggregation, and positive inotropic effects.[15][16]
Structure-Activity Relationship of PDE Inhibitors
The development of selective PDE inhibitors has been guided by extensive structure-activity relationship (SAR) studies. For sildenafil, a well-known PDE5 inhibitor, modifications to the pyrazolo[4,3-d]pyrimidin-7-one core (structurally related to the carbostyril scaffold) have been shown to significantly impact potency and selectivity.[17] Similarly, for rolipram, a PDE4 inhibitor, SAR studies have identified key structural features necessary for high-affinity binding.[18]
Experimental Protocol: Phosphodiesterase Inhibition Assay
The inhibitory activity of carbostyril derivatives against specific PDEs can be determined using in vitro enzyme assays.
Materials:
-
Purified PDE enzyme (e.g., PDE3, PDE4, or PDE5)
-
Substrate (cAMP or cGMP)
-
Carbostyril derivatives
-
Assay buffer
-
Detection reagents (e.g., for measuring the product of the enzymatic reaction)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the purified PDE enzyme, the carbostyril derivative at various concentrations, and the assay buffer.
-
Initiation of Reaction: Add the substrate (cAMP or cGMP) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature.
-
Termination and Detection: Stop the reaction and add the detection reagents to quantify the amount of product formed.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the derivative and determine the IC50 value.
Conclusion: A Scaffold with Enduring Therapeutic Promise
The carbostyril scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives, from potent anticancer and antimicrobial effects to promising antiviral, anti-inflammatory, and cardiovascular properties, underscores its continued importance in drug discovery. The ability to fine-tune the pharmacological profile of these compounds through targeted chemical modifications, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapies for a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical entity.
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Photophysical properties of carbostyril compounds.
Carbostyril compounds represent a powerful and versatile class of fluorophores. Their photophysical properties are not static but can be rationally tuned through synthetic modification of the core structure and by leveraging environmental factors like solvent polarity. A thorough understanding of the interplay between molecular structure, excited-state dynamics, and the surrounding environment is crucial for their effective application. The experimental workflows detailed here provide a robust framework for characterizing these properties, ensuring data integrity and enabling the development of next-generation probes for advanced applications in bioimaging, diagnostics, and materials science. As synthetic methodologies become more sophisticated, the design of carbostyrils with even more refined properties—such as near-infrared (NIR) emission for deep-tissue imaging and stimuli-responsive behavior for sensing applications—will continue to be a vibrant and impactful area of research. [22][23]
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Fabian, W. M. F., et al. (2000). Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Sciforum. Retrieved from [Link]
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Kovacs, D., et al. (2017). Photophysics of Coumarin and Carbostyril-Sensitized Luminescent Lanthanide Complexes: Implications for Complex Design in Multiplex Detection. Journal of the American Chemical Society. Retrieved from [Link]
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Ptaszek, M. (2012). Effects of substituents on synthetic analogs of chlorophylls. Part 2: Redox properties, optical spectra and electronic structure. Journal of Porphyrins and Phthalocyanines. Retrieved from [Link]
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Effect of solvents on relative fluorescence intensity. (n.d.). ResearchGate. Retrieved from [Link]
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Barone, V., et al. (2007). Long wavelength absorbing carbostyrils as test cases for different TDDFT procedures and solvent models. ResearchGate. Retrieved from [Link]
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Moreno Trevino, R. (2022). The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives. Digital Commons@DePaul. Retrieved from [Link]
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Březina, K., et al. (2021). Effects of Substituents on Photophysical and CO-Photoreleasing Properties of 2,6-Substituted meso-Carboxy BODIPY Derivatives. Molecules. Retrieved from [Link]
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Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Retrieved from [Link]
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Time Resolved Fluorescence Spectroscopy. (2018). University of Arizona Chemistry and Biochemistry. Retrieved from [Link]
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Pérez-Maltés, F., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbitu[4]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Retrieved from [Link]
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Megyesi, M., et al. (2020). Binding Modes of a Phenylpyridinium Styryl Fluorescent Dye with Cucurbiturils. International Journal of Molecular Sciences. Retrieved from [Link]
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Al Ani, K. (2010). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. ResearchGate. Retrieved from [Link]
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de Oliveira, K. T., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences. Retrieved from [Link]
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Le, T. T., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. Retrieved from [Link]
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Canfield, E. R., et al. (2024). Akamptisomerism as a Switching Element: Substituent Effects on Bond Angle Reflection and Photophysical Properties of B–O–B Porphyrins. Journal of the American Chemical Society. Retrieved from [Link]
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Peng, X., et al. (2010). NIR Dyes for Bioimaging Applications. Current Opinion in Chemical Biology. Retrieved from [Link]
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FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. Retrieved from [Link]
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Synthesis of fluorescent molecule 2. (n.d.). ResearchGate. Retrieved from [Link]
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Ryding, S. (2020). What is Time-Resolved Fluorescence Spectroscopy? News-Medical.Net. Retrieved from [Link]
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Lakshmidevi, V., et al. (2017). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. International Journal of ChemTech Research. Retrieved from [Link]
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Stable and Functional Dyes for Near-Infrared Fluorescence Imaging of Living Subjects. (2020). Angewandte Chemie. Retrieved from [Link]
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NIR Dyes for Bioimaging Applications. (2010). ResearchGate. Retrieved from [Link]
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Canfield, E. R., et al. (2024). Akamptisomerism as a Switching Element: Substituent Effects on Bond Angle Reflection and Photophysical Properties of B-O-B Porphyrins. Journal of the American Chemical Society. Retrieved from [Link]
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A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide. (2023). MDPI. Retrieved from [Link]
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Photophysical/Chemistry Properties of Distyryl-BODIPY Derivatives. (2018). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Derivatives of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, a key heterocyclic scaffold. The document elucidates the synthesis of the core molecule, its chemical properties, and, most notably, the synthesis of its principal derivatives, including amides, sulfonamides, and Schiff bases. Detailed experimental protocols, causality behind methodological choices, and characterization data are presented to ensure scientific integrity and reproducibility. Furthermore, the potential pharmacological applications of these derivatives, particularly in the realms of antimicrobial and anticonvulsant research, are discussed, underpinned by the known biological activities of the broader carbostyril and quinolinone classes of compounds. This guide is intended to be a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents.
Introduction to the this compound Scaffold
This compound, also known as 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone, is a substituted quinolinone with the CAS Number 5220-02-0.[1] Its molecular formula is C₁₆H₁₃ClN₂O, and it has a molecular weight of 284.74 g/mol .[2] This compound is a recognized process-related impurity in the synthesis of Diazepam, where it is referred to as "Diazepam Related Compound B".[3] The core structure features a carbostyril (2-quinolone) nucleus, which is a prevalent motif in many biologically active molecules. The presence of a reactive primary amino group at the 3-position makes this molecule an excellent starting material for the synthesis of a diverse array of derivatives.
The exploration of such derivatives is scientifically compelling due to the wide spectrum of pharmacological activities associated with the quinolinone framework, including antimicrobial, anticonvulsant, and anticancer properties. This guide will delve into the synthetic pathways to access the core molecule and its derivatives, provide detailed experimental procedures, and discuss the potential for these compounds in drug discovery.
Synthesis of the Core Molecule: this compound
The synthesis of this compound can be achieved through a multi-step process. The rationale behind this synthetic route involves the construction of the quinolinone ring system followed by the introduction of the amino group.
Synthetic Pathway Overview
A plausible synthetic route, adapted from related syntheses, is depicted below. This pathway offers a logical progression for the construction of the target molecule.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
-
Rationale: This step involves the acylation of the amino group of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Procedure:
-
To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired amide.
-
Step 2: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
-
Rationale: N-methylation is achieved using a strong base like sodium hydride to deprotonate the amide nitrogen, followed by quenching with an electrophile, methyl iodide. Anhydrous conditions are critical as sodium hydride reacts violently with water.
-
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add a solution of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Stir at room temperature for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves an intramolecular cyclization. A base, such as sodium hydroxide in acetone, facilitates the formation of the quinolinone ring.
-
Procedure:
-
Dissolve N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (1 equivalent) in acetone.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization from a suitable solvent system like ethanol/water.
-
Characterization of the Core Molecule
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| Melting Point | 130-133 °C[4] |
| ¹H NMR | Signals corresponding to the methyl group, aromatic protons, and the amino group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| Mass Spectrometry | Molecular ion peak at m/z = 284.07 (for C₁₆H₁₃ClN₂O).[2] |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the amide, and C-Cl stretching. |
Derivatives of this compound
The 3-amino group serves as a versatile handle for the synthesis of a wide range of derivatives. The following sections describe the preparation of key classes of derivatives.
Caption: Key derivative classes from the core molecule.
Amide Derivatives
-
Rationale: The nucleophilic amino group readily reacts with electrophilic acylating agents like acyl chlorides or anhydrides to form stable amide bonds. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.
-
General Protocol:
-
Dissolve this compound (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane at room temperature.
-
Add the desired acyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the amide derivative by recrystallization or column chromatography.
-
Sulfonamide Derivatives
-
Rationale: Similar to acylation, sulfonylation involves the reaction of the amino group with a sulfonyl chloride. The resulting sulfonamides are often more stable than the corresponding amides and have distinct electronic and steric properties, which can be beneficial for biological activity.
-
General Protocol:
-
In a flask, combine this compound (1 equivalent) with pyridine, which acts as both a solvent and a base.
-
Add the appropriate sulfonyl chloride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
-
Schiff Base Derivatives
-
Rationale: The primary amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is often catalyzed by a small amount of acid and typically requires the removal of water to drive the equilibrium towards the product.
-
General Protocol:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a solvent such as ethanol or toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, using a Dean-Stark apparatus if toluene is the solvent to remove water.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with cold solvent, and dry.
-
Potential Applications and Pharmacological Significance
While this compound itself is primarily known as a synthetic impurity, its derivatives hold significant potential for applications in drug discovery. The carbostyril and quinolinone scaffolds are present in numerous compounds with established biological activities.
-
Antimicrobial Activity: Many carbostyril derivatives have demonstrated potent antibacterial and antifungal properties. The introduction of various substituents via amide, sulfonamide, or imine linkages can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced antimicrobial efficacy.
-
Anticonvulsant Activity: The structural similarity of the core molecule to certain benzodiazepines, like its parent compound Diazepam, suggests that its derivatives could be explored for anticonvulsant activity. Several quinolinone and quinazolinone derivatives have been reported to exhibit promising anticonvulsant effects in preclinical models.
-
Anticancer Activity: Recent studies have shown that certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives exhibit antiproliferative activity against cancer cell lines. This highlights the potential of amide derivatives of the core molecule as a starting point for the development of novel anticancer agents.
Conclusion
This compound is a readily accessible and versatile building block for the synthesis of a wide range of derivatives. The presence of a reactive amino group allows for the straightforward introduction of diverse functionalities, leading to the creation of novel chemical entities with the potential for significant biological activity. This guide provides a foundational framework for the synthesis, characterization, and derivatization of this important scaffold, with the aim of facilitating further research and development in the field of medicinal chemistry. The exploration of the amide, sulfonamide, and Schiff base derivatives of this core molecule represents a promising avenue for the discovery of new therapeutic agents.
References
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PubChem. This compound. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
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- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
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-
International Journal of Advanced Research in Science, Communication and Technology. Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]
Sources
Methodological & Application
Investigational Application Notes: 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril as a Potential Fluorescent Probe
Disclaimer: These application notes are provided as an investigational guide for research purposes only. The compound 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril is currently documented as an intermediate in chemical synthesis[1][2][3]. To date, its fluorescent properties have not been characterized in peer-reviewed literature. The following protocols and data are hypothetical, based on the known photophysical properties of structurally related carbostyril and quinolinone derivatives, and are intended to serve as a starting point for researchers to evaluate this compound's potential as a fluorescent probe.
Introduction: The Carbostyril Scaffold as a Fluorophore
The carbostyril (2-quinolinone) core is a well-established scaffold for fluorescent compounds, valued for its high quantum yields and environmental sensitivity.[4] The photophysical properties of carbostyril derivatives are highly tunable through chemical modification. The introduction of electron-donating groups (e.g., amino) and electron-withdrawing groups can create a "push-pull" system, which often results in significant bathochromic (red) shifts in absorption and emission spectra, as well as large Stokes shifts.[1] This phenomenon makes them attractive candidates for various bioimaging applications.[5]
The compound this compound possesses key structural features that suggest potential fluorescence:
-
An amino group at position 3, which can act as an electron donor.
-
A chloro group at position 6, an electron-withdrawing group.
-
An extended π-conjugated system involving the phenyl group at position 4 and the quinolinone core.
This guide outlines a systematic approach to first characterize the fundamental photophysical properties of this novel compound and then to apply it in a proof-of-concept cellular imaging experiment.
Predicted Photophysical Properties and Rationale
While experimental validation is essential, we can predict a plausible range for the spectral properties of this compound based on published data for similar substituted quinolones.[4][6]
| Parameter | Predicted Range / Property | Rationale |
| Excitation Max (λex) | 350 - 420 nm | The extended conjugation from the phenyl group and the amino substitution likely places the absorption in the near-UV to violet range, similar to other amino-substituted carbostyrils.[1] |
| Emission Max (λem) | 450 - 550 nm | A significant Stokes shift is expected due to the potential for intramolecular charge transfer (ICT) in the excited state, a common feature in push-pull fluorophores.[6] This would result in blue to green fluorescence. |
| Stokes Shift | > 50 nm | The structural arrangement supports a change in dipole moment upon excitation, leading to a large separation between excitation and emission peaks, which is beneficial for minimizing self-absorption. |
| Quantum Yield (Φ) | Environmentally Sensitive | The quantum yield is predicted to be low in polar protic solvents (like water) and significantly higher in non-polar environments (e.g., when bound to lipids or proteins), a property known as solvatochromism.[6][7] |
| Cell Permeability | Probable | The molecule's relatively planar structure, phenyl group, and moderate polarity suggest it may be membrane-permeable, allowing for live-cell imaging without permeabilization agents. |
Experimental Protocols
Protocol 1: Initial Photophysical Characterization
This protocol describes the steps to determine the fundamental spectral properties of the compound.
Causality: A thorough understanding of the excitation and emission spectra, quantum yield, and molar extinction coefficient is a prerequisite for any application in fluorescence microscopy. These parameters dictate the choice of filters, lasers, and experimental conditions.
Workflow Diagram:
Caption: Workflow for basic photophysical characterization.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Rationale: DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is compatible with most spectroscopic and cell-based assays.
-
Solvent Series: Prepare a working concentration (e.g., 10 µM) in a series of solvents of varying polarity: n-hexane (non-polar), toluene (aromatic), ethyl acetate (polar aprotic), ethanol (polar protic), and Phosphate-Buffered Saline (PBS, aqueous).
-
Absorbance Spectroscopy:
-
Using a UV-Vis spectrophotometer, scan the absorbance of each solution from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, first perform an excitation scan by setting the emission detector to an estimated wavelength (e.g., 480 nm) and scanning the excitation wavelengths.
-
Identify the peak excitation wavelength (λex).
-
Next, set the excitation monochromator to the determined λex and perform an emission scan to find the peak emission wavelength (λem).
-
Repeat for all solvents to assess solvatochromism.
-
-
Quantum Yield (Φ) Determination:
-
Use a reference standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the reference at the same excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Calculate the relative quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) (Where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent).
-
Protocol 2: Application in Live-Cell Staining
This protocol provides a general method for evaluating the compound's utility as a fluorescent stain in cultured mammalian cells.
Trustworthiness: This protocol includes controls for autofluorescence and cytotoxicity, ensuring that the observed signal is specific to the probe and not an artifact of cellular stress.
Workflow Diagram:
Caption: General workflow for live-cell imaging with a novel probe.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa, A549) onto glass-bottom imaging dishes. Culture overnight to allow for adherence.
-
Probe Preparation: Prepare a range of working concentrations (e.g., 0.1, 1, 5, 10 µM) of the probe in pre-warmed, serum-free cell culture medium from the DMSO stock. The final DMSO concentration should be <0.1%. Rationale: A concentration gradient helps determine the optimal staining concentration that provides a strong signal with minimal background and toxicity.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash:
-
Remove the staining solution.
-
Gently wash the cells three times with pre-warmed imaging buffer (e.g., phenol red-free medium or PBS with calcium and magnesium) to remove unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or CFP cube for excitation around 350-400 nm and a GFP or YFP cube for emission between 450-550 nm).
-
Acquire images of a control group of unstained cells using the same settings to assess autofluorescence.
-
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain with commercially available organelle-specific dyes (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum).
-
Cytotoxicity Assessment: In parallel, treat cells in a 96-well plate with the same concentration range of the probe. After the incubation period, perform a standard cytotoxicity assay (e.g., MTT or LDH) to ensure the staining concentrations are non-toxic.
Expected Results and Interpretation
-
Spectroscopy: If the compound is a viable fluorophore, you should observe distinct absorption and emission peaks with a significant Stokes shift. The fluorescence intensity is expected to be higher in non-polar solvents, indicating its potential to stain lipid-rich environments within a cell, such as membranes or lipid droplets.[6][7]
-
Cell Imaging: Successful staining will appear as bright, specific patterns within the cell against a dark background. The localization pattern (e.g., diffuse cytoplasmic, punctate, nuclear, membranous) will provide clues to the probe's physicochemical properties and potential biological targets. If the probe is solvatochromic, it may preferentially accumulate in and highlight lipid droplets, as has been observed with other quinoline derivatives.[7]
Conclusion
While this compound is not an established fluorescent probe, its chemical structure is highly analogous to known carbostyril fluorophores. The protocols outlined in this document provide a rigorous framework for its initial characterization and evaluation as a novel tool for cellular imaging. The key to validating its use lies in the careful, systematic experimental work described herein.
References
-
Uray, G., Strohmeier, G. A., & Fabian, W. M. F. (2000). Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Molbank, M152. Available at: [Link]
-
Karasawa, S., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17657. Available at: [Link][6][7]
-
Patel, H. D., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09. Available at: [Link][8][9]
-
Singh, P., et al. (2022). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 27(23), 8219. Available at: [Link][5]
-
Guzman, G., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[2]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Helvetica Chimica Acta, e202400034. Available at: [Link][4]
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Application Notes and Protocols for 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the prospective use of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril as a fluorescent probe for cellular imaging. While this specific molecule is primarily documented as a synthetic intermediate in the production of Diazepam[1][2][3], its core carbostyril structure presents significant potential for fluorescence applications. This guide is built upon the established photophysical properties of carbostyril derivatives and provides a foundational, albeit hypothetical, protocol for its application in fluorescence microscopy.[4][5][6][7][8]
Introduction to the Carbostyril Scaffold: A Versatile Fluorophore
Carbostyrils, also known as quinolinones, are a class of heterocyclic compounds that have garnered considerable interest in the field of fluorescence imaging. Their rigid, bicyclic structure often imparts favorable photophysical properties, including high quantum yields and good photostability, making them attractive alternatives to more conventional fluorophores like coumarins.[7] The versatility of the carbostyril core allows for chemical modifications at various positions, enabling the fine-tuning of its spectral properties and biological targeting capabilities.[5][7]
This compound incorporates this fluorescent scaffold. While its specific application in cell imaging is not yet established in published literature, its structural similarity to other fluorescent carbostyril derivatives suggests its potential as a valuable tool for researchers.[4][8] This document, therefore, serves as a pioneering guide to unlock its capabilities.
Physicochemical and Predicted Spectral Properties
Understanding the fundamental properties of a fluorescent probe is paramount for designing successful imaging experiments. Below is a summary of the known physicochemical properties of this compound, alongside predicted spectral characteristics based on the behavior of analogous carbostyril dyes.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₆H₁₃ClN₂O | [1][9] |
| Molecular Weight | 284.74 g/mol | [9] |
| Melting Point | 130-133 °C | [1] |
| LogP | 4.02 | [1] |
| Predicted Excitation Max (λex) | ~350-420 nm | Inferred from[4][7] |
| Predicted Emission Max (λem) | ~430-500 nm (Blue to Cyan) | Inferred from[4][7] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol. | Inferred from high LogP value[1] |
Note on Predicted Spectra: The predicted excitation and emission maxima are based on studies of other push-pull substituted carbostyrils.[7] The amino group at position 3 and the phenyl group at position 4 are expected to create a push-pull system, influencing the spectral properties. Experimental validation of these spectral characteristics is a crucial first step for any researcher employing this compound.
Proposed Mechanism of Cellular Uptake and Staining
Based on its physicochemical properties, this compound is a moderately lipophilic molecule, as indicated by its LogP value of 4.02.[1] This suggests that it is likely to passively diffuse across the plasma membrane of living cells. Once inside the cell, its localization will be influenced by its affinity for various intracellular compartments. Many synthetic fluorophores with similar characteristics tend to accumulate in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets.
It is also plausible that the compound may exhibit some level of solvatochromism, where its fluorescence properties change based on the polarity of its microenvironment. This could potentially be exploited to probe different cellular regions.
Detailed Protocols for Cell Imaging
The following protocols are proposed as a starting point for utilizing this compound in cell imaging. It is imperative to perform initial dose-response and time-course experiments to determine the optimal staining conditions for your specific cell type and experimental setup.
Reagent Preparation
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations. Anhydrous DMSO prevents degradation of the compound due to moisture.
-
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.
-
Rationale: Serum-free medium is often recommended for the initial staining step to prevent the dye from binding to proteins in the serum, which could reduce its availability to the cells.[10]
-
Staining Protocol for Adherent Cells
This protocol is designed for cells cultured on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
Caption: Workflow for staining adherent cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells on sterile glass coverslips or in glass-bottom imaging dishes and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Staining: Add the pre-warmed working solution of this compound to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and should be determined empirically.
-
Post-Stain Washing: Aspirate the staining solution and wash the cells two to three times with a pre-warmed, complete culture medium. Each wash should be for 3-5 minutes to allow for the removal of unbound dye.[11]
-
Imaging: Add fresh, pre-warmed imaging medium (a phenol red-free medium is recommended to reduce background fluorescence) to the cells and proceed with imaging.
Staining Protocol for Suspension Cells
Caption: Workflow for staining suspension cells.
Step-by-Step Methodology:
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in a pre-warmed, serum-free culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add the working solution of this compound to the cell suspension.
-
Incubation: Incubate for 15-60 minutes at 37°C, with gentle agitation to ensure uniform staining.
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a fresh, pre-warmed complete culture medium.
-
Repeat Wash: Repeat the centrifugation and resuspension steps two more times to ensure the complete removal of any unbound dye.[11]
-
Final Preparation: Resuspend the final cell pellet in the desired imaging buffer for analysis by fluorescence microscopy or flow cytometry.
Imaging Parameters and Considerations
-
Microscope Configuration: A fluorescence microscope equipped with a DAPI or a similar UV/violet filter set is likely to be suitable for imaging this probe. Based on the predicted spectra, an excitation wavelength around 360-400 nm and an emission collection window of 440-520 nm would be a good starting point.
-
Phototoxicity and Photobleaching: As with any fluorescent probe, it is crucial to minimize light exposure to the sample to reduce phototoxicity and photobleaching. Use the lowest possible excitation power and the shortest possible exposure times that provide a good signal-to-noise ratio. The photostability of some carbostyril derivatives has been noted to be superior to that of coumarins, which is a promising characteristic.[7]
-
Controls:
-
Unstained Control: Image unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the final staining solution to ensure that the solvent itself does not cause any cellular artifacts.
-
Potential Applications and Future Directions
Should this compound prove to be an effective fluorescent probe, it could find applications in:
-
General cell morphology and viability studies.
-
Tracking cellular dynamics in real-time.
-
As a scaffold for the development of more complex, targeted probes. By functionalizing the amino or phenyl groups, it may be possible to conjugate this fluorophore to molecules that target specific organelles or proteins.
The first critical step will be the empirical characterization of its fluorescent properties in a biological context. This includes determining its excitation and emission spectra in various solvents and within cells, measuring its quantum yield and photostability, and assessing its cytotoxicity.
Conclusion
While this compound is not yet an established fluorescent probe, its carbostyril core provides a strong scientific rationale for its investigation in cell imaging applications. The protocols and considerations outlined in this document offer a comprehensive starting point for researchers interested in exploring the potential of this novel fluorophore. Through careful optimization and characterization, this compound could become a valuable addition to the molecular imaging toolbox.
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Fluorescent mimics of 5-hydroxytryptamine based on N -alkylated derivatives of 6-hydroxycarbostyril - Chemical Communications (RSC Publishing). (2009). DOI:10.1039/B917578D. Retrieved from [Link]
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This compound | C16H13ClN2O | CID 145782 - PubChem. (n.d.). Retrieved from [Link]
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Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates. (n.d.). ResearchGate. Retrieved from [Link]
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Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. (n.d.). Retrieved from [Link]
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Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PubMed Central. (n.d.). Retrieved from [Link]
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A simple and versatile cell wall staining protocol to study plant reproduction - PMC. (2015). Retrieved from [Link]
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Application Notes and Protocols: Carbostyril Derivatives in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Carbostyril Scaffold - A Privileged Structure in Medicinal Chemistry
The carbostyril, or 2-quinolinone, scaffold is a bicyclic heterocyclic compound that has emerged as a "privileged structure" in drug discovery.[1] Its rigid framework, featuring a fused benzene and pyridinone ring, provides a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. The inherent structural features of the carbostyril nucleus, including its ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions, make it an ideal starting point for the development of novel therapeutics.[1] Furthermore, the multiple substitution points on the carbostyril ring system allow for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] This adaptability has led to the successful development of carbostyril-based drugs across various therapeutic areas, including cardiovascular disease, mental health, and gastrointestinal disorders.
This document provides a comprehensive overview of the application of carbostyril derivatives in drug design, focusing on key examples of approved drugs. It will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their synthesis and in vitro evaluation.
I. Carbostyril Derivatives in the Clinic: Mechanisms of Action
Several marketed drugs feature the carbostyril core, each with a unique mechanism of action tailored to its therapeutic indication.
Aripiprazole: A Dopamine-Serotonin System Stabilizer for Psychiatric Disorders
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[2][3] Its unique pharmacological profile distinguishes it from other antipsychotics.[2][4]
Mechanism of Action: Aripiprazole acts as a "dopamine-serotonin system stabilizer".[5] It exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][3][6] This means that in brain regions with excessive dopamine, aripiprazole acts as an antagonist, reducing dopaminergic activity.[3] Conversely, in areas with low dopamine levels, it acts as an agonist, increasing dopaminergic activity.[3] This stabilizing effect helps to modulate neuronal activity without causing the complete receptor blockade associated with typical antipsychotics, leading to a more favorable side-effect profile.[5]
Caption: Aripiprazole's action on the Dopamine D2 receptor.
Cilostazol: A Phosphodiesterase 3 (PDE3) Inhibitor for Intermittent Claudication
Cilostazol is a medication used to treat the symptoms of intermittent claudication, a condition caused by poor blood flow to the legs.[7][8]
Mechanism of Action: Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[7][9] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[8][9] The elevated cAMP levels result in two key therapeutic effects:
-
Antiplatelet Aggregation: Increased cAMP in platelets inhibits their aggregation, reducing the risk of blood clot formation.[7][10]
-
Vasodilation: In vascular smooth muscle, higher cAMP levels lead to vasodilation (widening of blood vessels), which improves blood flow.[7][9]
Caption: Cilostazol's mechanism via PDE3 inhibition.
Rebamipide: A Mucosal Protective Agent for Gastric Ulcers
Rebamipide is used for the treatment of gastritis and gastric ulcers.[11][12]
Mechanism of Action: Rebamipide exerts its gastroprotective effects through multiple mechanisms.[13][14] It increases the production of prostaglandins (specifically PGE2) in the gastric mucosa, which enhances mucosal defense.[11][12] It also scavenges harmful free radicals and stimulates the production of gastric mucus, further protecting the stomach lining.[12][14] Additionally, rebamipide promotes the healing of ulcers by stimulating the growth of gastric mucosal cells.[13]
II. Structure-Activity Relationship (SAR) of Carbostyril Derivatives
The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for optimizing the biological activity of a lead compound.[15][16][17] For carbostyril derivatives, SAR studies have been instrumental in identifying key structural features that govern their interaction with specific biological targets.
| Position of Substitution | General Effect on Activity | Example |
| N1-position | Modifications at this position can influence the overall lipophilicity and metabolic stability of the molecule. | In some kinase inhibitors, substitution at N1 with small alkyl groups can enhance cell permeability. |
| C3- and C4-positions | Saturation of the C3-C4 double bond to form a 3,4-dihydrocarbostyril can alter the conformation and biological activity. | Aripiprazole contains a 3,4-dihydrocarbostyril core, which is important for its specific interaction with dopamine and serotonin receptors. |
| C6- and C7-positions | Substitution at these positions, often with alkoxy or haloalkyl groups, is a common strategy to modulate receptor binding affinity and selectivity. | The 7-butoxy side chain of aripiprazole is critical for its high affinity for D2 receptors. |
| C8-position | Hydroxylation at the C8-position has been shown to enhance the potency of some carbostyril derivatives targeting dopamine receptors.[18] | 8-hydroxycarbostyril derivatives have been explored as potent dopamine receptor agonists.[18] |
III. Experimental Protocols
General Synthesis of Carbostyril Derivatives
A common synthetic route to carbostyril derivatives involves the reaction of a substituted aniline with a suitable three-carbon synthon, followed by cyclization. The following is a general protocol for the synthesis of a 7-alkoxy-3,4-dihydrocarbostyril derivative, a common intermediate in the synthesis of drugs like aripiprazole.[19][20]
Protocol: Synthesis of 7-hydroxy-3,4-dihydrocarbostyril
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a suitable solvent such as ethanol.
-
Addition of Reagents: To the solution, add an equimolar amount of acrylic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After completion of the initial reaction, add a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid to the reaction mixture.
-
Heating: Heat the mixture to 100-120°C for 2-3 hours to induce cyclization.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Further Derivatization (e.g., Alkylation at the 7-hydroxy position):
-
Dissolution: Dissolve the synthesized 7-hydroxy-3,4-dihydrocarbostyril in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K2CO3) to the solution.
-
Alkylating Agent: Add the desired alkyl halide (e.g., 1,4-dibromobutane for the synthesis of an aripiprazole precursor).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Caption: General synthetic workflow for 7-alkoxy-3,4-dihydrocarbostyril.
In Vitro Evaluation Protocols
Protocol: Phosphodiesterase 3 (PDE3) Inhibition Assay (for Cilostazol and its analogs)
This protocol outlines a method to determine the inhibitory activity of a compound against the PDE3 enzyme.
-
Reagents and Materials:
-
Purified human PDE3 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase (snake venom)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
Malachite green reagent for phosphate detection
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, PDE3 enzyme, and the test compound or vehicle (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding cAMP to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the PDE3 reaction by adding a stopping reagent (e.g., 0.1 M HCl).
-
Add 5'-nucleotidase to each well and incubate for 10 minutes at 30°C to convert the AMP produced into adenosine and inorganic phosphate.
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate generated.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.
-
Protocol: Radioligand Binding Assay for Dopamine D2 Receptor (for Aripiprazole and its analogs)
This protocol is used to determine the affinity of a compound for the dopamine D2 receptor.
-
Reagents and Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
Test compounds
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing various salts)
-
Non-specific binding determinator (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding determinator.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which reflects the affinity of the compound for the receptor.
-
IV. Conclusion
Carbostyril derivatives represent a highly successful class of compounds in drug discovery, with several approved drugs demonstrating their therapeutic potential. The versatility of the carbostyril scaffold allows for the development of molecules with diverse mechanisms of action, targeting a wide range of diseases. The continued exploration of SAR and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved carbostyril-based therapeutics in the future. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate new carbostyril derivatives in their quest for novel drug candidates.
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What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease? - Dr.Oracle. (2025-06-03). Available from: [Link]
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Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC - NIH. Available from: [Link]
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Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding - PubMed. Available from: [Link]
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Dopamine receptor agonist activity of some 5-(2-aminoethyl)carbostyril derivatives - PubMed. Available from: [Link]
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Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PubMed. Available from: [Link]
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Structure-activity relationship (SAR) - GARDP Revive. Available from: [Link]
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Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors | Semantic Scholar. Available from: [Link]
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Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing). Available from: [Link]
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SAR: Structure Activity Relationships - Collaborative Drug Discovery. (2025-06-03). Available from: [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. Available from: [Link]
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Synthesis, Structure, and In Vitro Biological Evaluation of Semi-Synthetic Derivatives of Betulin - MDPI. (2024-10-31). Available from: [Link]
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Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction - NIH. (2022-08-25). Available from: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the in vitro characterization of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (CAS No. 5220-02-0). Also known as 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one and identified as Diazepam Impurity C, this compound's structural relationship to diazepam suggests a primary mechanism of action involving the GABA-A receptor.[1][2] This document is designed for researchers in pharmacology, neuroscience, and drug development, offering a strategic framework for a thorough preclinical evaluation. The protocols herein detail foundational assays, including solubility and cytotoxicity, followed by specific functional assays such as GABA-A receptor binding and electrophysiological modulation. Furthermore, recognizing the broad bioactivity of the quinolinone scaffold, this guide includes protocols for exploratory screening against cancer cell lines and for anti-inflammatory properties.
Introduction and Scientific Background
This compound is a quinolinone derivative. The quinolinone (or carbostyril) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5][6] The subject compound's most telling characteristic is its classification as an impurity in the synthesis of Diazepam, a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[4] Its modulation by benzodiazepines like diazepam results in anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[7] Given the structural analogy, it is critical to hypothesize and experimentally validate that this compound may interact with the benzodiazepine binding site on the GABA-A receptor.
This guide, therefore, presents a logical, tiered approach to the in vitro evaluation of this compound. It begins with essential preparatory steps, progresses to hypothesis-driven assays targeting the GABA-A receptor, and concludes with broader screening protocols to uncover potential novel activities.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling, storage, and behavior in biological assays.
| Property | Value | Source |
| IUPAC Name | 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one | PubChem[1] |
| CAS Number | 5220-02-0 | LookChem[2] |
| Molecular Formula | C₁₆H₁₃ClN₂O | PubChem[1] |
| Molecular Weight | 284.74 g/mol | PubChem[1] |
| Melting Point | 130-133 °C | LookChem[2] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | LookChem[2] |
| Hydrogen Bond Acceptors | 2 | LookChem[2] |
Foundational Assays: Compound Management and Cytotoxicity
Before investigating specific biological targets, it is imperative to establish proper compound handling procedures and to determine the compound's cytotoxic profile. This ensures data integrity and defines the appropriate concentration range for subsequent functional assays.
Solubility Assessment and Stock Solution Preparation
Scientific Rationale: The aqueous solubility of a test compound is a critical parameter. Most cell-based assays are conducted in aqueous media, and compound precipitation can lead to inaccurate and irreproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds. The final concentration of DMSO in the assay medium must be carefully controlled, as it can be toxic to cells at concentrations typically above 0.5-1%.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh approximately 1-2 mg of this compound powder.
-
Calculation: Calculate the volume of sterile, cell culture-grade DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L)) For 1 mg (0.001 g): Volume = 0.001 / (284.74 * 0.01) = 0.000351 L or 351 µL
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 2-5 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[8] Visually inspect for any remaining particulate matter.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.
General Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is crucial for determining the concentration range of the test compound that does not induce significant cell death, thereby ensuring that any observed effects in subsequent functional assays are not merely artifacts of toxicity.
Protocol 2: MTT Cytotoxicity Assay in a Neuronal or HEK293 Cell Line
-
Cell Seeding:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma or HEK293) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution of this compound in serum-free culture medium. A typical concentration range to test would be 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate for 24-48 hours at 37°C in 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Primary Target Validation: GABA-A Receptor Assays
Based on the compound's identity as a diazepam-related substance, the primary hypothesis is that it modulates GABA-A receptor function. The following assays are designed to test this hypothesis directly. For these studies, a HEK293 cell line stably expressing the human α1β2γ2 GABA-A receptor subunits is highly recommended, as this is the most common receptor isoform in the brain and is sensitive to benzodiazepines.[9][14]
Competitive Radioligand Binding Assay
Scientific Rationale: This assay determines if the test compound can displace a known radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor. [³H]-Flunitrazepam or [³H]-Ro15-1788 (Flumazenil) are commonly used radioligands for this purpose. A reduction in the binding of the radioligand in the presence of the test compound indicates competitive binding to the same site. This allows for the determination of the compound's binding affinity (Ki).
Protocol 3: [³H]-Flunitrazepam Competitive Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells expressing α1β2γ2 GABA-A receptors to high density.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
Set up assay tubes in triplicate containing:
-
Total Binding: Assay buffer, a fixed concentration of [³H]-Flunitrazepam (typically 1-2 nM), and membrane preparation (50-100 µg protein).
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam) to saturate the specific binding sites.
-
Competition: Same as total binding, but with varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
-
The final assay volume should be consistent (e.g., 250-500 µL).
-
-
Incubation:
-
Incubate the tubes on ice or at 4°C for 60-90 minutes to reach binding equilibrium.[15]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Functional Assay (Whole-Cell Patch-Clamp)
Scientific Rationale: While binding assays confirm interaction with the receptor, electrophysiology reveals the functional consequence of this binding. Whole-cell patch-clamp allows for the direct measurement of ion flow through the GABA-A receptor's chloride channel. By applying GABA (the natural agonist) with and without the test compound, one can determine if the compound enhances (positive allosteric modulator, like diazepam), inhibits (negative allosteric modulator), or has no effect on the GABA-induced current.[1][16]
Caption: Workflow for GABA-A receptor functional analysis using patch-clamp.
Protocol 4: Whole-Cell Patch-Clamp Analysis of GABA-A Receptor Modulation
-
Cell Preparation:
-
Plate HEK293 cells expressing α1β2γ2 GABA-A receptors onto small glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Use a patch pipette filled with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, pH 7.2) to form a high-resistance (>1 GΩ) seal with a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell's membrane potential at -60 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply drugs to the patched cell.
-
First, determine the baseline GABA-evoked current by applying a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀, typically 1-3 µM). This establishes a stable baseline response.
-
To test for modulation, co-apply the same concentration of GABA along with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM).
-
Include a washout step with the external solution between applications to allow the receptor to recover.
-
-
Data Acquisition and Analysis:
-
Record the current responses using appropriate acquisition software (e.g., pCLAMP).
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the potentiation of the GABA current as a percentage: % Potentiation = [ (I_GABA+Compound / I_GABA) - 1 ] * 100
-
Plot the % potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum efficacy.
-
Exploratory Screening for Novel Bioactivities
The quinolinone scaffold is associated with diverse biological activities.[3][6] Therefore, it is prudent to screen this compound for other potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Anticancer Activity Screening
Scientific Rationale: Many quinolinone derivatives have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines.[3][10][11][17] A preliminary screen against a panel of cancer cell lines can reveal potential new therapeutic avenues for the compound. The MTT assay described in Protocol 2 can be adapted for this purpose using cancer cell lines from different tissues (e.g., breast, colon, liver).
Protocol 5: Anticancer Screening using a Panel of Cancer Cell Lines
-
Cell Lines: Select a panel of human cancer cell lines, for example:
-
MCF-7: Breast adenocarcinoma
-
HCT-116: Colorectal carcinoma
-
HepG2: Hepatocellular carcinoma
-
-
Assay Procedure: Follow the MTT assay procedure as detailed in Protocol 2 .
-
Data Analysis: Calculate the IC₅₀ value for each cell line. A potent compound will exhibit low micromolar or nanomolar IC₅₀ values. Comparing IC₅₀ values across different cell lines can also indicate potential selectivity.
In Vitro Anti-inflammatory Assay
Scientific Rationale: Inflammation is a key pathological process in many diseases. A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[18] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages (like the RAW 264.7 cell line), leading to the production of pro-inflammatory mediators, including NO.
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- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents | Bentham Science [benthamscience.com]
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- 13. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
Synthesis of Novel Analogs from 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril: An Application Guide for Medicinal Chemistry
Introduction: The Carbostyril Scaffold in Drug Discovery
The carbostyril (2-quinolinone) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous physiologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interaction with biological targets.[2] The diverse pharmacological activities exhibited by carbostyril derivatives, including anti-inflammatory, anticancer, and antipsychotic properties, underscore their therapeutic potential.[3][4][5][6]
This application note provides a detailed guide for the synthesis of novel analogs from a key intermediate, 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril. This starting material offers multiple reactive sites for chemical modification, enabling the exploration of a broad chemical space to generate new molecular entities with potentially enhanced biological activity and improved pharmacokinetic profiles.[2] We will focus on two powerful and widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are renowned for their functional group tolerance, reliability, and broad substrate scope, making them ideal for the late-stage functionalization of complex molecules.[7][8][9][10][11]
Strategic Approach to Analog Synthesis
The core of our synthetic strategy revolves around the functionalization of the 3-amino and 6-chloro positions of the carbostyril ring. The chloro group at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. The amino group at the 3-position is amenable to various transformations, including the Buchwald-Hartwig amination, to forge new carbon-nitrogen bonds.
Figure 1: Synthetic strategies for analog generation.
Part 1: Suzuki-Miyaura Coupling for C6-Arylation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[8][11][12][13] In our case, the chloro substituent at the C6 position of the carbostyril ring serves as the organic halide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or argon gas supply
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.[14]
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[13][14]
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.
Data Presentation: Representative C6-Arylated Analogs
| Entry | Aryl Boronic Acid | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | C6-phenyl analog | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | C6-(4-methoxyphenyl) analog | 80-90 |
| 3 | 3-Pyridinylboronic acid | C6-(3-pyridinyl) analog | 75-85 |
Part 2: Buchwald-Hartwig Amination for C3-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][9][10][15] While our starting material has an amino group, this protocol outlines the amination of an aryl halide, a reaction that can be applied to the 6-chloro position or to other synthesized intermediates. For modifying the existing 3-amino group, traditional acylation or alkylation methods would be employed. The following protocol demonstrates the general applicability of the Buchwald-Hartwig reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials and Equipment:
-
Aryl halide (e.g., a 6-chloro-carbostyril derivative)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (argon)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous toluene followed by the amine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective in promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[16]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amide complex.
-
Solvent: Anhydrous toluene is a suitable high-boiling, non-polar solvent for this reaction.
Figure 2: Catalytic cycle of Buchwald-Hartwig amination.
Characterization of Novel Analogs
Confirmation of the structure and purity of the newly synthesized analogs is paramount. A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the new substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
A thorough analysis of the spectral data will provide unequivocal evidence for the successful synthesis of the target analogs.[17]
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the synthesis of a diverse library of novel analogs based on the this compound scaffold. The strategic application of powerful synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and predictable generation of new chemical entities. The subsequent biological evaluation of these analogs will be crucial in identifying lead compounds for further drug development efforts.
References
- Medicinal chemistry of quinolines as emerging anti-inflamm
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.Ingenta Connect.
- Synthesis and biological evaluation of carbostyril derivatives with steroid-like properties as antagonists | Request PDF.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.Ingenta Connect.
- The structural use of carbostyril in physiologically active substances.PubMed.
- The Chemistry of Quinolines.Chemical Reviews.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Carbostyril derivatives: Synthesis of novel carbostyril-3′-carbonitrilselenophene hybrid compounds and investigation of their antiproliferative properties on prostate and breast cancer.Taylor & Francis Online.
- Carbostyril derivatives.
- Carbostyril derivatives having potent .beta.-adrenergic agonist properties.
- Buchwald–Hartwig amin
- Suzuki reaction.Wikipedia.
- Buchwald-Hartwig Amin
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Principles of the Suzuki Coupling Reaction.Encyclopedia.pub.
- Suzuki Cross-Coupling Reactions Mechanisms.Mettler Toledo.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- 3-AMino-6-chloro-4-phenylcarbostyril CAS#: 5220-83-7.ChemicalBook.
- Suzuki Coupling.Organic Chemistry Portal.
- 3-Amino-6-chloro-4-phenylcarbostyril | CAS 5220-83-7.Santa Cruz Biotechnology.
- Modest effectiveness of carbostyril 124 as a sensitising chromophore in europium and terbium amide complexes based on 1,4,7,10-tetraazacyclododecane.Journal of the Chemical Society, Perkin Transactions 2.
- This compound.precisionFDA.
- 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one.
- 3-Amino-6-chloro-4-phenylcarbostyril.LGC Standards.
- Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin.PMC - NIH.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.LGC Standards.
- Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases | Request PDF.
- Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applic
- Characterization of 0839 - A tool compound for pre-clinical mode-of-action studies of amylin analogues such as cagrilintide.PubMed.
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Application Notes and Protocols for Fluorescence Microscopy with 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Carbostyril Fluorophore
In the dynamic field of cellular imaging, the demand for novel fluorophores with robust photophysical properties is incessant. 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril is a synthetic heterocyclic compound belonging to the carbostyril family. Carbostyril derivatives have emerged as promising fluorescent probes, often positioned as compelling alternatives to traditional coumarin dyes due to their potential for high fluorescence quantum yields and enhanced stability[1][2]. This document provides a comprehensive guide to the experimental setup and application of this compound for fluorescence microscopy, offering a foundational protocol for its use in cellular imaging and analysis.
The structural characteristics of this compound, particularly the presence of electron-donating and withdrawing groups, suggest that it possesses push-pull characteristics which are often associated with strong fluorescence and sensitivity to the local environment[2]. This makes it a candidate for various applications, from simple cell staining to more complex biosensing assays. These application notes are designed to provide researchers with the necessary framework to integrate this novel probe into their experimental workflows, with a strong emphasis on methodological integrity and optimization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a fluorescent probe is paramount for its effective application. The following table summarizes the known properties of this compound, with spectroscopic data being predicted based on the characteristics of similar carbostyril derivatives[2].
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 5220-02-0 | [4] |
| Molecular Formula | C₁₆H₁₃ClN₂O | [5] |
| Molecular Weight | 284.74 g/mol | [5] |
| Melting Point | 239-241 °C | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |
| Predicted Excitation Max (λex) | ~380 - 420 nm | [2] |
| Predicted Emission Max (λem) | ~450 - 500 nm | [2] |
Note on Spectroscopic Properties: The predicted excitation and emission maxima are based on studies of push-pull substituted carbostyrils which can exhibit absorption maxima up to 414 nm[2]. It is highly recommended that users experimentally determine the precise spectral characteristics of this compound in the specific solvent and cellular environment of their experiment using a spectrofluorometer.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in fluorescence microscopy. Optimization of parameters such as probe concentration, incubation time, and cell type is crucial for achieving the best results.
Preparation of Stock and Working Solutions
The accuracy of probe concentration is critical for reproducible staining and to avoid potential cytotoxic effects.
dot
Caption: Step-by-step workflow for live-cell staining.
Protocol:
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Working Solution: Dilute the stock solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final concentration in the range of 1-10 µM. The optimal concentration should be determined experimentally.[7]
-
Staining: Remove the culture medium from the cells and add the working solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary depending on the cell type and experimental conditions.[8]
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove excess probe and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or similar UV/violet excitation filter set).
Causality: Pre-warming all solutions helps to avoid cellular stress. The washing steps are crucial for improving the signal-to-noise ratio by removing unbound fluorophore molecules.
Considerations for Scientific Integrity
Cytotoxicity Assessment
It is imperative to assess the potential cytotoxicity of any new compound introduced to a biological system. Some carbostyril derivatives have been shown to possess antiproliferative properties.[9][10]
Recommended Protocol for Cytotoxicity Assay (e.g., MTT Assay):
-
Plate cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include an untreated control and a vehicle control (DMSO).
-
Incubate for a period relevant to your imaging experiments (e.g., 1, 6, or 24 hours).
-
Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Calculate the IC₅₀ value to determine the concentration at which the compound exhibits significant toxicity.[11] It is advisable to work at concentrations well below the IC₅₀ for imaging experiments to ensure cell health.
Photostability and Phototoxicity
The stability of a fluorophore under illumination is a critical parameter for quantitative and time-lapse imaging.[12]
Assessment of Photostability:
-
Prepare a stained sample as described above.
-
Select a field of view and acquire an initial image.
-
Continuously expose the sample to the excitation light and acquire images at regular intervals.
-
Measure the fluorescence intensity over time to determine the rate of photobleaching.
-
If significant photobleaching is observed, consider using lower excitation power, reducing exposure times, or employing an anti-fade mounting medium for fixed-cell imaging.
Minimizing Phototoxicity:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Minimize the duration of exposure to the excitation light.
-
Use imaging media designed to reduce phototoxicity.
Instrumentation and Data Analysis
Microscope Configuration:
-
Microscope: An inverted fluorescence microscope is recommended for live-cell imaging.
-
Excitation Source: A mercury lamp, xenon lamp, or LED light source with an output in the predicted excitation range (~380-420 nm).
-
Filter Set: A standard DAPI filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm) may be a suitable starting point. Custom filter sets optimized for the experimentally determined spectra of the probe will provide the best results.
-
Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, is essential for detecting the fluorescence signal.
Image Analysis:
-
Acquire images using appropriate software.
-
Perform background correction to improve the signal-to-noise ratio.
-
For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, gain) are kept consistent across all samples.
Conclusion
This compound represents a promising new tool for fluorescence microscopy. Its carbostyril core suggests favorable photophysical properties, including good brightness and stability. By following the protocols and considering the points of scientific integrity outlined in these application notes, researchers can effectively evaluate and utilize this novel fluorophore in their cellular imaging studies. As with any new reagent, empirical determination of optimal parameters is key to success.
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A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes. (2013). PubMed Central. [Link]
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Synthesis of novel carbostyril-3′-carbonitrilselenophene hybrid compounds and investigation of their antiproliferative properties on prostate and breast cancer. (2020). Taylor & Francis Online. [Link]
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A novel combined fluorescent probe staining method for circulating tumor cell identification. (2022). Annals of Translational Medicine. [Link]
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Illuminating the Cell: An Application Guide to Cellular Uptake and Localization of Carbostyril Probes
Introduction: The Rise of Carbostyril Probes in Cellular Imaging
In the dynamic landscape of cellular biology and drug development, the ability to visualize and track molecules within the intricate machinery of a living cell is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, and among them, carbostyril derivatives are rapidly gaining prominence.[1] Carbostyril scaffolds, also known as quinolin-2(1H)-ones, possess a unique combination of photophysical properties that make them exceptional candidates for live-cell imaging. Their inherent fluorescence, high quantum yields, and amenability to chemical modification allow for the rational design of probes that can selectively target and illuminate specific cellular compartments.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for studying the cellular uptake and localization of these versatile fluorescent probes.
The core strength of carbostyril probes lies in their tunable nature. By strategically modifying the carbostyril core, it is possible to create a diverse palette of fluorescent markers with varying spectral properties and biological specificities.[4] This adaptability allows for the development of probes that can, for instance, accumulate in organelles with specific pH environments, such as lysosomes, or target mitochondria based on their membrane potential.[5][6] Understanding the mechanisms by which these probes enter cells and where they ultimately reside is crucial for interpreting experimental data and for designing novel drug delivery systems.
This application note will detail the fundamental techniques and advanced methodologies for characterizing the cellular behavior of carbostyril probes. We will delve into the practical aspects of confocal microscopy for high-resolution localization, flow cytometry for quantitative uptake analysis, and the use of pharmacological inhibitors to elucidate uptake pathways.
Part 1: Foundational Concepts in Cellular Uptake
The journey of a carbostyril probe from the extracellular environment to its final destination within the cell is a multi-step process governed by both the physicochemical properties of the probe and the biological activity of the cell. The primary mechanism of entry for many small molecule fluorescent probes is endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle.[7]
There are several distinct endocytic pathways, including:
-
Clathrin-mediated endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell surface.[8]
-
Caveolae-mediated endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae.[8]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles and is often used for the non-specific uptake of fluids and solutes.[7]
The specific pathway utilized by a carbostyril probe can be influenced by its size, charge, and surface chemistry. Understanding these pathways is critical for designing probes with desired intracellular targets.
Part 2: Experimental Protocols
General Cell Culture and Probe Preparation
Successful cellular imaging starts with healthy, well-maintained cell cultures. Contamination can significantly impact experimental results.[9]
Protocol 1: Cell Culture and Plating for Microscopy and Flow Cytometry
-
Cell Culture: Culture the desired cell line (e.g., HeLa, A549) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells regularly to maintain them in the exponential growth phase.
-
Plating for Confocal Microscopy: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. This allows for clear visualization of individual cells.
-
Plating for Flow Cytometry: Seed cells in 6-well or 12-well plates at a density that will yield a sufficient number of cells for analysis (typically 0.5-1 x 10⁶ cells per sample).
-
Probe Preparation: Prepare a stock solution of the carbostyril probe in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1-10 mM. Protect the stock solution from light and store it at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium.
Confocal Laser Scanning Microscopy (CLSM) for Localization Studies
Confocal microscopy is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens, making it ideal for determining the subcellular localization of carbostyril probes.[10][11]
Protocol 2: Live-Cell Imaging of Carbostyril Probe Localization
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Probe Incubation: Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the diluted carbostyril probe solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C. The optimal incubation time and probe concentration should be determined empirically.
-
Washing: After incubation, remove the probe solution and wash the cells three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Mount the dish or coverslip on the stage of the confocal microscope.
-
Image Acquisition:
-
Use the appropriate laser line for excitation of the carbostyril probe.
-
Set the emission detector to collect the fluorescence signal within the expected wavelength range.
-
Adjust the laser power, detector gain, and pinhole size to obtain an optimal signal-to-noise ratio while minimizing phototoxicity.[11]
-
Acquire Z-stack images to visualize the three-dimensional distribution of the probe within the cells.
-
-
Co-localization Analysis (Optional): To identify the specific organelles where the carbostyril probe accumulates, co-stain the cells with commercially available organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[12][13] Acquire images in separate channels for the carbostyril probe and the organelle tracker and merge them for colocalization analysis.
Workflow for Confocal Microscopy
Caption: Workflow for visualizing carbostyril probe localization using confocal microscopy.
Flow Cytometry for Quantitative Uptake Analysis
Flow cytometry is a high-throughput technique that allows for the rapid analysis of thousands of individual cells, making it ideal for quantifying the cellular uptake of fluorescent probes.[14][15]
Protocol 3: Quantifying Carbostyril Probe Uptake by Flow Cytometry
-
Cell Preparation: Grow cells in 6-well or 12-well plates to 70-80% confluency.
-
Probe Incubation: Remove the growth medium, wash the cells once with PBS, and add the diluted carbostyril probe solution. Incubate for the desired time at 37°C. Include a negative control group of cells that are not treated with the probe.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells from the plate using a gentle cell dissociation reagent (e.g., TrypLE).
-
Cell Pelleting and Resuspension: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS containing 1% FBS.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer equipped with the appropriate laser for exciting the carbostyril probe.
-
Gate the cell population based on forward and side scatter to exclude debris and dead cells.
-
Measure the fluorescence intensity of the cells in the appropriate channel.
-
The geometric mean fluorescence intensity (MFI) of the cell population is a quantitative measure of probe uptake.
-
Data Presentation: Example Flow Cytometry Data
| Treatment Group | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Untreated Control | 150 ± 25 | 0.5% |
| Carbostyril Probe A (1 µM) | 5,000 ± 450 | 85% |
| Carbostyril Probe B (1 µM) | 12,000 ± 980 | 98% |
Elucidating Uptake Mechanisms with Pharmacological Inhibitors
To determine the specific endocytic pathways involved in the uptake of a carbostyril probe, cells can be pre-treated with pharmacological inhibitors that block known pathways.[8][16]
Protocol 4: Investigating Uptake Pathways
-
Cell Preparation: Plate cells as for flow cytometry experiments.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a specific endocytosis inhibitor (see table below) for 30-60 minutes at 37°C.
-
Probe Incubation: Without removing the inhibitor, add the carbostyril probe and incubate for the desired time.
-
Analysis: Harvest the cells and analyze by flow cytometry as described in Protocol 3. A significant reduction in probe uptake in the presence of an inhibitor suggests the involvement of that specific pathway.
Table of Common Endocytosis Inhibitors
| Inhibitor | Target Pathway | Typical Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |
| Genistein | Caveolae-mediated endocytosis | 50-200 µM |
| Cytochalasin D | Macropinocytosis/Actin-dependent | 1-10 µM |
| Amiloride | Macropinocytosis | 50-100 µM |
Logical Flow for Uptake Mechanism Study
Caption: Experimental workflow for determining the cellular uptake pathway of carbostyril probes.
Part 3: Troubleshooting and Best Practices
-
Phototoxicity and Photobleaching: Minimize laser exposure during confocal microscopy to prevent cell damage and fading of the fluorescent signal.[11]
-
Background Fluorescence: Ensure thorough washing of cells after probe incubation to reduce non-specific background signals.[17]
-
Probe Concentration: Titrate the carbostyril probe concentration to find the optimal balance between a strong signal and low cytotoxicity.
-
Controls are Critical: Always include untreated control cells in every experiment to establish a baseline for fluorescence and to assess cell health.
-
Cell Health: Monitor cell morphology and viability throughout the experiment. Unhealthy cells can exhibit altered uptake mechanisms.
Conclusion
Carbostyril-based fluorescent probes represent a powerful and versatile class of tools for cellular imaging. Their tunable photophysical properties and amenability to chemical modification enable the development of probes for a wide range of applications in basic research and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully investigate the cellular uptake and localization of these promising molecules. By combining high-resolution microscopy, quantitative flow cytometry, and mechanistic studies with pharmacological inhibitors, a comprehensive understanding of how these probes interact with and function within living cells can be achieved.
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Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. (2011). PLoS ONE, 6(9), e24438. [Link]
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Highly stable and sensitive fluorescent probes (LysoProbes) for lysosomal labeling and tracking. (2015). Scientific Reports, 5, 8576. [Link]
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Highly Stable and Sensitive Fluorescent Probes (LysoProbes) for Lysosomal Labeling and Tracking. (2015). Scientific Reports, 5, 8576. [Link]
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Microglia specific fluorescent probes for live cell imaging. (2013). Chemical Communications, 49(67), 7475-7477. [Link]
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Photophysics of Coumarin and Carbostyril-Sensitized Luminescent Lanthanide Complexes: Implications for Complex Design in Multiplex Detection. (2017). Journal of the American Chemical Society, 139(15), 5437-5447. [Link]
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A Mitochondria-Targeting Fluorescent Probe for the Dual Sensing of Hypochlorite and Viscosity without Signal Crosstalk in Living Cells and Zebrafish. (2022). Molecules, 27(10), 3059. [Link]
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New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science. [Link]
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A lysosome-targeted fluorescent probe with large Stokes shift for visualizing biothiols in vivo and in vitro. (2024). iScience, 27(11), 110032. [Link]
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Effects of transport inhibitors on the cellular uptake of carboxylated polystyrene nanoparticles in different cell lines. (2011). PLoS One, 6(9), e24438. [Link]
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Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. (2023). Molecules, 28(18), 6667. [Link]
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Live Cell Imaging and Confocal Microscopy. (2018). Methods in Molecular Biology, 1789, 117-130. [Link]
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A novel carbopyronin-based mitochondria-targeting fluorescent probe for highly reactive oxygen species and its application in living cells and zebrafish. (2025). Bioorganic Chemistry, 163, 108704. [Link]
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Organic fluorescent probes for live-cell super-resolution imaging. (2023). Frontiers of Optoelectronics, 16(1), 34. [Link]
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Benefits of Confocal Microscopy for Live Cell Imaging. (n.d.). Andor - Oxford Instruments. [Link]
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Organic fluorescent probes for live-cell super-resolution imaging. (2023). Frontiers of Optoelectronics, 16, 34. [Link]
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Mitochondria-targeting turn-on fluorescent probe for HClO detection and imaging in living cells. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117825. [Link]
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Live cell imaging. (n.d.). Confocal NL. [Link]
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The Influence of Cucurbit[6]uril on the Photophysical Properties of Encapsulated Styryl Dye. (2025). MDPI. [Link]
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Imaging the living plant cell: From probes to quantification. (2022). The Plant Cell, 34(1), 125-151. [Link]
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Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells. (2019). ACS Omega, 4(5), 8996-9002. [Link]
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Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. [Link]
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Can you see fluorescence from stained living cells using confocal microscopy? (2023). Quora. [Link]
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A novel "turn-on" mitochondria-targeting near-infrared fluorescent probe for determination and bioimaging cellular hydrogen sulfide. (2019). Analytica Chimica Acta, 1058, 140-147. [Link]
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Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges. (2022). RSC Advances, 12(15), 9091-9118. [Link]
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High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry. (2017). Current Protocols in Cytometry, 82, 12.44.1-12.44.15. [Link]
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Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide). (2019). Biomacromolecules, 20(2), 973-983. [Link]
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Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species. (2023). Molecules, 28(5), 2197. [Link]
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Potential of Flow Cytometric Approaches for Rapid Microbial Detection and Characterization in the Food Industry—A Review. (2021). Foods, 10(12), 3097. [Link]
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Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. (2011). Quarterly Reviews of Biophysics, 44(1), 123-151. [Link]
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Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. [Link]
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Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. (2018). Nanoscale, 10(17), 8086-8095. [Link]
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The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. (2022). International Journal of Molecular Sciences, 23(19), 11440. [Link]
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Genetically Encoded Intracellular Sensors Based on Fluorescent Proteins. (2004). Biochemistry (Moscow), 69(7), 728-735. [Link]
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Photophysical Properties of BADAN Revealed in the Study of GGBP Structural Transitions. (2021). International Journal of Molecular Sciences, 22(20), 11113. [Link]
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Quantification of Phagocytosis Using Flow Cytometry. (2025). Methods in Molecular Biology, 2930, 145-156. [Link]
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Design strategies for organelle-selective fluorescent probes: where to start? (2024). RSC Advances, 14(3), 1629-1647. [Link]
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Quantitative examination of cellular uptake by flow cytometry. (n.d.). ResearchGate. [Link]
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Smartphone-Based Chemiluminescence Glucose Biosensor Employing a Peroxidase-Mimicking, Guanosine-Based Self-Assembled Hydrogel. (2023). Biosensors, 13(6), 654. [Link]
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Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes. (2022). Biosensors, 12(11), 978. [Link]
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Application Notes & Protocols: Covalent Labeling of Proteins with 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (ACPC) Derivatives
Introduction: The Carbostyril Scaffold in Protein Science
The covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, dynamics, interactions, and function.[1][2][3] The choice of fluorophore is critical, as its photophysical properties dictate the sensitivity and applicability of an experiment.
The carbostyril family of dyes, also known as quinolinone derivatives, represents a versatile class of fluorophores.[4][5] Certain members of this family, such as Carbostyril 124 (cs124), are noted for their utility as organic sensitizers for lanthanide-based Förster Resonance Energy Transfer (FRET) assays.[4][6] These dyes often exhibit environment-sensitive fluorescence (solvatochromism), where their emission properties change in response to the polarity of their local environment, making them powerful tools for probing protein conformational changes and binding events.[7][8]
This guide focuses on derivatives of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (ACPC) , a specific carbostyril scaffold. To render this core structure useful for protein labeling, it must be functionalized with a reactive group that can form a stable, covalent bond with a target amino acid residue. This document provides a detailed framework and validated protocols for conjugating ACPC derivatives to proteins, focusing on the two most prevalent and reliable bioconjugation strategies: amine-reactive and thiol-reactive labeling.
Principle of Covalent Labeling with ACPC Derivatives
Successful protein labeling hinges on the selective reaction between a functional group on the dye and a specific amino acid side chain on the protein. The two primary strategies discussed here leverage the nucleophilicity of primary amines and thiols.
Amine-Reactive Labeling: Targeting Lysine Residues
The most common method for protein labeling targets the primary amines found at the N-terminus of a polypeptide chain and, more abundantly, on the ε-amino group of lysine residues.[9] For this purpose, the ACPC core is functionalized as an N-hydroxysuccinimidyl (NHS) ester .
The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a highly stable amide bond.[10][11] This reaction is highly pH-dependent; a slightly basic pH (8.0–9.0) is required to ensure a sufficient concentration of deprotonated, nucleophilic primary amines.[12][13] It is critical to use amine-free buffers (e.g., bicarbonate or phosphate) to prevent competition with the target protein.[11]
Thiol-Reactive Labeling: Targeting Cysteine Residues
For more site-specific labeling, thiol-reactive chemistry is often employed. This strategy targets the sulfhydryl group of cysteine residues, which are typically less abundant than lysines, allowing for more controlled placement of the fluorescent probe. The most common thiol-reactive group is the maleimide .
The reaction involves a Michael addition, where the thiol acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring.[14][15] This forms a stable thioether bond. The reaction is most efficient at a near-neutral pH (7.0–7.5) to maintain the thiol in its reactive thiolate anion form while minimizing side reactions with other nucleophiles like amines.[16] If the target cysteines are involved in disulfide bonds, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine), and the reaction should be performed in a degassed buffer to prevent re-oxidation.[14][17]
Properties of ACPC Fluorophores
The exact photophysical properties of a dye must be obtained from the manufacturer's certificate of analysis. However, based on the carbostyril scaffold, representative characteristics can be summarized. These dyes are typically excited by violet or near-UV light and emit in the blue-to-green region of the spectrum.
| Property | Representative Value | Notes |
| Excitation Maximum (λex) | ~405 nm | Ideal for 405 nm laser lines in confocal microscopy and flow cytometry. |
| Emission Maximum (λem) | ~510 nm | Emission in the green channel, well-separated from blue and red fluorophores. |
| Molar Extinction Coefficient (ε) | > 30,000 M-1cm-1 | Indicates strong light-absorbing capability. |
| Quantum Yield (Φ) | 0.5 - 0.8 | Represents moderate to high fluorescence efficiency. |
| Recommended Reactive Derivatives | NHS Ester, Maleimide | For targeting primary amines and thiols, respectively. |
| Potential Feature: Solvatochromism | Emission shift with solvent polarity | The emission maximum may shift to longer wavelengths (red-shift) in more polar environments. This can be exploited to study protein binding or folding.[8][18] |
Experimental Workflow and Protocols
The general workflow for labeling, regardless of the chemistry, involves preparing the protein and dye, running the conjugation reaction, and purifying the final product.
Protocol 1: Amine Labeling with ACPC-NHS Ester
This protocol is optimized for labeling 1 mg of a typical IgG antibody but can be scaled accordingly.
Materials:
-
Protein of interest (at least 2 mg/mL for optimal results).[9][19]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
ACPC-NHS Ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.[19]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation: a. Dissolve or buffer-exchange the protein into the Labeling Buffer to a final concentration of 2–10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
Dye Preparation: a. Allow the vial of ACPC-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. NHS esters are moisture-sensitive. b. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[10] This should be done immediately before use.
-
Labeling Reaction: a. Calculate the volume of dye solution needed. A starting point for antibodies is a 10- to 20-fold molar excess of dye to protein. This ratio should be optimized for each specific protein and application.[20] b. While gently stirring or vortexing the protein solution, slowly add the calculated volume of the ACPC-NHS ester stock solution.[19] c. Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
Stop Reaction (Optional but Recommended): a. To stop the reaction and remove any non-specifically bound, hydrolyzed dye, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for an additional 30-60 minutes at room temperature.[19]
-
Purification: a. Separate the labeled protein from unreacted dye and reaction byproducts by applying the entire reaction mixture to the pre-equilibrated size-exclusion column.[10] b. Elute with the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Characterization (Degree of Labeling): a. Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for the ACPC dye (Amax). b. Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
- Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein
- Where CF is the Correction Factor (A280 / Amax) for the free dye, and εprotein is the molar extinction coefficient of the protein. c. Calculate the Degree of Labeling (DOL):
- DOL = Amax / (εdye × Protein Conc. (M))
- Where εdye is the molar extinction coefficient of the ACPC dye at its λmax.[19]
Protocol 2: Thiol Labeling with ACPC-Maleimide
This protocol is designed for proteins with available free cysteine residues.
Materials:
-
Protein of interest.
-
Labeling Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0–7.5, degassed.[14][16][17] Avoid thiol-containing reagents like DTT.
-
Reducing Agent (Optional): 10 mM TCEP-HCl solution.
-
ACPC-Maleimide.
-
Anhydrous DMSO or DMF.
-
Purification Column: Size-exclusion chromatography column equilibrated with degassed storage buffer.
Procedure:
-
Protein Preparation: a. Dissolve or buffer-exchange the protein into the degassed Labeling Buffer to a concentration of 1–10 mg/mL.[14][17] b. (Optional: Reduction of Disulfides) If cysteines are in disulfide bridges, add TCEP to a final 10- to 100-fold molar excess over the protein.[14][17] Incubate for 20–30 minutes at room temperature. Remove excess TCEP via a desalting column before proceeding.
-
Dye Preparation: a. Prepare a 10 mM stock solution of ACPC-maleimide in anhydrous DMSO or DMF immediately before use.[16][20]
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring.[15][16][20] b. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert gas atmosphere (e.g., nitrogen or argon) if possible to prevent thiol re-oxidation.[14][16][17]
-
Purification: a. Separate the labeled protein from unreacted dye using a size-exclusion column as described in Protocol 1.
-
Characterization: a. Calculate the DOL using the same formulas as in Protocol 1, substituting the relevant absorbance maximum and extinction coefficients for the ACPC-maleimide conjugate.
Optimization and Troubleshooting
Achieving the desired labeling outcome often requires empirical optimization.[13][21][22] The ideal DOL varies by application; for instance, a DOL of 1-2 is often desired for functional studies to avoid altering protein activity, while higher DOLs may be needed for brighter signals in imaging.[9][23]
| Problem | Probable Cause(s) | Solution(s) |
| Low Degree of Labeling (DOL) | 1. Hydrolyzed Dye: NHS ester or maleimide has reacted with water. 2. Incorrect pH: pH too low for amine labeling; pH outside 7.0-7.5 for thiol labeling. 3. Competing Nucleophiles: Buffer contains amines (Tris, glycine) for NHS reaction. 4. Insufficient Dye: Molar excess of dye is too low. | 1. Prepare fresh dye stock in anhydrous solvent immediately before use. 2. Verify buffer pH. For amine labeling, use a pH 8.3-9.0 buffer. 3. Buffer-exchange protein into an appropriate amine-free buffer (e.g., PBS, bicarbonate). 4. Increase the molar excess of dye in increments (e.g., 20x, 40x). |
| Protein Precipitation | 1. High DOL: Over-labeling can alter protein solubility, especially with hydrophobic dyes. 2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) to the aqueous protein solution. 3. Incorrect pH: Reaction pH is near the protein's isoelectric point. | 1. Reduce the dye:protein molar ratio and/or decrease reaction time. 2. Add the dye stock solution slowly while stirring. Keep the final organic solvent concentration below 10% (v/v). 3. Adjust the labeling buffer pH to be at least one unit away from the protein's pI. |
| Loss of Protein Activity | 1. Labeling at Active Site: The dye has modified a critical lysine or cysteine residue required for function. 2. High DOL: Multiple dye molecules are sterically hindering the protein or inducing conformational changes. | 1. If possible, protect the active site with a substrate or competitive inhibitor during labeling. 2. Switch to a more site-specific chemistry (e.g., thiol-labeling if amine-labeling was used). 3. Reduce the DOL by lowering the dye:protein molar ratio. |
Applications of ACPC-Labeled Proteins
Properly labeled and purified ACPC-protein conjugates are powerful reagents for a multitude of applications:
-
Fluorescence Microscopy: Visualize the subcellular localization and trafficking of target proteins in both live and fixed cells.[24][25]
-
Flow Cytometry: Quantify cell populations based on the expression of surface or intracellular protein markers.[]
-
Western Blotting: Use as fluorescent secondary antibodies for sensitive, quantitative protein detection without the need for enzymatic substrates.
-
Biophysical Assays: Employ in fluorescence polarization (FP) assays to study molecular binding events or as FRET pairs to measure protein-protein interactions and conformational changes.[8]
By following these guidelines and protocols, researchers can effectively leverage the unique properties of this compound derivatives to create robust tools for biological discovery.
References
- Protocol: Maleimide labeling of proteins and other thiol
- Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US. thermofisher.com.
- NHS ester protocol for labeling proteins - Abberior Instruments. abberior-instruments.com.
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe. lumiprobe.com.
- Protocol: Maleimide Labeling of Protein Thiols - Biotium. biotium.com.
- Conjugation Protocol for Amine Reactive Dyes - Tocris Bioscience. tocris.com.
- Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium. biotium.com.
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. interchim.fr.
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. glenresearch.com.
- Guidelines for Protein/Antibody Labeling with Maleimide Dyes - Alfa Chemistry. alfa-chemistry.com.
- Protein Labeling: Methods and Mechanisms - Creative Proteomics.
- Optimizing the labeling of proteins | Molecular Devices. moleculardevices.com.
- Maleimide labeling of thiolated biomolecules - Bio-Synthesis. biosyn.com.
- Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications | Analytical Chemistry - ACS Public
- Amine-Reactive Probes - the Joseph Lab. med.unc.edu.
- Fluorescent Protein Applications in Microscopy - ResearchGate.
- Optimizing the Labeling of Proteins - Technology Networks. technologynetworks.com.
- Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing). pubs.rsc.org.
- Lab 6 Overview: Purifying the Fluorescent Protein - YouTube. youtube.com.
- Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed. pubmed.ncbi.nlm.nih.gov.
- Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications - DigitalCommons@USU. digitalcommons.usu.edu.
- Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates.
- Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - NIH. ncbi.nlm.nih.gov.
- Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies. link.springer.com.
- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PubMed Central. ncbi.nlm.nih.gov.
- Extrinsic Fluorescent Dyes as Tools for Protein Characteriz
- Carbostyril 124 | Sensitising Chromophore - MedchemExpress.com. medchemexpress.com.
- A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. blog.reactide.com.
- Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC - NIH. ncbi.nlm.nih.gov.
- Synthesis and Property of Solvatochromic Fluorophore Based on D-pi-A Molecular System: 2-[[3-cyano-4-(N-ethyl-N-(2-hydroxyethyl)amino)styryl]-5,5-dimethylfuran-2(5H)-ylidene]malononitrile Dye - PubMed. pubmed.ncbi.nlm.nih.gov.
Sources
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- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
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- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. biotium.com [biotium.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Synthesis and property of solvatochromic fluorophore based on D-pi-A molecular system: 2-[[3-cyano-4-(N-ethyl-N-(2-hydroxyethyl)amino)styryl]-5,5-dimethylfuran-2(5H)-ylidene]malononitrile dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
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Use of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril in neuroscience research.
Note on the Topic: 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Initial research indicates that This compound is primarily documented as a chemical intermediate, specifically as a related compound or impurity in the synthesis of pharmaceuticals like Diazepam.[1][2][3][4][5] There is a notable absence of published literature detailing its direct application or mechanism of action in neuroscience research.
To provide a valuable and scientifically grounded guide as requested, this document will focus on a structurally related and extensively studied compound: Aripiprazole . Aripiprazole is a quinolinone derivative, sharing the core carbostyril structure, and is a cornerstone medication in psychiatric neuroscience.[6][7] This guide will use Aripiprazole as an exemplary model to detail the application notes and protocols relevant to a complex CNS-active agent.
Application Notes & Protocols for Aripiprazole, a Phenyl-Substituted Quinolinone Derivative, in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In neuroscience, understanding how a compound modulates neural circuitry is paramount. Aripiprazole is a fascinating subject because it defies simple classification as a mere 'blocker' or 'activator'. It introduced the concept of a dopamine-serotonin system stabilizer to our pharmacological lexicon.[8] Its efficacy stems from a unique profile of partial agonism, functional selectivity, and multi-receptor engagement.[9][10] This guide is structured to elucidate not just what to do in the lab, but why each step is critical for accurately characterizing a compound with such a sophisticated mechanism. We will move from the molecular mechanism to practical, validated protocols.
Part 1: Molecular Mechanism of Action
Aripiprazole's therapeutic effects are primarily attributed to its unique activity at dopamine D2 and serotonin 5-HT1A receptors.[7] Unlike traditional antipsychotics that are full antagonists, aripiprazole is a partial agonist.[6]
Causality of Partial Agonism:
-
In Hyperdopaminergic States (e.g., Mesolimbic Pathway in Psychosis): Aripiprazole competes with the endogenous full agonist, dopamine. Because aripiprazole has a lower intrinsic activity at the D2 receptor, it effectively acts as a functional antagonist, reducing the excessive dopaminergic tone and mitigating positive symptoms.[6][10]
-
In Hypodopaminergic States (e.g., Mesocortical Pathway in Negative/Cognitive Symptoms): In brain regions with low dopamine levels, aripiprazole's partial agonist activity provides a baseline level of D2 receptor stimulation. This increases dopaminergic activity toward normal levels, which is thought to alleviate negative and cognitive symptoms.[6]
This dual action allows aripiprazole to function as a "dopamine system stabilizer".[11] Furthermore, its profile includes partial agonism at 5-HT1A receptors and antagonist activity at 5-HT2A receptors, contributing to its efficacy in mood disorders and a favorable side-effect profile.[8][12]
Signaling Pathway Modulation: Aripiprazole's binding to the D2 receptor, a G protein-coupled receptor (GPCR), modulates downstream signaling pathways, primarily the cAMP-PKA pathway.[13][14] As a partial agonist, its effect on cyclic AMP (cAMP) production is context-dependent. It can inhibit adenylyl cyclase (when acting as an antagonist to a full agonist) or mildly stimulate it (in the absence of a full agonist).[14][15] This modulation influences gene expression and neuronal function, distinguishing it from full antagonists which consistently increase cAMP levels.[14]
Visualization: Aripiprazole's D2 Receptor Signaling
Caption: Aripiprazole's partial agonism at the D2 receptor modulates Gi/o protein signaling.
Part 2: Application Notes & Experimental Protocols
Characterizing a compound like aripiprazole requires a multi-faceted approach. Key applications include receptor binding assays to determine affinity and selectivity, and functional assays to measure intrinsic activity.
Application 1: Receptor Binding Affinity Profiling
Expertise & Trustworthiness: A receptor binding assay is the foundational experiment to determine a compound's affinity (Ki) for its targets. It is a competitive assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The resulting data is crucial for understanding a compound's potency and selectivity profile. A self-validating protocol includes controls to ensure the specificity of binding and the integrity of the receptor preparation.
Quantitative Data Summary: Aripiprazole Binding Profile
| Receptor Target | Binding Affinity (Ki, nM) | Source |
| Dopamine D2 | 0.34 | [6] |
| Dopamine D3 | 0.8 | [6] |
| Serotonin 5-HT1A | 1.7 | [6] |
| Serotonin 5-HT2A | 3.4 | [6] |
| Serotonin 5-HT2B | 0.36 | [6] |
| Serotonin 5-HT7 | 39 | [16] |
| Adrenergic α1 | 57 | [7] |
| Histamine H1 | 61 | [7] |
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., aripiprazole) for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Test Compound: Aripiprazole, dissolved in DMSO to create a stock solution, then serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Manifold .
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 25 µL of assay buffer to "Total Binding" wells.
-
Add 25 µL of non-specific binding control (e.g., Haloperidol) to "Non-specific Binding" (NSB) wells.
-
Add 25 µL of serially diluted Aripiprazole to "Competition" wells (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Receptor Addition: Add 50 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein per well) to all wells. The total volume is now 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium. Causality: Incubation time is determined by the association and dissociation rates of the radioligand to ensure equilibrium is reached for accurate affinity measurement.
-
Termination of Reaction: Rapidly terminate the binding by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any non-specifically trapped radioligand. Causality: Rapid washing with cold buffer minimizes dissociation of the specifically bound ligand while removing unbound ligand, thus improving the signal-to-noise ratio.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours before counting in a beta scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of Aripiprazole.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization: Receptor Binding Assay Workflow
Sources
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- 2. 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one [lgcstandards.com]
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Investigating protein-ligand binding with 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril.
Investigating Protein-Ligand Binding with 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril: A Methodological Approach
Abstract
The discovery and characterization of novel small molecules are foundational to therapeutic innovation. This compound, a quinolinone derivative, represents a class of compounds with significant potential for biological activity, given its structural relation to known pharmacophores.[1][2][3] This guide provides a comprehensive framework for investigating the binding of this, and similar novel small molecules, to protein targets. We present detailed protocols for two powerful biophysical techniques: Surface Plasmon Resonance (SPR) for real-time kinetic analysis and Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile of the binding interaction.[4][][6] This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular interactions that underpin biological function and to accelerate the hit-to-lead optimization process.
Introduction: The Challenge of Characterizing Novel Ligands
The journey of a potential drug candidate from initial synthesis to clinical application is long and fraught with challenges. A critical early step is the confirmation and detailed characterization of its binding to the intended biological target. For a novel compound like this compound, which has been identified as an impurity in the synthesis of Diazepam, understanding its potential off-target interactions or even identifying its primary binding partners is crucial for assessing its therapeutic potential and safety profile.[3][7]
This guide uses this compound as a representative small molecule to demonstrate robust methodologies for characterizing protein-ligand interactions. While the specific biological target for this compound is not yet defined in the literature, its structural similarity to benzodiazepines suggests that proteins involved in neuronal signaling, such as GABA-A receptors or associated regulatory proteins, would be a logical starting point for investigation. For the purpose of this guide, we will proceed with a hypothetical protein target, "NeuroReceptor X," to illustrate the application of the following techniques.
The choice of biophysical assay is critical and should be guided by the specific questions being asked. Here, we focus on two orthogonal, label-free techniques that provide complementary information:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be derived.[4][8][9] This is invaluable for understanding the dynamics of the interaction.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12][13] This information offers insights into the driving forces behind the binding.
By employing these complementary techniques, a researcher can build a comprehensive understanding of a small molecule's binding characteristics, a crucial step in the drug discovery pipeline.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is an optical technique that allows for the label-free, real-time monitoring of biomolecular interactions.[4][14][15] The principle relies on the immobilization of one binding partner (the "ligand," in SPR terminology, which in our case is the protein target) onto a sensor chip. The other binding partner (the "analyte," our small molecule) is then flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Response Units (RU).[8][14]
Experimental Workflow: SPR
The following diagram outlines the typical workflow for an SPR experiment to characterize the binding of this compound to our hypothetical NeuroReceptor X.
Caption: Workflow for ITC analysis of small molecule-protein binding.
Protocol: ITC Thermodynamic Analysis
Materials:
-
Isothermal Titration Calorimeter
-
NeuroReceptor X (highly concentrated and pure)
-
This compound
-
Dialysis buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer to ensure a perfect buffer match.
-
Dissolve the small molecule in the final dialysis buffer. If DMSO is required, ensure the exact same concentration of DMSO is present in the protein solution. A buffer-to-buffer titration should be performed to determine the heat of dilution of the compound.
-
Accurately determine the concentration of both the protein and the small molecule.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (typically 20-50 µM).
-
Load the small molecule solution into the injection syringe (typically 10-20 times the protein concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution (from a control experiment where the ligand is injected into buffer alone).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., a one-site independent binding model).
-
The fitting will directly yield the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Hypothetical Data Presentation
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Affinity (KD) | 2.5 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | -3.2 cal/mol·K |
| Gibbs Free Energy (ΔG) | -7.5 kcal/mol |
Synthesizing the Data: A Coherent Binding Narrative
The power of using orthogonal techniques lies in the ability to build a more complete and validated picture of the binding interaction. In our hypothetical example, the SPR data would suggest a moderately affine interaction with a dissociation constant of 2.0 µM. The ITC data would not only confirm this affinity (KD = 2.5 µM) but also provide crucial insights into the thermodynamics. The negative enthalpy (ΔH = -8.5 kcal/mol) indicates that the binding is enthalpically driven, likely due to the formation of favorable contacts such as hydrogen bonds or van der Waals interactions. The small negative entropy term (ΔS = -3.2 cal/mol·K) suggests a slight ordering of the system upon binding, which is expected. The stoichiometry of ~1 confirms a 1:1 binding model.
Together, these results provide a robust, quantitative description of the binding of this compound to NeuroReceptor X, forming a solid foundation for further structure-activity relationship (SAR) studies and lead optimization.
Conclusion
The successful characterization of protein-ligand interactions is a cornerstone of modern drug discovery. This guide has provided a detailed, practical framework for investigating the binding of a novel small molecule, this compound, using the powerful biophysical techniques of Surface Plasmon Resonance and Isothermal Titration Calorimetry. By following these protocols and understanding the principles behind them, researchers can generate high-quality, reproducible data that will illuminate the kinetic and thermodynamic properties of their compounds of interest, thereby accelerating the path from discovery to clinical application.
References
- Analysis of Protein Interactions by Surface Plasmon Resonance.PubMed,
- Biophysical Screening for the Discovery of Small-Molecule Ligands.PubMed Central,
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
- Surface Plasmon Resonance for Protein-Protein Interactions.Affinité Instruments,
- Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia.PubMed Central,
- Surface Plasmon Resonance (SPR) Service.
- Protein Ligand Interactions Using Surface Plasmon Resonance.SpringerLink,
- Biophysical Assays | Protein Interaction Analysis.BOC Sciences,
- Biophysical Assay Services for Drug Discovery.Reaction Biology,
- Modern Biophysical Approaches to Study Protein–Ligand Interactions.SpringerLink,
- ITC Assay Service for Drug Discovery.Reaction Biology,
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.TA Instruments,
- Isothermal Titr
- FLUORESCENCE POLARIZ
- Fluorescence Polarization Assays in Small Molecule Screening.PubMed Central,
- Isothermal titration calorimetry in drug discovery.PubMed,
- Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.Royal Society of Chemistry,
- Thermodynamics: Isothermal titration calorimetry in drug development (practice).Khan Academy,
- Fluorescence Polarization Assays in Small Molecule Screening.
- This compound | C16H13ClN2O | CID 145782.PubChem,
- This compound.LookChem,
- DIAZEPAM RELATED COMPOUND B (25 MG) (this compound).ChemicalBook,
- Identification, synthesis and characterization of principal process related potential impurities in Diazepam.Journal of Chemical and Pharmaceutical Research,
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- 4. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
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- 15. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Welcome to the technical support center for the synthesis of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthesis yield and purity.
I. Overview of the Synthesis
The synthesis of this compound, a key intermediate and a known impurity in the synthesis of Diazepam, presents several challenges that can impact the final yield and purity.[1][2] A common synthetic route involves the cyclization of an appropriately substituted acetamide precursor. This guide will focus on troubleshooting and optimizing this specific transformation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Reaction temperature too high or prolonged reaction time. 3. Poor quality of reagents: Impure starting materials or solvents. 4. Incorrect stoichiometry: Molar ratios of reactants are not optimal. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor for product formation versus impurity generation. 3. Reagent Qualification: Ensure the purity of starting materials and use anhydrous solvents where necessary. 4. Stoichiometry Adjustment: Experiment with slight excesses of the aminating agent. |
| High Levels of Impurities | 1. Side reactions: Competing reaction pathways leading to byproducts. 2. Incomplete cyclization: Presence of the uncyclized intermediate. 3. Over-reaction or degradation: Formation of colored impurities due to excessive heat or extended reaction times. | 1. Temperature Control: Maintain a consistent and optimal reaction temperature. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. 3. Purification Strategy: Employ column chromatography with a suitable solvent system or recrystallization to isolate the desired product. |
| Difficulty in Product Isolation/Purification | 1. Product solubility: The product may be highly soluble in the reaction solvent or purification eluents. 2. Oily product: The product may not crystallize easily. 3. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Solvent Selection: For crystallization, test a variety of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). 2. Trituration: If the product is an oil, try triturating with a non-polar solvent to induce solidification. 3. Chromatography Optimization: Use a gradient elution method in column chromatography to improve separation. Consider using a different stationary phase if co-elution persists. |
| Inconsistent Yields | 1. Variability in reaction conditions: Inconsistent heating, stirring, or reagent addition. 2. Atmospheric moisture: Presence of water can interfere with the reaction. 3. Scale-up issues: Conditions that work on a small scale may not be directly transferable to a larger scale. | 1. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the synthesis. 2. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 3. Process Development: When scaling up, re-optimize key parameters such as heating and stirring rates to ensure homogeneity. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Based on our experience, precise temperature control is the most critical parameter. The cyclization reaction is often sensitive to heat. Insufficient temperature can lead to an incomplete reaction, while excessive temperature can cause the degradation of the starting material and the desired product, leading to the formation of colored impurities and a significant reduction in yield. We recommend using a temperature-controlled heating mantle or oil bath and monitoring the internal reaction temperature closely.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the common byproducts I should expect, and how can I minimize them?
A3: Common byproducts can arise from incomplete reactions, side reactions of the amine source, or degradation. To minimize these, ensure the use of high-purity starting materials and maintain optimal reaction conditions, particularly temperature and reaction time. Working under an inert atmosphere can also prevent oxidative side products.
Q4: My final product is a persistent oil. How can I induce crystallization?
A4: If your product is an oil, you can try several techniques to induce crystallization. First, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that doesn't work, try adding a small seed crystal of the pure compound, if available. Another effective method is to dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent (an anti-solvent) until the solution becomes turbid. Allowing this to stand, often at a reduced temperature, can promote crystallization.
Q5: What is the best method for purifying the final product?
A5: For laboratory-scale synthesis, silica gel column chromatography is typically the most effective method for purifying this compound. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will generally provide good separation. Following chromatography, recrystallization from a suitable solvent pair can further enhance the purity.
IV. Experimental Protocols
A. Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide.
-
Solvent and Reagent Addition: Add anhydrous pyridine to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 115°C) and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add diethyl ether to the mixture, which may cause the product to precipitate.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
B. Analytical Methods
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Ethyl acetate/Hexane (e.g., 3:7 v/v)
-
Visualization: UV light (254 nm)
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Detection: UV at 254 nm
-
V. Visualizing the Workflow
A. General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
B. Troubleshooting Logic
Caption: A logical diagram for troubleshooting common synthesis issues.
VI. References
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(12):80-88. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]
-
precisionFDA. This compound. [Link]
-
Pharmaffiliates. Diazepam - Impurity C (Freebase). [Link]
Sources
Technical Support Center: Enhancing the Quantum Yield of Carbostyril Fluorophores
Welcome to the technical support center for carbostyril fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the optimization of carbostyril quantum yield. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your research.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: I've synthesized a new carbostyril derivative, but its fluorescence quantum yield is significantly lower than expected. What are the first steps I should take to troubleshoot this?
A1: A lower-than-expected quantum yield can stem from several factors, ranging from sample purity to instrument settings. Here’s a systematic approach to pinpoint the issue:
Step 1: Verify Sample Purity and Concentration
-
Purity: Impurities can act as fluorescence quenchers. Ensure your compound is of the highest possible purity by using appropriate purification techniques (e.g., recrystallization, column chromatography) and confirm its purity using methods like NMR, mass spectrometry, and elemental analysis.
-
Concentration: Highly concentrated solutions can lead to self-quenching, a phenomenon where excited fluorophores are quenched by ground-state molecules of the same type.[1] To avoid this, prepare dilute solutions with an absorbance at the excitation wavelength below 0.1.[2]
Step 2: Re-evaluate Your Instrumentation and Settings
-
Excitation Wavelength: Confirm you are using the correct excitation wavelength for your specific carbostyril derivative.[2]
-
Emission Range: Ensure you are monitoring the emission across the appropriate wavelength range to capture the entire fluorescence spectrum.
-
Slit Widths: Optimize the excitation and emission slit widths on your fluorometer for your sample's concentration to maximize signal-to-noise without introducing artifacts.
Step 3: Investigate Potential Quenchers
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[3] Deoxygenating your solvent by bubbling with an inert gas (e.g., nitrogen or argon) can often significantly improve quantum yield.
-
Halide and Heavy Metal Ions: These ions are notorious fluorescence quenchers.[1] If their presence is suspected in your buffer or solvent, use high-purity reagents and solvents.
-
Solvent Interactions: Certain solvents, particularly polar protic solvents like water and ethanol, can quench fluorescence through hydrogen bonding and other intermolecular interactions.[2][4]
Q2: My carbostyril fluorophore's fluorescence intensity is decreasing over time during measurement. What could be causing this, and how can I prevent it?
A2: A continuous decrease in fluorescence intensity during measurement is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[2][5] Here’s how to address this issue:
-
Reduce Excitation Intensity: Use the lowest excitation intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use a shutter to block the light path when not actively acquiring data.
-
Use Antifade Reagents: For microscopy applications, incorporating an antifade reagent into the mounting medium can significantly reduce photobleaching.[6]
-
Deoxygenate the Sample: The presence of oxygen can exacerbate photobleaching. Deoxygenating your sample can improve its photostability.[7]
Q3: I observe a significant shift in the emission wavelength of my carbostyril fluorophore when I change the solvent. Why does this happen?
A3: This phenomenon is known as solvatochromism and is common for fluorophores with a significant change in dipole moment upon excitation.[8][9] The polarity of the solvent can influence the energy levels of the ground and excited states of the fluorophore.
-
Blue Shift (Hypsochromic Shift): In non-polar solvents, the less polar ground state is more stabilized, leading to a larger energy gap and a shift of the emission to shorter wavelengths (blue shift).
This sensitivity to the solvent environment can be a useful property, allowing the fluorophore to be used as a probe for local polarity.[12]
Frequently Asked Questions (FAQs)
What is fluorescence quantum yield and why is it important?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[13] A high quantum yield (approaching 1.0 or 100%) indicates that a large fraction of the absorbed energy is re-emitted as fluorescent light, resulting in a brighter fluorophore.[12] Conversely, a low quantum yield suggests that a significant portion of the absorbed energy is lost through non-radiative pathways like internal conversion and intersystem crossing.[14]
How does the chemical structure of a carbostyril fluorophore influence its quantum yield?
The chemical structure plays a pivotal role in determining the quantum yield. Key structural features include:
-
Electron-Donating and -Accepting Groups: The introduction of electron-donating groups (e.g., amino or alkylamino groups) at the 7-position and electron-withdrawing groups at the 3 or 4-position can enhance the intramolecular charge transfer (ICT) character, often leading to a higher quantum yield.[15][16]
-
Molecular Rigidity: Increasing the rigidity of the molecular structure can reduce non-radiative decay pathways associated with molecular vibrations and rotations, thereby increasing the quantum yield.[17] This is why some coumarin dyes with "rigidized" structures exhibit strong emission.[10]
What is the effect of pH on the quantum yield of carbostyril fluorophores?
The pH of the solution can significantly impact the fluorescence properties of carbostyril derivatives, especially those with ionizable groups like amino or hydroxyl substituents.[18] Changes in pH can alter the protonation state of these groups, which in turn affects the electronic structure of the fluorophore and its quantum yield.[19] For some carbostyril and coumarin derivatives, a change in pH can lead to a dramatic color change in the emitted fluorescence, making them useful as pH-sensitive probes.[18]
How can I improve the photostability of my carbostyril fluorophore?
Improving photostability is crucial for applications requiring prolonged or intense illumination.[20] Besides the strategies mentioned in the troubleshooting section (reducing excitation intensity, minimizing exposure, and deoxygenation), consider the following:
-
Formulation: The formulation of the sample can impact photostability. For instance, entrapment in liposomes has been shown to improve the photostability of some drugs.[7]
-
Structural Modification: In some cases, chemical modification of the fluorophore can enhance its photostability.[21]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[13]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm pathlength quartz cuvettes
-
Volumetric flasks and pipettes
-
Test compound (carbostyril derivative)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546)[22]
-
High-purity solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.[13]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
For each solution, record the fluorescence emission spectrum.
-
Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Integrate Fluorescence Spectra: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The quantum yield of the test compound (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test compound and the standard, respectively (if the same solvent is used, this term becomes 1).
-
Protocol 2: Investigating the Effect of Solvent Polarity on Quantum Yield
Materials:
-
Carbostyril fluorophore
-
A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, water)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the carbostyril fluorophore in a solvent in which it is highly soluble (e.g., DMSO or ethanol).[2]
-
Prepare Sample Solutions: In separate volumetric flasks, prepare solutions of the fluorophore in each of the selected solvents by adding a small aliquot of the stock solution. Ensure the final absorbance of each solution at the excitation wavelength is approximately the same and below 0.1.
-
Measure Absorbance and Emission: For each sample, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.
-
Analyze the Data:
-
Compare the integrated fluorescence intensities across the different solvents.
-
Plot the emission maximum (λem) and the Stokes shift versus a solvent polarity scale (e.g., the Lippert-Mataga plot) to visualize the solvatochromic effect.
-
Data Presentation
Table 1: Quantum Yield of a Hypothetical Carbostyril Derivative in Various Solvents
| Solvent | Polarity Index | Refractive Index (η) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) | Relative Quantum Yield (ΦF) |
| Toluene | 2.4 | 1.497 | 0.052 | 1.2 x 107 | 0.45 |
| Dichloromethane | 3.1 | 1.424 | 0.051 | 1.8 x 107 | 0.68 |
| Acetonitrile | 5.8 | 1.344 | 0.053 | 2.5 x 107 | 0.92 |
| Ethanol | 4.3 | 1.361 | 0.050 | 9.8 x 106 | 0.38 |
| Water | 10.2 | 1.333 | 0.052 | 1.5 x 106 | 0.06 |
Note: The relative quantum yield is calculated with reference to a standard.
Visualizations
Caption: Jablonski diagram illustrating the photophysical processes of a carbostyril fluorophore.
Caption: A workflow for troubleshooting low quantum yield in carbostyril fluorophores.
References
- Benchchem. Troubleshooting low quantum yield in 2,6-Bis(2-benzimidazolyl)pyridine fluorescence.
- RSC Publishing. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study.
- Sciforum. Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible.
- DTIC. Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes.
- ResearchGate. Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile.
- Chemical Science International Journal. A Review on Effect of Solvents on Fluorescent Spectra.
- Reddit. What are some factors that can affect the quantum yield brightness of a fluorophore?
- Wikipedia. Quantum yield.
- Quenching of Fluorescence.
- Biotium. Troubleshooting Tips for Fluorescence Staining.
- Wikipedia. Quenching (fluorescence).
- Digital Commons@DePaul. The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- Reddit. Need help with fluorescence quantum yield, I went wrong somewhere.
-
.
- YouTube. FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT.
- Ossila. What is Fluorescence Quenching? | Types and Mechanisms.
- Chemistry LibreTexts. 3.5: Quantum Yield of Fluorescence.
- ACS Omega.
- MDPI.
- IAGIM. Photostability.
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
- SciSpace.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ResearchGate. Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline.
Sources
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. scispace.com [scispace.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. madridge.org [madridge.org]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. via.library.depaul.edu [via.library.depaul.edu]
- 15. sciforum.net [sciforum.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
Carbostyril Analogs Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for the synthesis of carbostyril (2-quinolinone/2-hydroxyquinoline) and its analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting assistance, detailed protocols, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Carbostyril derivatives are key components in numerous physiologically active substances and natural products, making their efficient synthesis a critical aspect of medicinal chemistry and drug discovery.
This resource is structured to address common challenges head-on, offering not just solutions but also the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Common Issues in Carbostyril Synthesis
This section is dedicated to resolving specific experimental hurdles you may encounter. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Carbostyril Analog
Question: My reaction is resulting in a disappointingly low yield of the target carbostyril. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge in organic synthesis and can stem from multiple factors. Systematically investigating the following aspects will help pinpoint the root cause and optimize your reaction.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration. For thermally sensitive substrates, running the reaction at a lower temperature for a longer period can be beneficial.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for your specific substrate.
-
Solution: A systematic optimization of reaction conditions is recommended. This can be organized as a Design of Experiments (DoE) approach, varying one parameter at a time (e.g., temperature, solvent polarity, catalyst loading) to identify the optimal conditions. High-boiling point solvents are often employed in Conrad-Limpach syntheses to facilitate the high-energy cyclization step.[1]
-
-
Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Solution: Ensure the purity of your starting anilines, β-ketoesters, or other reagents. If necessary, purify the starting materials by recrystallization or column chromatography before use. The selection of starting materials should be well-justified, and they should be substances with defined chemical properties and structure.
-
-
Product Loss During Workup: The desired carbostyril analog may be lost during the extraction, washing, or purification steps.
-
Solution: Review your workup procedure. Ensure the pH of the aqueous layer is optimized for the extraction of your product. If your product has some water solubility, minimize the number of aqueous washes or use brine to reduce its partitioning into the aqueous phase. Back-extraction of the aqueous layers with the organic solvent can also help recover dissolved product.
-
Issue 2: Formation of an Unexpected Regioisomer
Question: I am attempting a Knorr synthesis to obtain a 2-hydroxyquinoline (carbostyril), but I am isolating the isomeric 4-hydroxyquinoline. Why is this happening and how can I favor the formation of the desired product?
Answer: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction conditions, particularly temperature and the nature of the acid catalyst.
Causality:
The reaction of an aniline with a β-ketoester can proceed via two competing pathways:
-
Kinetic Control (Lower Temperature): At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate, which upon cyclization leads to the 4-hydroxyquinoline product. This is the basis of the Conrad-Limpach synthesis .[2]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction favors the formation of a β-ketoanilide intermediate. This intermediate then cyclizes to yield the 2-hydroxyquinoline (carbostyril) , which is the desired product of the Knorr synthesis .[2]
Solutions to Favor 2-Hydroxyquinoline (Knorr Product):
-
Elevate the Reaction Temperature: Ensure your reaction is conducted at a sufficiently high temperature (typically >140 °C) to favor the formation of the thermodynamic product.[2]
-
Use a Strong Acid Catalyst in Excess: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are crucial for the Knorr cyclization. A large excess of the acid promotes the formation of the necessary dicationic intermediate for the desired cyclization pathway.
| Reaction Condition | Predominant Product | Synthetic Route |
| Lower Temperature | 4-Hydroxyquinoline | Conrad-Limpach |
| Higher Temperature | 2-Hydroxyquinoline (Carbostyril) | Knorr |
Issue 3: Challenges in Product Purification
Question: I have successfully synthesized my carbostyril analog, but I am struggling to purify it from starting materials and byproducts using column chromatography. What strategies can I employ?
Answer: Purification of carbostyril analogs can indeed be challenging due to their often polar nature and potential for co-elution with structurally similar impurities.
Troubleshooting Purification by Column Chromatography:
-
Poor Separation: The product and impurities are co-eluting.
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A step-gradient elution can sometimes provide better separation than an isocratic one.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative, especially if your compound is sensitive to the acidic nature of silica. For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.
-
-
-
Product Streaking or Tailing on the Column: This can be due to the polar nature of the carbostyril's amide group.
-
Solution: Add a small amount of a modifier to your eluent. For example, adding 0.5-1% of acetic acid can help to protonate basic impurities and improve peak shape. Conversely, for acidic compounds, adding a small amount of triethylamine can have a similar beneficial effect.
-
-
Compound is Insoluble in the Loading Solvent:
-
Solution: Dissolve your crude product in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or acetone) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as dry loading, often leads to better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a carbostyril and a quinolone?
Carbostyril is a historical name for 2(1H)-quinolinone, which is a tautomer of 2-hydroxyquinoline. In many contexts, the terms are used interchangeably. The quinolone structure is a fundamental scaffold in a large class of synthetic antibacterial agents.[3]
Q2: I am performing a Friedländer synthesis to prepare a substituted quinoline. What are some common pitfalls?
The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene ketone.[1][4] Common issues include:
-
Self-condensation of the α-methylene ketone: This can be minimized by slowly adding the ketone to the reaction mixture.
-
Low reactivity of the 2-aminoaryl ketone: Electron-withdrawing groups on the aromatic ring can deactivate it, slowing down the cyclization. In such cases, using a stronger acid catalyst or higher reaction temperatures may be necessary.
-
Formation of byproducts from side reactions: The reaction can be sensitive to the choice of catalyst and solvent.[5]
Q3: How can I distinguish between the 2-hydroxy and 4-hydroxyquinoline isomers using NMR spectroscopy?
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers.
-
¹H NMR: The chemical shifts of the protons on the heterocyclic ring will be different. For example, the proton at the C4 position of a 2-hydroxyquinoline will have a different chemical shift and coupling pattern compared to the proton at the C2 position of a 4-hydroxyquinoline. The proton on the nitrogen (N-H) of the carbostyril may appear as a broad singlet.
-
¹³C NMR: The chemical shifts of the carbonyl carbon (C2 in carbostyril) and the carbon bearing the hydroxyl group (C4 in the isomer) will be significantly different. The carbonyl carbon of a carbostyril typically appears further downfield.[6] 2D NMR techniques like HMBC can be used to definitively assign the structure by observing long-range correlations between protons and carbons.
Q4: My transition-metal-catalyzed carbostyril synthesis is sluggish or fails completely. What could be the problem?
Transition-metal-catalyzed methods offer alternative routes to carbostyrils but can be sensitive to various factors.
-
Catalyst Poisoning: The catalyst's active sites can be blocked by certain functional groups in the substrates or by impurities. Common poisons for palladium catalysts include sulfur-containing compounds and strongly coordinating ligands.[7][8] Ensure your starting materials and solvents are free from such impurities.
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction due to thermal degradation or aggregation. Running the reaction at the lowest effective temperature and ensuring efficient stirring can help mitigate this.
-
Ligand Effects: The choice of ligand can have a profound impact on the efficiency and selectivity of the reaction. It may be necessary to screen a variety of ligands to find the optimal one for your specific transformation.
Detailed Experimental Protocols
Protocol 1: Knorr Synthesis of 2-Hydroxy-4-methylquinoline
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium hydroxide solution (10%)
Procedure:
-
Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, slowly add aniline (1 equivalent) to ethyl acetoacetate (1.1 equivalents) with stirring. The reaction is exothermic. Heat the mixture at 110-120 °C for 1 hour.
-
Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add the mixture to an excess of cold, concentrated sulfuric acid (at least 5 equivalents) with vigorous stirring, while maintaining the temperature below 10 °C using an ice bath.
-
Reaction Completion: Once the addition is complete, warm the mixture to room temperature and then heat to 100 °C for 15-30 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Precipitation: Neutralize the acidic solution with a 10% sodium hydroxide solution until the product precipitates.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol.
-
Base Addition: Add a catalytic amount of sodium hydroxide (e.g., 0.2 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Key Concepts
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in carbostyril synthesis.
Regioselectivity in Conrad-Limpach-Knorr Synthesis
Caption: Temperature control dictates the regiochemical outcome of the reaction.
References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
-
Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157. [Link]
-
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. [Link]
-
Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., ... & Reider, P. J. (1996). A survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolones. The Journal of Organic Chemistry, 61(10), 3398-3405. [Link]
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]
-
Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
-
Mondal, M., & Bora, U. (2018). Recent advances in the synthesis of quinolines. RSC advances, 8(51), 29168-29194. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2017). Molecules, 22(7), 1086. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 2035-2046. [Link]
-
Friedländer Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Consequences of Catalyst Deactivation for Process Design and Operation. (2007). Catalysis Reviews, 49(3), 297-409. [Link]
-
Chromatography Troubleshooting. (2020, May 26). YouTube. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 2035–2046. [Link]
-
Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22). LinkedIn. [Link]
-
Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? (2015, March 18). ResearchGate. [Link]
Sources
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
Preventing photobleaching of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril in microscopy.
Introduction: Navigating the Challenges of Novel Compound Fluoroscopy
Researchers are constantly exploring new molecules for their potential as fluorescent probes. 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril is primarily documented as an intermediate in chemical synthesis[1][2][3]. Its application as a fluorophore in microscopy is not yet established in scientific literature, placing it in the category of a novel, uncharacterized potential probe.
When working with such compounds, a primary technical challenge is photobleaching—the light-induced, irreversible destruction of a fluorophore's ability to fluoresce[4][5][6]. This guide serves as a technical support resource for researchers investigating the fluorescent properties of this compound and similar novel compounds. It provides a foundational understanding of photobleaching mechanisms and offers practical, first-principles-based troubleshooting strategies and protocols to preserve your precious signal.
Part 1: Foundational Knowledge - Understanding the Enemy
Q1: What is photobleaching and what is the likely mechanism affecting my compound?
Answer: Photobleaching is the photochemical destruction of a fluorophore. The process begins when the fluorophore absorbs light, moving its electrons to an excited singlet state. While most electrons return to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive "triplet state."[6]
In this triplet state, the fluorophore can interact with molecular oxygen, generating highly damaging reactive oxygen species (ROS) like singlet oxygen.[7][8][9] These ROS then attack the fluorophore's chemical structure, permanently destroying its ability to fluoresce. This results in the signal fading you observe during an experiment.[5][10]
Caption: General mechanism of fluorophore photobleaching.
Part 2: Troubleshooting Guide - Your First Lines of Defense
This section provides direct answers to common issues encountered when imaging novel fluorophores.
Q2: My signal from this compound is fading rapidly. What are the first things I should check and adjust?
Answer: When your signal is unstable, immediate adjustments to your imaging parameters are the most effective first step. The core principle is to reduce the total dose of photons hitting your sample.[4][11]
Troubleshooting Steps:
-
Reduce Illumination Intensity: This is the most critical factor. High-intensity light rapidly drives fluorophores into the destructive triplet state.
-
Action: Lower the power of your laser or LED light source to the minimum level that still provides a sufficient signal-to-noise ratio.[4][12]
-
Action: If using a traditional mercury or xenon lamp, insert a neutral density (ND) filter into the light path to decrease the intensity without changing the spectral quality.[4][10][13]
-
-
Minimize Exposure Time: Shorten the duration your sample is illuminated during acquisition.
-
Practice Smart Imaging Hygiene: Avoid illuminating the sample when you are not actively acquiring data.
Q3: Which commercial antifade mounting medium is a good starting point for an uncharacterized compound?
Answer: Antifade mounting media are essential for preserving fluorescence in fixed samples. They work by incorporating chemical scavengers that neutralize the ROS responsible for photobleaching.[7][8][13] For a novel compound, starting with a broad-spectrum, high-quality commercial mountant is a reliable strategy.
Below is a summary of popular commercial options. For a new dye, a product from the ProLong or SlowFade series is an excellent starting point due to their robust, broad-spectrum protection.[15][16][17]
| Product Family | Key Features | Best For | Curing Type | Refractive Index |
| ProLong Series (e.g., Diamond, Glass) | High-performance photobleach protection across the spectrum.[15][17][18] | Long-term archiving and high-resolution imaging. ProLong Glass is index-matched to glass (1.52).[17][18] | Hard-setting (cures overnight)[19] | ~1.47 (Diamond) to 1.52 (Glass)[15][16] |
| SlowFade Series (e.g., Diamond, Gold) | Excellent protection with the advantage of immediate viewing.[16] | Experiments requiring immediate imaging after mounting. Short-term storage (3-4 weeks).[16] | Soft-setting (non-curing)[16][19] | ~1.42[16] |
| VECTASHIELD® Vibrance™ | Proven antifade capabilities. Available in hardening and non-hardening formulations. | General immunofluorescence applications. | Hard-setting or Soft-setting | ~1.45 |
| ProLong Live Antifade Reagent | Specifically formulated to reduce photobleaching in live cells with low toxicity.[15] | Time-lapse experiments and live-cell imaging. | Reagent added to media | ~1.33[15] |
Q4: How can I create a simple, cost-effective antifade medium to test my compound's compatibility?
Answer: Creating your own antifade mounting medium is a straightforward and cost-effective way to screen for compatibility. The two most common active ingredients in DIY recipes are DABCO (1,4-diazabicyclo[2.2.2]octane) and n-propyl gallate (NPG) .[8][13][20] Both are effective ROS scavengers.
Below is a reliable protocol for an NPG-based medium, which has been reported to be highly effective.[20][21][22]
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of DIY N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol yields a glycerol-based mounting medium with NPG as the active antifade agent.
Materials:
-
n-propyl gallate (e.g., Sigma-Aldrich P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
50 mL conical tube and magnetic stirrer
Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock with distilled water to create a 1X working solution.
-
Prepare NPG Stock Solution (20% w/v):
-
Prepare Glycerol/PBS Mixture:
-
In a 50 mL tube, combine 9 mL of glycerol with 1 mL of 1X PBS.
-
Mix thoroughly by vortexing or with a magnetic stirrer.
-
-
Combine to Create Final Medium:
-
While rapidly stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[22]
-
Continue stirring for 10 minutes. The final concentration of NPG will be approximately 0.2%.
-
-
Storage:
-
Store the final mounting medium in small aliquots at -20°C, protected from light. It is stable for several months.
-
Workflow: Optimizing Imaging Parameters for a Novel Fluorophore
Use this systematic workflow to find the optimal balance between signal quality and photostability.
Caption: Workflow for minimizing photobleaching during imaging setup.
Part 4: Frequently Asked Questions (FAQs)
Q: Can the pH of the mounting medium affect my signal? A: Yes, absolutely. The fluorescence intensity of many organic dyes is pH-dependent. For example, the fluorescence of FITC is significantly brighter at a slightly alkaline pH (~8.0-8.5) compared to a neutral pH.[23] If you are using a homemade buffer or mounting medium, it is crucial to verify and buffer the pH to a stable value, typically between 7.4 and 8.5, and test what works best for your specific compound.
Q: My sample shows high background fluorescence that is not from my compound. What can I do? A: This is likely autofluorescence from the cells or tissue itself, often caused by molecules like NADH, flavins, or lipofuscin.[24] If this background is obscuring your signal, you can try pre-photobleaching the sample. This involves intentionally exposing the sample to broad-spectrum light before applying your fluorescent probe. The endogenous autofluorescent molecules will bleach, reducing the background when you later image your specific probe.[24]
Q: I need to do live-cell imaging. Can I still use an antifade reagent? A: Yes, but you must use reagents specifically designed for live cells, as traditional antifade components like PPD and NPG can be toxic.[13] Reagents like Trolox, a vitamin E derivative, or commercial formulations like ProLong Live Antifade Reagent are designed to be cell-permeable and non-toxic while still scavenging ROS to protect your fluorescent signal during time-lapse experiments.[7][15]
References
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. LinkedIn. [Link]
-
Photobleaching in Live Cell Imaging. Biocompare. [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Request PDF. ResearchGate. [Link]
-
How to make mounting medium (anti fade)? ResearchGate. [Link]
-
Antifade Mixtures for Fluorescence Microscopy. UMass Amherst. [Link]
-
Mounting Media. Biocompare. [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]
-
DABCO Mounting Medium Recipes. University of Arizona. [Link]
-
Mounting Media and Antifade reagents. UHN Research. [Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]
-
Efficient fluorescence recovery using antifade reagents in correlative light and electron microscopy. PubMed. [Link]
-
The effect of molecular structure of chlorin photosensitizers on photo-bleaching of 1,3-diphenylisobenzofuran—the possible evidence of iodine reactive species formation. Comptes Rendus Chimie. [Link]
-
CAS No : 5220-83-7 | Product Name : 3-Amino-6-chloro-4-phenylcarbostyril. Pharmaffiliates. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one [lgcstandards.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. The effect of molecular structure of chlorin photosensitizers on photo-bleaching of 1,3-diphenylisobenzofuran—the possible evidence of iodine reactive species formation [comptes-rendus.academie-sciences.fr]
- 10. news-medical.net [news-medical.net]
- 11. biocompare.com [biocompare.com]
- 12. keyence.com [keyence.com]
- 13. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Slide Mounting Media | Thermo Fisher Scientific [thermofisher.com]
- 18. Slide Mounting Media | Fisher Scientific [fishersci.com]
- 19. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Methods and Tips [bio.umass.edu]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 23. imb.uq.edu.au [imb.uq.edu.au]
- 24. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Purification of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Welcome to the technical support resource for the purification of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (CAS No: 5220-02-0).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound in high purity. As a substituted quinolinone, a class of heterocyclic amines, this molecule presents specific purification hurdles that require a nuanced approach.[3][4] This document provides field-proven troubleshooting advice and detailed protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenge stems from the basic amino group on the heterocyclic scaffold.[5] When using standard silica gel chromatography, this basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction often leads to significant peak tailing or streaking on TLC plates and poor separation with low recovery during column chromatography.[5][6] In some cases, the compound may even adsorb irreversibly or decompose on the acidic stationary phase.[7]
Q2: I have a crude reaction mixture. Should I start with recrystallization or column chromatography?
The choice of the initial purification technique depends on the purity and composition of your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) and/or ¹H NMR is essential.
-
Column Chromatography is generally the preferred first step for complex mixtures containing multiple byproducts or unreacted starting materials. It offers superior resolving power for separating compounds with different polarities.
-
Recrystallization is most effective when the crude material is already of moderate-to-high purity (e.g., >85-90%) and the impurities have different solubility profiles from the desired product. Attempting to recrystallize a very impure mixture often results in "oiling out" or co-precipitation of impurities.[7]
Q3: Why is my compound streaking on the TLC plate, and how does this translate to column performance?
Streaking on a silica TLC plate is a classic indicator of a strong, undesirable interaction between your compound and the stationary phase. For this basic amine, the streaking is caused by its affinity for the acidic silica gel.[5] This phenomenon on the analytical TLC plate is a direct predictor of poor performance on a preparative silica column. You will observe a broad, tailing peak, making it difficult to achieve baseline separation from nearby impurities and leading to cross-contaminated fractions.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Column Chromatography - Severe Peak Tailing and Poor Separation
Question: My compound is streaking severely on my silica gel column, and I cannot separate it from a close-running impurity. What is the cause, and how can I resolve this?
Root Cause: The basic amine functionality of your molecule is interacting with the acidic silica gel stationary phase, causing non-ideal chromatographic behavior.[5]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.[7]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic silanol groups, allowing your amine compound to elute more symmetrically.[6][7]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the mobile phase, which also serves to block acidic sites.[5]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase where the acid-base interaction is minimized.
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica can provide excellent results, often without the need for mobile phase modifiers.[5]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[7] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.
-
Reversed-Phase Chromatography (C18): For highly polar amines, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., Acetonitrile/Water or Methanol/Water with a buffer) can be an effective option.[3][7]
-
Issue 2: Recrystallization - Compound "Oils Out" or Fails to Crystallize
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong?
Root Cause: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase upon cooling, often because the solution is too concentrated or contains significant impurities that depress the melting point.[7]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow it to cool much more slowly.[7]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[7]
-
-
Solvent System Optimization: You may be using a solvent in which the compound is too soluble. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow to cool slowly. For a compound like this, a system like ethyl acetate/hexane or methanol/water could be effective.[8]
Issue 3: Low Recovery After Purification
Question: My final yield after chromatography or recrystallization is extremely low. How can I improve it?
Root Cause (Recrystallization):
-
Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining dissolved even after cooling.[7]
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.[7]
Solutions (Recrystallization):
-
Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Ensure the solution is cooled thoroughly. Using an ice bath or refrigerating the flask can maximize crystal formation.[7]
-
If recovery is still low, consider evaporating some of the solvent from the filtrate and cooling again to obtain a second crop of crystals.
Root Cause (Chromatography):
-
Irreversible Adsorption: As discussed, the compound may be permanently sticking to an acidic silica column.[7]
Solutions (Chromatography):
-
Before committing your entire batch, perform a stability test. Spot your compound on a TLC plate, wait for an hour, and then develop it to see if any degradation has occurred.[7]
-
Implement the mobile phase or stationary phase modifications described in Issue 1 to ensure the compound elutes completely from the column.
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography (Modified Mobile Phase)
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a 30:70 mixture of Ethyl Acetate (EtOAc) and Hexane. Add 0.5% Triethylamine (TEA) to this mixture. Adjust the EtOAc/Hexane ratio to achieve a target Rf value of ~0.25-0.35 for the desired compound.
-
Column Packing: Dry pack the column with silica gel. Push the silica down with air pressure, then saturate the column by running the TEA-modified mobile phase through it until the packing is fully wetted and stable.[6]
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the optimized mobile phase (e.g., 30:70 EtOAc/Hexane + 0.5% TEA). Collect fractions and monitor them by TLC.
-
Fraction Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from a Two-Solvent System
-
Solvent Selection: Based on literature for similar compounds, an Ethyl Acetate/Hexane system is a promising starting point.[8]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of hot ethyl acetate to just re-dissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold hexane. Dry the purified crystals under vacuum.
Data & Workflow Visualization
Table 1: Purification Method Selection Guide
| Crude Purity (by NMR/TLC) | Primary Impurity Profile | Recommended First-Pass Technique | Key Considerations |
| > 90% | Minor, baseline impurities | Recrystallization | High recovery potential; fast. |
| 50-90% | Impurities with different polarity | Flash Chromatography (with TEA) | Good separation; requires solvent optimization. |
| < 50% | Complex mixture, polar impurities | Flash Chromatography (with TEA) | Essential for isolating the target compound. |
| Any | Colored impurities | Charcoal Treatment (before recrystallization) | Add activated charcoal to the hot solution before filtering.[7] |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the logical steps for selecting an appropriate purification strategy for this compound.
Caption: Decision workflow for purification method selection.
Diagram 2: Troubleshooting Chromatography Peak Tailing
This flowchart provides a step-by-step guide to resolving the common issue of peak tailing during the column chromatography of basic amines.
Caption: Troubleshooting workflow for peak tailing in chromatography.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Science Forums. (2011, August 29). Amine purification.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
- LGC Standards. (n.d.). 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
- LGC Standards. (n.d.). 3-Amino-1,2-dihydro-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). Diazepam - Impurity C (Freebase).
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Technical Support Center: Navigating the Aqueous Solubility Challenges of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Welcome to the dedicated technical support guide for 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (CAS No. 5220-02-0). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. Our goal is to provide you with not only practical, step-by-step protocols but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Understanding the Challenge: Why is This Compound Poorly Soluble?
This compound is a lipophilic molecule, a characteristic confirmed by its high predicted LogP value of approximately 4.0.[1] This indicates a strong preference for non-polar (oily) environments over aqueous ones. Furthermore, its chemical structure includes a weakly basic amino group, with a predicted pKa of around 3.14.[1] This means that in typical physiological pH buffers (e.g., PBS at pH 7.4), the amino group is predominantly in its neutral, uncharged form, which further limits its interaction with water molecules and contributes to its poor aqueous solubility.
Key Physicochemical Properties:
| Property | Value | Implication for Solubility |
| Molecular Weight | 284.74 g/mol [2] | Relatively large, can contribute to lower solubility. |
| Predicted LogP | 4.02[1] | Highly lipophilic, indicating poor water solubility. |
| Predicted pKa | 3.14 ± 0.20[1] | Weakly basic; will be mostly uncharged at neutral pH. |
| Known Solvents | Slightly soluble in DMSO and Methanol.[3] | Requires organic solvents for initial stock preparation. |
Frequently Asked Questions & Troubleshooting Guide
Here we address common questions and issues encountered when working with this compound in aqueous solutions.
Question 1: I dissolved the compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous buffer. What's happening and how can I prevent this?
Answer: This is a classic issue known as "solvent-shift" precipitation. Your compound is soluble in a high concentration of an organic solvent like DMSO, but when this stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound, being hydrophobic, can no longer stay dissolved and crashes out of the solution.[4]
To prevent this, you need to employ strategies that either increase the aqueous solubility of the compound or create a more favorable micro-environment for it within the buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Recommendations:
-
Lower the Final Concentration: You may be exceeding the compound's maximum solubility in your final buffer composition. Try serial dilutions to determine the highest achievable concentration without precipitation.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell-based assays can tolerate up to 0.5% or even 1% DMSO.[4] Increasing the final percentage of DMSO can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Utilize Advanced Solubilization Techniques: If the above simple fixes are insufficient, you will need to modify your buffer system. The following questions delve into these more robust methods.
Question 2: Can I use pH adjustment to improve the solubility of this compound?
Answer: Yes, pH adjustment can be a very effective strategy for compounds with ionizable groups.[5][] Since this compound has a basic amino group (predicted pKa ≈ 3.14), lowering the pH of the buffer will cause this group to become protonated (positively charged). This charged form will have significantly improved solubility in aqueous media due to favorable interactions with polar water molecules.
Based on the "2 pH rule," to ensure the amine is fully protonated and deprotonated, you should adjust the pH to two units below its pKa.[7] Therefore, a buffer with a pH of around 1.14 would be ideal for maximizing solubility. However, such a low pH is often not compatible with biological experiments.
A more practical approach is to use a moderately acidic buffer (e.g., pH 4-5) which will still significantly increase the proportion of the protonated, more soluble form of the compound.
Caption: Effect of pH on the ionization and solubility of the compound.
Experimental Protocol: pH-Adjusted Buffer Preparation
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Select a biocompatible acidic buffer system. A citrate buffer (pH 4.5) or an acetate buffer (pH 5.0) are common choices.
-
Perform a trial dilution. Slowly add the DMSO stock solution to the acidic buffer while vortexing to a final desired concentration (e.g., 10 µM, 50 µM).
-
Observe for precipitation. Check the solution visually against a dark background for any signs of cloudiness or solid particles.
-
Neutralization Step (Optional, for biological assays): If the low pH is a concern for your experiment, you may be able to perform a rapid pH adjustment back to neutral just before adding the solution to your assay. This can sometimes result in a transiently stable supersaturated solution. This requires careful optimization and is not always successful.
Question 3: What are co-solvents, and how can they help? Are there alternatives to DMSO?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase its ability to dissolve non-polar compounds.[8][9] They work by reducing the polarity of the water, which in turn lowers the energy required to create a cavity for the hydrophobic drug molecule.[][10]
While DMSO is a powerful solvent, other less-toxic co-solvents can be used, especially for in vivo studies.
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-10% | Generally well-tolerated in many systems.[8] |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | A low-toxicity polymer often used in formulations.[8] |
| Propylene Glycol (PG) | 5-20% | Another common vehicle for poorly soluble drugs. |
| Cremophor® EL or Polysorbate 20/80 | 0.1-2% | These are surfactants that form micelles to encapsulate hydrophobic compounds, effectively creating a "soluble" formulation.[4][11] |
Experimental Protocol: Using a Co-solvent System
-
Prepare a high-concentration stock solution of the compound in 100% of your chosen primary solvent (e.g., DMSO or Ethanol).
-
Create a co-solvent/buffer mixture. For example, prepare a solution of PBS containing 10% PEG 400.
-
Dilute the stock solution into the co-solvent/buffer mixture. Add the stock solution dropwise to the co-solvent mixture while vortexing vigorously.
-
Ensure the final concentration of the primary stock solvent (e.g., DMSO) is kept to a minimum (ideally <1%).
-
Always include a vehicle control in your experiments that contains the same final concentrations of all co-solvents.
Question 4: I've heard about cyclodextrins. Can they be used for my compound?
Answer: Absolutely. Cyclodextrins are an excellent and widely used tool for enhancing the solubility of hydrophobic drugs for research and pharmaceutical applications.[12][13] These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[14]
The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex."[15][16] The outside of this complex is water-soluble, effectively shuttling the insoluble compound into the aqueous phase.[14]
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- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background fluorescence in cell imaging with 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril.
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of background fluorescence in cell imaging. High background can obscure specific signals, reduce image contrast, and ultimately compromise the integrity of your data. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve crisp, clear, and publication-quality images.
Understanding the Root of the Problem: What is Background Fluorescence?
Background fluorescence is any unwanted signal that is not generated by the specific fluorescent probe targeting your molecule of interest. It can be broadly categorized into three main sources:
-
Autofluorescence: The natural fluorescence emitted by biological materials themselves. Common sources include collagen, elastin, NADH, flavins, and lipofuscin.[1][2][3] This is often a significant issue in tissue sections.
-
Non-specific Staining: This occurs when fluorescently labeled antibodies or dyes bind to unintended targets within the cell or tissue. This can be due to suboptimal antibody concentrations, insufficient blocking, or inadequate washing steps.[4][5]
-
Spectral Bleed-through: In multicolor imaging experiments, this happens when the emission of one fluorophore is detected in the channel of another.[6][7][8] This is a common artifact when using fluorophores with broad or overlapping emission spectra.
Troubleshooting Guide: Your Questions Answered
This section addresses common issues encountered during cell imaging experiments in a practical question-and-answer format.
Q1: I'm seeing high background fluorescence across my entire sample. What are the likely causes and how can I fix it?
High background that is diffuse and widespread can stem from several factors. Here's a systematic approach to troubleshooting:
Possible Cause 1: Autofluorescence from the sample itself.
-
Solution: First, examine an unstained control sample under the microscope to confirm the presence and spectral properties of the autofluorescence.[1][9] If autofluorescence is confirmed, consider the following:
-
Choose fluorophores in the far-red spectrum: Autofluorescence is often most prominent in the blue and green channels.[1][10] Switching to fluorophores that excite and emit at longer wavelengths (e.g., those in the red or far-red spectrum) can often circumvent the issue.[11]
-
Use a quenching agent: Commercially available reagents like TrueVIEW® or Sudan Black B can reduce autofluorescence from various sources, including lipofuscin.[1][10][12][13][14] Be aware that some quenchers may introduce their own background in certain channels.[14]
-
Photobleaching: Intentionally exposing the sample to a high-intensity light source before staining can "burn out" the endogenous fluorophores responsible for autofluorescence.[15][16][17]
-
Possible Cause 2: Non-specific binding of antibodies.
-
Solution:
-
Optimize antibody concentrations: Both primary and secondary antibody concentrations that are too high can lead to increased non-specific binding.[4][5][18] It is crucial to titrate your antibodies to find the optimal concentration that provides a strong specific signal with minimal background.
-
Improve blocking: Insufficient blocking is a common cause of high background.[4][18] Ensure you are using an appropriate blocking buffer, such as normal serum from the species in which the secondary antibody was raised, or a protein-based blocker like Bovine Serum Albumin (BSA).[19][20][21][22] The blocking step should be sufficiently long to saturate non-specific binding sites.
-
Thorough washing: Inadequate washing between antibody incubation steps will leave unbound antibodies behind, contributing to background.[4][18] Increase the number and duration of your wash steps.
-
Possible Cause 3: Issues with fixation and permeabilization.
-
Solution:
-
Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[1][2][3][23] Minimize fixation time and consider using an alternative fixative like ice-cold methanol or ethanol if compatible with your antigen.[10][23] Treatment with sodium borohydride can help reduce aldehyde-induced autofluorescence.[3][10]
-
Permeabilization: While necessary for intracellular targets, harsh permeabilization can sometimes increase background. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).[24]
-
Q2: My multicolor images show signals in the wrong channels. How can I correct for spectral bleed-through?
Spectral bleed-through is a common challenge in multiplex imaging. Here’s how to address it:
-
Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially rather than simultaneously.[7] This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.
-
Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra.[7][25][26] Modern dyes often have narrower emission peaks, which can help minimize overlap.[27]
-
Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission peak of your fluorophore.[7][27]
-
Computational Correction: Most imaging software offers tools for spectral unmixing or compensation.[6] This involves acquiring images of single-stained control samples to create a "spectral signature" for each fluorophore, which the software then uses to computationally separate the mixed signals in your multiplex image.[28][29]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| High, diffuse background | Autofluorescence | - Use far-red fluorophores. - Employ quenching agents (e.g., Sudan Black B).[10][14] - Pre-photobleach the sample.[15][16] |
| Non-specific antibody binding | - Titrate primary and secondary antibodies.[4][5] - Optimize blocking step (time and reagent).[19][21] - Increase washing steps. | |
| Fixation-induced fluorescence | - Minimize fixation time. - Switch to a non-aldehyde fixative (e.g., methanol).[10][23] - Treat with sodium borohydride after fixation.[3][10] | |
| Signal in wrong channels | Spectral bleed-through | - Perform sequential scanning on a confocal microscope.[7] - Choose fluorophores with minimal spectral overlap.[25][26] - Use narrow band-pass emission filters.[27] - Apply computational correction (spectral unmixing).[6] |
| Weak specific signal | Low antibody concentration | - Increase antibody concentration.[18] |
| Incompatible antibodies | - Ensure the secondary antibody is raised against the host species of the primary antibody.[18][30] | |
| Over-fixation | - Reduce fixation time or use antigen retrieval methods.[30] |
Experimental Protocols
Protocol 1: Optimized Immunofluorescence Staining for Reduced Background
This protocol provides a general framework for immunofluorescence staining with key steps highlighted to minimize background.
-
Sample Preparation:
-
Grow cells on high-quality glass coverslips or imaging-grade plasticware to avoid background from the vessel itself.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
Fixation:
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Note: If autofluorescence is an issue, consider fixing with ice-cold methanol for 10 minutes at -20°C.[10][23]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween 20 for 5-10 minutes each to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash three times with PBS containing 0.1% Tween 20 for 5-10 minutes each, protected from light.
-
Perform a final rinse with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Protocol 2: Pre-Staining Photobleaching to Reduce Autofluorescence
This method can be effective for tissues with high levels of endogenous fluorescence.[15][16][17]
-
Prepare the Sample: Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
Photobleaching Setup: Place the slides on the stage of a fluorescence microscope equipped with a broad-spectrum light source (e.g., a mercury arc lamp).
-
Exposure: Expose the sample to high-intensity light for a duration determined by preliminary experiments (this can range from 15 minutes to a few hours).[15] A simple setup using a high-intensity LED array can also be constructed.[16][17]
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence protocol, starting from the blocking step.
Visualizations
Workflow for Troubleshooting Background Fluorescence
Caption: A decision-making workflow for troubleshooting high background fluorescence.
Immunofluorescence Protocol for Low Background
Caption: Key steps in an optimized immunofluorescence protocol.
Frequently Asked Questions (FAQs)
Q: Can my cell culture medium cause background fluorescence? A: Yes, some components in standard cell culture media, such as phenol red and certain vitamins like riboflavin, are fluorescent.[31] For live-cell imaging, it is recommended to switch to an imaging medium that is free of these components before acquiring images.
Q: How do I choose the right blocking buffer? A: The most effective blocking buffer often contains normal serum from the same species in which your secondary antibody was raised.[19][21][22] This is because it contains antibodies that will block non-specific binding sites that the secondary antibody might otherwise recognize. BSA is a good general-purpose protein blocker.[20]
Q: What is the difference between autofluorescence and non-specific staining? A: Autofluorescence is inherent to the biological sample itself, meaning you will see it even in an unstained sample.[1][3] Non-specific staining is caused by the fluorescent labels (e.g., antibodies) binding to unintended targets in your sample.[4][5]
Q: Will using a brighter fluorophore help with high background? A: Yes, in some cases. If your specific signal is weak, a brighter fluorophore can help increase the signal-to-noise ratio, making your target easier to distinguish from the background.[1][26] However, it will not reduce the background itself.
Q: Can I use software to subtract background? A: Yes, most imaging software has functions for background subtraction. While this can improve the appearance of an image, it should be used with caution as it can alter the quantitative data. It is always best to minimize background experimentally before resorting to post-acquisition corrections.
References
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
Visikol. (2022, July 21). Causes of Autofluorescence. [Link]
-
Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips. [Link]
-
Hycult Biotech. Troubleshooting Immunofluorescence. [Link]
-
Visikol. (2022, August 16). Understanding Blocking Buffers in Immunofluorescence Workflows. [Link]
-
Cardiff University Bioimaging Hub. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. [Link]
-
SouthernBiotech. How to Reduce Autofluorescence. [Link]
-
ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
Canopy Biosciences. Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]
-
SciSpace. Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. [Link]
-
PubMed. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. [Link]
-
JoVE. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. [Link]
-
PMC - NIH. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Tips: Cell Reducing background. [Link]
-
Evident Scientific. Spectral Bleed-Through Artifacts in Confocal Microscopy. [Link]
-
Bio-Rad Antibodies. 10 Tips for Selecting & Using Fluorophores in IF Experiments. [Link]
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]
-
Bio-Techne. ICC/IF Blocking | Blocking Buffers for Immunofluorescence. [Link]
-
Lab Manager Magazine. How Quenching Tissue Autofluorescence Works. [Link]
-
FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. [Link]
-
Reddit. (2024, November 4). Does fixing and permeabilizing cells lead to increased background signals?. [Link]
-
OUCI. Quenching autofluorescence in tissue immunofluorescence. [Link]
-
eClass. Overview of Cell Fixation and Permeabilization Melissa A. Melan. [Link]
-
ResearchGate. Demonstration of bleed-through correction on a simulated two-colour.... [Link]
-
ResearchGate. (2016, January 21). Fluorescent signal reduction after fixation/permeabilization?. [Link]
-
Scientific Volume Imaging. BleedThrough. [Link]
Sources
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BleedThrough | Scientific Volume Imaging [svi.nl]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biotium.com [biotium.com]
- 15. scispace.com [scispace.com]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy [jove.com]
- 18. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 19. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 20. oni.bio [oni.bio]
- 21. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 22. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 23. Causes of Autofluorescence [visikol.com]
- 24. blog.cellsignal.com [blog.cellsignal.com]
- 25. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 26. Selecting Fluorophores for Antibody-based Research [jacksonimmuno.com]
- 27. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 28. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 31. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Stability of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril under experimental conditions.
Welcome to the technical support center for 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide practical, step-by-step protocols for stability assessment.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability important?
This compound, also known as 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, is a chemical compound with the molecular formula C₁₆H₁₃ClN₂O.[1][2][3][4][5] It is recognized as an impurity of the pharmaceutical drug Diazepam.[1][2][3] Understanding its stability is crucial for several reasons:
-
Drug Purity and Safety: As an impurity, its degradation can lead to the formation of other unknown impurities, which may have toxicological effects.
-
Analytical Method Development: Knowledge of its degradation profile is essential for developing stability-indicating analytical methods that can accurately quantify the compound in the presence of its degradants.[6]
-
Formulation Development: Stability data helps in designing stable formulations by identifying conditions that minimize degradation.[6][7]
-
Regulatory Compliance: Regulatory agencies like the ICH require forced degradation studies to understand the degradation pathways and to demonstrate the specificity of analytical methods.[6][7][8][9]
What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a substituted quinolinone), potential degradation pathways can be inferred from similar classes of compounds like fluoroquinolones.[10][11] Likely degradation pathways include:
-
Hydrolysis: The amide bond in the carbostyril ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The amino group and the electron-rich aromatic rings are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[12]
-
Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[10][13][14][15]
-
Thermal Degradation: High temperatures can induce degradation, potentially through various mechanisms including decarboxylation or rearrangement.[16][17][18][19][20]
How can I perform a forced degradation study for this compound?
A forced degradation study, also known as stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7][21] A systematic approach is crucial for obtaining meaningful results.
Below is a general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Troubleshooting Guide
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid/base hydrolysis, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
-
Rationale: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] If no degradation is observed, the conditions are likely too mild to induce a detectable change.
-
Issue 2: The compound degrades completely under stress conditions.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Decrease the temperature of the study.
-
Reduce Exposure Time: Shorten the duration of the stress test.
-
Rationale: Complete degradation does not provide useful information about the degradation pathway and can make it difficult to identify the primary degradants. The aim is to achieve partial, controlled degradation.
-
Issue 3: Poor peak shape or resolution in the chromatogram.
-
Possible Cause 1: The pH of the sample is not compatible with the mobile phase.
-
Troubleshooting Steps:
-
Neutralize Samples: For samples from acid and base hydrolysis studies, neutralize them before injection into the HPLC system.
-
Rationale: Extreme pH can affect the ionization state of the analyte and degradants, leading to poor chromatographic performance.
-
-
Possible Cause 2: The analytical method is not stability-indicating.
-
Troubleshooting Steps:
-
Method Optimization: Adjust the mobile phase composition, gradient, column type, or temperature to improve the separation of the parent compound from its degradants.
-
Use a Different Detection Wavelength: If using UV detection, analyze at different wavelengths to ensure all components are detected. A photodiode array (PDA) detector is highly recommended.
-
Rationale: A stability-indicating method must be able to separate the drug substance from its degradation products, process impurities, and excipients.
-
Detailed Experimental Protocols
Protocol 1: Hydrolytic Degradation (Acid and Base)
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and storing it under the same conditions.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Control: Prepare a control sample with 1 mL of purified water instead of H₂O₂.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Place a solid sample of the compound in a clear, photostable container.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and place it in a clear, photostable container.
-
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls to distinguish between photolytic and thermal degradation.
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines.[22] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]
-
Analysis: After exposure, dissolve the solid sample and dilute the solution sample to a suitable concentration for HPLC analysis. Compare the results of the exposed samples with the dark controls.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place a solid sample of the compound in a sealed vial.
-
Thermal Stress: Place the vial in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Control: Keep a control sample at room temperature.
-
Analysis: After the stress period, allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | Enter Value | Enter Value |
| 0.1 M NaOH, 60°C, 24h | Enter Value | Enter Value |
| 3% H₂O₂, RT, 24h | Enter Value | Enter Value |
| Thermal, 80°C, 48h | Enter Value | Enter Value |
| Photolytic (ICH Q1B) | Enter Value | Enter Value |
References
-
(PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies - ResearchGate. Available from: [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PubMed Central. Available from: [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Available from: [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. Available from: [Link]
-
CAS No : 5220-02-0 | Product Name : Diazepam - Impurity C (Freebase) | Chemical Name : 3-Amino-4-phenyl-1-methyl-6-chloroquinolin-2(1H)-one | Pharmaffiliates. Available from: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
(PDF) Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. Available from: [Link]
-
Forced Degradation Studies | Leukocare. Available from: [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available from: [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles - MDPI. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
-
(PDF) Photostability testing of pharmaceutical products - ResearchGate. Available from: [Link]
-
Thermal degradation of carbohydrate polymers in amorphous states: A physical study including colorimetry - ResearchGate. Available from: [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
-
Oxidative deamination of amino sugars: recent advances - PMC - NIH. Available from: [Link]
-
Photostability testing theory and practice - Q1 Scientific. Available from: [Link]
-
(PDF) Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines - ResearchGate. Available from: [Link]
-
Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PubMed. Available from: [Link]
-
Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene - e-Publications@Marquette. Available from: [Link]
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI. Available from: [Link]
-
Kinetics and Thermodynamics of Thermal Degradation of Different Starches and Estimation the OH Group and H2O Content on the Surface by TG/DTG-DTA - NIH. Available from: [Link]
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Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Phenylcarbostyril Derivatives in Cellular Assays
Introduction: The Challenge of Specificity in Cellular Assays
The compound 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril is a quinolinone-derived chemical entity, identified primarily as a synthetic intermediate or impurity in the synthesis of pharmaceuticals like Diazepam.[1][2][3][4][5] When researchers choose to investigate such compounds, or any novel small molecule, for potential biological activity, a primary challenge is ensuring that the observed cellular effects are due to the intended molecular target and not an artifact of unintended interactions, known as off-target effects.[6][7]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Off-Target Effects
This section addresses fundamental questions regarding the nature of off-target effects and initial steps to mitigate them.
Q1: What are off-target effects and why are they a critical concern?
Q2: I have limited information on this compound. How can I proactively assess its potential for off-target activity?
A2: For novel or under-characterized compounds, a multi-pronged approach is essential.
-
Computational and In Silico Analysis: Before beginning wet-lab experiments, use computational tools to predict potential off-target interactions.[7][9] These methods compare the structure of your compound to databases of known ligands and their targets, flagging potential unintended binding partners. This approach can help you design more targeted validation assays.[7]
-
Literature Review of Analog Compounds: Investigate the known biological activities of structurally similar compounds. Phenylcarbostyril or quinolinone derivatives may have known promiscuity for certain classes of proteins, such as kinases or GPCRs. This information can provide valuable clues for potential off-target liabilities.
-
Initial Broad-Panel Screening: If resources permit, screening the compound against a panel of common off-target proteins (e.g., a safety panel for kinases, ion channels, etc.) can provide an early, empirical assessment of its selectivity.
Q3: What are the most critical controls to include in my cellular assays to differentiate on- and off-target effects?
A3: Robust controls are the foundation of a reliable experiment.
-
Negative Control (Vehicle): This is the most basic control (e.g., DMSO), establishing the baseline response of the cells.
-
Positive Control: A well-characterized compound known to produce the expected on-target effect. This validates that your assay is working correctly.
-
Structurally Similar Inactive Analog: If available, an analog of your compound that is known to be inactive against the intended target is an excellent control. If this analog still produces a cellular phenotype, it strongly suggests an off-target mechanism.
-
Orthogonal Biological Systems: Confirm your findings using a different method.[10] For example, if you observe an effect in one cell line, try to replicate it in another. An even stronger approach is to use a cell line where the intended target has been knocked out or knocked down (e.g., using CRISPR or siRNA).[10][11] The absence of the compound's effect in such a system is strong evidence for on-target activity.
Part 2: Troubleshooting Guide - When Your Results Don't Add Up
This section is designed to help you diagnose and resolve common issues that may point to off-target effects.
| Observed Problem | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| High Cell Toxicity at Low Concentrations | The compound may be a promiscuous binder, affecting multiple essential cellular pathways (e.g., mitochondrial respiration, membrane integrity) unrelated to the intended target. | 1. Perform a Multiplexed Cytotoxicity Assay: Use assays that can distinguish between different mechanisms of cell death (e.g., apoptosis vs. necrosis).2. Lower the Concentration Range: Redefine your dose-response curve to find a therapeutic window where the on-target effect is observable without significant toxicity.3. Shorten Exposure Time: Reduce the incubation time to see if the on-target effect can be detected before widespread toxicity occurs. |
| Inconsistent Results Across Different Cell Lines | The expression levels of on- and off-target proteins can vary significantly between cell types.[8] Your compound may be hitting an off-target that is highly expressed in one cell line but not another. | 1. Profile Target Expression: Use qPCR or Western blotting to quantify the expression of your intended target in each cell line. Correlate expression levels with compound potency.2. Consider Off-Target Expression: If you have predicted potential off-targets, check their expression levels as well.3. Use a Target Knockout/Knockdown Cell Line: This is the definitive experiment to confirm that the observed phenotype is dependent on the intended target.[10] |
| Phenotype Mismatches Target's Known Function | The compound is likely modulating a different signaling pathway. This is a classic indicator of a potent off-target effect. | 1. Conduct a Phenotypic Screen: Use high-content imaging or a reporter assay panel to broadly assess which cellular processes are being affected.2. Perform a "Rescue" Experiment: If your compound inhibits a target, can the effect be reversed by adding back the product of that pathway? If it modulates a receptor, can a known antagonist block the effect?[10]3. Utilize Target Deconvolution Techniques: Employ methods like chemical proteomics or thermal shift assays to identify which proteins your compound is physically binding to within the cell.[8][12] |
Part 3: Key Experimental Protocols & Workflows
A successful investigation requires rigorous, well-executed protocols. Below are methodologies for essential validation experiments.
Workflow for Investigating and Validating Off-Target Effects
The following diagram illustrates a systematic workflow for identifying and mitigating off-target effects, from initial screening to final validation.
Caption: A logical workflow for characterizing a small molecule hit.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[12] The principle is that a ligand-bound protein is stabilized and will denature and precipitate at a higher temperature than the unbound protein.
Materials:
-
Cells expressing the target protein.
-
This compound (or compound of interest).
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment: PCR thermocycler, centrifuges, equipment for protein quantification (e.g., Western blot or ELISA).
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at various concentrations. Include a vehicle-only control. Incubate under normal conditions for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Cool immediately to room temperature for 3 minutes.
-
Separate Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant. Quantify the amount of the soluble target protein remaining in the supernatant using Western blot or another suitable protein detection method.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
This diagram illustrates how a compound can have both desired on-target effects and unintended off-target consequences.
Caption: On-target vs. off-target kinase inhibition by a small molecule.
Conclusion
References
- Benchchem. Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
- Benchchem. Overcoming off-target effects of Hngf6A in cell-based assays.
- PMC, NIH. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
- Thermo Fisher Scientific. How to monitor and minimize off-target events during genome editing.
- Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
- Taylor & Francis Online. Validation guidelines for drug-target prediction methods.
- Addgene. Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design.
- WJBPHS. Target identification and validation in research.
- NorthEast BioLab. From Target Identification to Approval: Understanding Drug Discovery Cycles.
- PMC, PubMed Central. Principles of early drug discovery.
- Horizon Discovery. Common CRISPR pitfalls and how to avoid them.
- ChemicalBook. DIAZEPAM RELATED COMPOUND B (25 MG) (this compound) | 5220-02-0.
- NIH. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells.
- precisionFDA. This compound.
- Patsnap Synapse. How can off-target effects of drugs be minimised?
- USP. Diazepam Related Compound B (25 mg) (this compound).
- LGC Standards. 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
- PubMed. Inference of drug off-target effects on cellular signaling using interactome-based deep learning.
- Santa Cruz Biotechnology. 3-Amino-6-chloro-4-phenylcarbostyril | CAS 5220-83-7.
- NIH. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- LGC Standards. 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
- Sigma-Aldrich. Diazepam Related Compound B USP Reference Standard.
- PMC. Empowering drug off-target discovery with metabolic and structural analysis.
- MilliporeSigma. Diazepam Related Compound B - this compound, 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone.
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Validation & Comparative
A Comparative Guide to Fluorescent Dyes: Unveiling the Potential of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular and molecular biology, fluorescent dyes are indispensable tools, illuminating the intricate workings of the cell. The selection of an appropriate fluorescent probe is paramount for the success of experimental assays, from fluorescence microscopy to flow cytometry. This guide provides a comprehensive comparison of the well-established fluorescent dyes—DAPI, Hoechst, and Coumarin derivatives—with an analytical perspective on the potential, yet uncharacterized, fluorescent properties of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril.
While this compound is currently recognized primarily as a synthetic intermediate in the pharmaceutical industry, its core carbostyril structure suggests a potential for fluorescence. This guide will delve into the known characteristics of established dyes, highlight the knowledge gap surrounding our target compound, and propose a rigorous experimental framework to characterize its properties, thereby potentially introducing a new tool for the scientific community.
The Established Beacons: A Review of DAPI, Hoechst, and Coumarin Dyes
A researcher's choice of fluorescent dye is often dictated by the specific application, considering factors such as cell permeability, toxicity, and spectral properties. Here, we revisit the workhorses of cellular imaging.
DAPI (4′,6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[1] Its fluorescence is significantly enhanced upon binding to DNA.[2] While highly effective for staining fixed cells, its utility in live-cell imaging is limited due to poor membrane permeability at low concentrations and potential toxicity.[3][4]
Hoechst dyes (e.g., Hoechst 33342 and Hoechst 33258) are also blue-fluorescent nuclear stains that bind to the minor groove of DNA, with a preference for A-T rich regions.[5][6][7] A key advantage of Hoechst 33342 is its cell permeability, making it suitable for staining both live and fixed cells.[3][6][7] It is often used for cell cycle analysis and apoptosis detection.[5][7] The ethyl group in Hoechst 33342 enhances its lipophilicity and, consequently, its ability to cross intact cell membranes, offering greater cell permeability than Hoechst 33258.[8]
Coumarin dyes are a versatile class of fluorophores with a benzopyranone structure.[9] Their fluorescence is highly sensitive to the local environment, including polarity and viscosity.[10] Coumarin and its derivatives are used in a wide array of applications, from bioimaging to laser technology.[9] They typically exhibit blue-green fluorescence, although their spectral properties can be tuned through chemical modifications.[9][11] However, their brightness can be limited by a relatively weak absorption capacity, and their emission in the blue region can sometimes be obscured by cellular autofluorescence.[9][12]
Quantitative Comparison of Established Fluorescent Dyes
For a direct comparison, the key photophysical properties of DAPI, Hoechst 33342, and a representative coumarin dye (Coumarin 1) are summarized below.
| Property | DAPI | Hoechst 33342 | Coumarin 1 |
| Excitation Max (λex) | ~358 nm | ~350 nm[6][7] | Varies (e.g., ~373 nm) |
| Emission Max (λem) | ~461 nm | ~461 nm[6][7] | Varies (e.g., ~470 nm) |
| Molar Extinction Coefficient (ε) | ~27,000 M⁻¹cm⁻¹ (bound to DNA) | ~42,000 M⁻¹cm⁻¹ (bound to DNA) | ~24,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.9 (bound to DNA)[3] | ~0.4 (bound to DNA) | ~0.6-0.9 |
| Cell Permeability | Low (requires higher concentrations for live cells)[3][4] | High[3][6][7] | Variable |
| Binding Target | A-T rich regions of dsDNA[1] | A-T rich regions of dsDNA[5][6][7] | N/A (not a specific stain) |
| Common Applications | Nuclear counterstain in fixed cells, flow cytometry[1] | Nuclear stain for live and fixed cells, cell cycle analysis, apoptosis[5][6][7] | Fluorescent labels, biosensors, laser dyes[9] |
This compound: An Uncharted Territory
Currently, this compound is cataloged as a chemical intermediate in the synthesis of pharmaceuticals such as Alprazolam and as an impurity of Diazepam.[13][14] There is a conspicuous absence of published data regarding its photophysical properties and its potential application as a fluorescent dye.
However, the core chemical structure, a carbostyril (or quinolinone), is a known fluorophore. Carbostyril derivatives have been explored as fluorescent probes and are known to exhibit fluorescence that can be modulated by substitutions on the ring system.[6] For instance, the well-characterized fluorescent molecule Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone) underscores the fluorescent potential of this chemical family.
Given the structural similarity, it is plausible that this compound possesses fluorescent properties. The presence of an amino group (an electron-donating group) and a phenyl group could lead to an extended π-conjugated system, which is often associated with fluorescence.
Proposed Experimental Workflow for Characterization
To ascertain the viability of this compound as a fluorescent dye, a systematic characterization is necessary. The following experimental workflow is proposed:
Caption: Proposed workflow for the characterization of this compound.
Detailed Experimental Protocols
Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).
-
Absorbance and Emission Spectroscopy:
-
Record the UV-Vis absorbance spectra for each dilution using a spectrophotometer to determine the wavelength of maximum absorbance (λabs).
-
Using a spectrofluorometer, excite the sample at λabs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).
-
-
Molar Extinction Coefficient (ε) Determination: Using the Beer-Lambert law (A = εcl), calculate ε from the absorbance data of the serial dilutions.
-
Quantum Yield (Φ) Calculation: Determine the fluorescence quantum yield relative to a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Photostability Assessment: Continuously expose a sample to the excitation light source and monitor the decrease in fluorescence intensity over time. Compare this decay rate to that of a known photostable dye.
Cellular Staining Protocol (Hypothetical)
This protocol is based on standard procedures for nuclear staining and would require optimization.
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture to 70-80% confluency.
-
Staining Solution Preparation: Dilute the stock solution of this compound in pre-warmed culture medium to a final concentration range of 1-10 µM (this will require optimization).
-
Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission maxima.
Concluding Remarks and Future Outlook
While this compound remains an uncharacterized molecule in the context of fluorescence applications, its chemical structure holds promise. The carbostyril scaffold is a known fluorophore, and a thorough investigation into the photophysical properties of this particular derivative is warranted. The experimental framework outlined in this guide provides a clear path to elucidating its potential as a novel fluorescent probe.
Should this compound exhibit favorable properties—such as high quantum yield, good photostability, and low cytotoxicity—it could represent a valuable addition to the molecular toolkit available to researchers in the life sciences. Further derivatization could also lead to the development of probes with tailored specificities for different cellular compartments or biomolecules. The journey from a chemical intermediate to a widely used biological tool begins with the fundamental characterization proposed herein.
References
-
BOC Sciences. Coumarin Dyes: Definition, Structure, Synthesis and Uses. Probes.
-
Lumiprobe. Hoechst 33342, blue fluorescent nucleic acid stain | CAS#:23491-52-3.
-
NanoEntek. Understanding DAPI Solution. NanoEntek Blog.
-
R&D Systems. Hoechst 33342 | Fluorescent DNA Stains.
-
Tocris Bioscience. Hoechst 33342 | Fluorescent DNA Stains.
- Zakeri, B., et al. (2010). Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates.
- Khan, F. R. N., et al. (2024). Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. RSC Advances, 14(48), 34835-34847.
- Wilson, J. N., et al. (2009). Fluorescent mimics of 5-hydroxytryptamine based on N-alkylated derivatives of 6-hydroxycarbostyril.
-
Thermo Fisher Scientific. DAPI (4',6-diamidino-2-phenylindole).
-
Thermo Fisher Scientific. Hoechst 33342.
-
Thermo Fisher Scientific. Coumarin and Coumarin Derivatives.
-
Boster Biological Technology. Fluorescent DNA Binding for Cell Imaging - dapi staining.
-
Hello Bio. Cell imaging, dyes, labels and stains.
-
Beta LifeScience. DAPI Staining Guide for Clear Nuclear Imaging.
-
Abcam. Hoechst 33342 Staining Dye Solution. (ab228551).
-
Thermo Fisher Scientific. DAPI (4',6-diamidino-2-phenylindole).
-
Thermo Fisher Scientific. Coumarin and Coumarin Derivatives.
-
Optical Filter. What is DAPI Excitation and Emission in Fluorescence Microscopy?.
-
Royal Society of Chemistry. Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
-
National Institutes of Health. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.
-
Santa Cruz Biotechnology. 3-Amino-6-chloro-4-phenylcarbostyril.
-
LGC Standards. 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
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Sigma-Aldrich. Diazepam Related Compound B - this compound, 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone.
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CymitQuimica. 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
-
LGC Standards. 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
-
LGC Standards. 3-Amino-6-chloro-4-phenylcarbostyril.
-
LGC Standards. 3-Amino-1,2-dihydro-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
-
LGC Standards. 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
-
LGC Standards. 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.
-
Pharmaffiliates. CAS No : 5220-02-0 | Product Name : Diazepam - Impurity C (Freebase) | Chemical Name : 3-Amino-4-phenyl-1-methyl-6-chloroquinolin-2(1H)-one.
-
Santa Cruz Biotechnology. 3-Amino-6-chloro-4-phenylcarbostyril.
-
ChemicalBook. DIAZEPAM RELATED COMPOUND B (25 MG) (this compound) | 5220-02-0.
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Pharmaffiliates. CAS No : 5220-83-7 | Product Name : 3-Amino-6-chloro-4-phenylcarbostyril.
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A Researcher's Guide to the Validation of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril as a Novel Biological Probe
Introduction: From Synthetic Impurity to Potential Discovery Tool
In the landscape of chemical biology and drug discovery, the journey of a molecule from obscurity to a validated tool can be unpredictable. 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, a substituted 2(1H)-quinolinone, is one such molecule of interest. Currently, it is primarily recognized in pharmaceutical contexts as "Diazepam Impurity C," a process-related impurity in the synthesis of the well-known benzodiazepine.[1][2][3] However, to dismiss it as a mere synthetic byproduct would be to overlook the profound potential embedded in its chemical architecture.
The core of this molecule is the carbostyril, or 2-quinolinone, scaffold. This heterocyclic system is widely regarded as a "privileged structure" in medicinal chemistry.[4][5] Quinoline derivatives have demonstrated an astonishingly broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[6][7][8] Furthermore, the inherent fluorescence of certain quinolinone structures has led to their successful development as probes for bioimaging and fluorescence-based assays.[9][10][11]
This guide, therefore, takes an unconventional approach. In the absence of established biological data for this compound (hereafter designated ACMP ), we cannot yet compare it to existing probes. Instead, this document provides a comprehensive, experimentally-driven roadmap for its validation. We will outline the critical questions to ask, the experiments required to answer them, and the benchmarks for success. This is a guide to transforming a chemical curiosity into a validated biological probe.
Part I: Foundational Physicochemical & Photophysical Characterization
Expert Rationale: Before any biological evaluation, a candidate probe's fundamental properties must be rigorously defined. A probe that is insoluble in aqueous buffers, unstable under experimental conditions, or lacks a measurable optical signature is of little practical use. This initial characterization phase establishes the viability of ACMP as a tool and defines the parameters for its use in subsequent biological assays.
Key Experiments & Performance Benchmarks
The first step is to assess solubility, stability, and the intrinsic photophysical properties of ACMP.
-
Aqueous Solubility: Determine the solubility in standard biological buffers (e.g., PBS, pH 7.4) with and without co-solvents like DMSO.
-
Chemical Stability: Evaluate stability over time (0-48h) in buffer at relevant temperatures (4°C, 25°C, 37°C) using HPLC to detect degradation.
-
Photophysical Profile: Characterize the absorbance and fluorescence spectra to determine excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield.
Table 1: Target Physicochemical Properties for a Viable Biological Probe
| Parameter | Target Value | Rationale |
| Solubility in PBS (1% DMSO) | > 50 µM | Ensures sufficient concentration for cell-based and biochemical assays. |
| Stability (PBS, 24h, 37°C) | > 95% remaining | Guarantees compound integrity throughout the duration of typical experiments. |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | Indicates efficient light absorption, crucial for fluorescence applications. |
| Fluorescence Quantum Yield (Φ) | > 0.1 | A higher quantum yield provides a brighter signal for imaging and detection. |
| Stokes Shift | > 30 nm | A larger separation between excitation and emission maxima minimizes self-absorption and improves signal-to-noise. |
| Photostability | > 80% of initial fluorescence after 5 min illumination | Resistance to photobleaching is critical for time-lapse imaging applications. |
Experimental Protocol: Determination of Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of the fluorescence process and is determined relative to a known standard.
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range similar to ACMP (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solution Preparation: Prepare a series of five dilutions for both the standard and ACMP in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and ACMP.
-
The slope of these plots (Gradient) is used in the following equation: ΦACMP = ΦStandard * (GradientACMP / GradientStandard) * (η²ACMP / η²Standard) (Where η is the refractive index of the solvent)
-
Part II: Broad-Spectrum Biological Screening: A Search for Activity
Expert Rationale: The diverse activities of the quinolinone family suggest that ACMP could interact with multiple biological systems.[5] A tiered, broad-spectrum screening approach is the most efficient strategy to uncover its primary biological effect. We begin with high-level phenotypic assays to answer a simple question: "Does ACMP elicit a cellular response?"
Diagram 1: Tiered Screening Workflow
This workflow prioritizes broad, cost-effective assays before committing to more complex, resource-intensive investigations.
Caption: A tiered workflow for the initial biological validation of ACMP.
Proposed Initial Screens
-
Anticancer Cytotoxicity Screen: Evaluate ACMP across a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control line (e.g., NIH3T3 fibroblasts).[12] This will identify potential anticancer activity and provide an initial measure of selectivity.
-
Antimicrobial Activity Screen: Test ACMP against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to explore its potential as an antibacterial agent, a known activity for many quinolones.[6][13]
Table 2: Hypothetical Screening Results for ACMP
| Assay Type | Cell Line / Organism | Metric | Hypothetical Result | Interpretation |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | > 100 µM | No significant activity. |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 8.5 µM | Potent and selective activity. |
| Cytotoxicity | NIH3T3 (Fibroblast) | IC₅₀ | 95 µM | Low toxicity to non-cancerous cells. |
| Antimicrobial | S. aureus (Gram +) | MIC | > 128 µg/mL | No significant activity. |
| Antimicrobial | E. coli (Gram -) | MIC | > 128 µg/mL | No significant activity. |
Based on this hypothetical data, ACMP would be prioritized as a selective anticancer agent for further study.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare a serial dilution of ACMP (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the ACMP dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of ACMP concentration. Use non-linear regression to calculate the IC₅₀ value.
Part III: Target Deconvolution and Mechanistic Insight
Expert Rationale: Following the identification of a robust and selective phenotype (e.g., anticancer activity), the pivotal next step is to identify the molecular target(s) and mechanism of action (MoA). This is the most critical phase of probe validation, transforming a "bioactive compound" into a "biological probe" that can be used to specifically interrogate a biological process.
Hypothetical Scenario: ACMP as an EGFR Inhibitor
Let us proceed with our hypothetical finding that ACMP is selectively cytotoxic to MCF-7 cells. The quinoline scaffold is present in several known kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[12] This provides a strong, literature-based hypothesis to test.
Diagram 2: Hypothetical Mechanism of Action for ACMP
This diagram illustrates the potential inhibition of the EGFR signaling pathway, a common target for anticancer drugs.
Caption: Hypothetical inhibition of the EGFR signaling cascade by ACMP.
Experimental Workflow for Target Validation
-
Biochemical Kinase Assay: Test ACMP directly against purified, recombinant EGFR kinase in a cell-free assay (e.g., using a FRET-based method) to confirm direct inhibition and determine its biochemical IC₅₀.
-
Cellular Target Engagement: Use Western Blotting to assess the phosphorylation status of EGFR and its downstream effectors (like ERK) in MCF-7 cells treated with ACMP. A reduction in phosphorylation would confirm that ACMP engages EGFR inside the cell.
-
Kinase Panel Screening: To validate specificity, screen ACMP against a broad panel of other kinases. An ideal probe will show high selectivity for its intended target over other related proteins.
Part IV: Objective Comparison with an Established Alternative
Expert Rationale: Once a specific target and mechanism are confirmed, the final step in validation is to benchmark the new probe against a "gold standard" or established alternative. This objective comparison clarifies the unique advantages or disadvantages of the new probe and defines its optimal applications.
Comparative Candidate: Gefitinib
Assuming ACMP is confirmed as an EGFR inhibitor, the logical comparator is Gefitinib , a well-characterized, FDA-approved ATP-competitive inhibitor of EGFR.
Table 3: Comparative Performance Metrics: ACMP vs. Gefitinib
| Feature | ACMP (Hypothetical Data) | Gefitinib (Established Data) | Assessment |
| Mechanism of Action | ATP-Competitive EGFR Inhibitor | ATP-Competitive EGFR Inhibitor | Similar mechanism, allowing direct comparison. |
| Cellular IC₅₀ (MCF-7) | 8.5 µM | 0.5 µM | Gefitinib is more potent. ACMP may require optimization. |
| Kinase Selectivity | Moderate (Inhibits 5/400 kinases) | High (Inhibits 2/400 kinases) | Gefitinib is more selective. |
| Fluorescence | Yes (Ex/Em: 350/450 nm) | No | Key Advantage: ACMP could be used for direct imaging of target engagement without modification. |
| Cell Permeability | High | High | Both probes effectively enter cells. |
| Potential Application | Real-time imaging of EGFR activity in live cells; screening for allosteric inhibitors. | Potent and selective inhibition of EGFR signaling in biochemical and cell-based assays. | ACMP's unique value lies in its potential as an imaging probe. |
This comparison highlights that while ACMP may not be as potent or selective as a highly optimized drug like Gefitinib, its intrinsic fluorescence could make it a valuable and unique research tool for applications where direct visualization is paramount.
Conclusion and Future Outlook
The journey to validate this compound as a biological probe is a systematic process of inquiry and experimentation. While its origins lie in pharmaceutical synthesis as an impurity, its quinolinone core provides a strong scientific rationale for this investigation. The proposed workflow—from fundamental characterization and broad screening to target deconvolution and comparative analysis—provides a clear path forward.
The ultimate value of ACMP will be defined by its unique properties. Should it prove to have intrinsic fluorescence, it could become a powerful tool for cellular imaging, offering a direct readout of target engagement in living systems—a capability that many highly potent but non-fluorescent inhibitors lack. This guide provides the framework to unlock that potential, transforming a chemical footnote into a valuable new probe for the scientific community.
References
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- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). Jetir.Org.
- Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.
- Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates. (2004). ResearchGate.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Research Journal of Pharmacy and Technology.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (2015). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. (2024). ResearchGate.
- Antibacterial Activity of 3-Amino (Substituted)-2-phenyl quinazolin-4-ones. (2009). ResearchGate.
- This compound. (n.d.). precisionFDA.
- Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2015). ResearchGate.
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). PubMed Central.
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI.
- 3-Amino-6-chloro-4-phenylcarbostyril | CAS 5220-83-7. (n.d.). Santa Cruz Biotechnology.
- 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one. (n.d.). LGC Standards.
- 3-Amino-6-chloro-4-phenylcarbostyril. (n.d.). LGC Standards.
- 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one. (n.d.). CymitQuimica.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2022). PubMed Central.
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2024). PubMed Central. Retrieved from
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1 H )-one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2024). ResearchGate. Retrieved from
- 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one. (n.d.). LGC Standards.
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A Comparative Analysis of the Photostability of Carbostyril Derivatives: A Guide for Researchers
Carbostyril derivatives, also known as 2-quinolinones, are a prominent class of heterocyclic compounds widely utilized in biomedical research and drug development. Their inherent fluorescence, coupled with a rigid structure amenable to chemical modification, makes them valuable as fluorescent probes, labels, and core scaffolds in pharmacologically active agents. However, for applications requiring sustained fluorescence emission, such as in high-resolution microscopy or long-term bio-imaging, the photostability of these fluorophores is a critical parameter. This guide provides a comparative analysis of the photostability of various carbostyril derivatives, offering insights into the structural factors that govern their resistance to photodegradation and providing experimental protocols for their evaluation.
The Bedrock of Photostability: Understanding Photodegradation
Photodegradation, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process is a significant limitation in many fluorescence-based applications. The susceptibility of a molecule to photodegradation is intrinsically linked to its chemical structure and the surrounding environment. Factors influencing photodegradation include the intensity and wavelength of the excitation light, the presence of oxygen, and the polarity of the solvent.[1]
The primary mechanism of photobleaching for many organic dyes, including carbostyrils, involves the transition of the excited fluorophore from its singlet excited state (S₁) to a longer-lived triplet state (T₁). In this triplet state, the molecule is more susceptible to chemical reactions, particularly with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can subsequently attack the fluorophore or other molecules, causing irreversible damage.
Structure-Photostability Relationship in Carbostyril Derivatives
Experimental and theoretical data suggest that substituents at positions 6 and 7 of the carbostyril ring play a crucial role in modulating the photophysical properties, including quantum yield and, by extension, photostability.[2] Electron-donating groups, such as amino or alkoxy groups, at the 7-position generally enhance the fluorescence quantum yield.[2] Conversely, the nature of substituents can also influence the propensity for intersystem crossing to the triplet state and subsequent photodegradation.
A crucial aspect of enhancing photostability is to minimize the population of the reactive triplet state. This can be achieved by designing molecules with faster rates of fluorescence emission, thereby reducing the time the molecule spends in the excited state.
Comparative Data on Carbostyril Photostability
Direct, side-by-side comparisons of the photostability of a wide range of carbostyril derivatives are limited. However, by compiling data from various sources, we can construct a comparative overview. A key metric for quantifying photostability is the photobleaching quantum yield (Φ_b) , which represents the probability that an excited fluorophore will undergo photodegradation. A lower Φ_b indicates higher photostability.
Here, we present a table summarizing the fluorescence quantum yields (Φ_f) of several carbostyril derivatives, with Carbostyril-124 often used as a reference standard.[3] While Φ_f is not a direct measure of photostability, it provides an indication of the efficiency of the fluorescence process, which can compete with non-radiative decay pathways that may lead to photobleaching.
| Carbostyril Derivative | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Reference |
| Carbostyril-124 (Reference) | High | 0.68 | [3] |
| PAV-3 | 15297.3 | 0.171 | [3] |
| PAV-5 | 4796.2 | 0.023 | [3] |
Note: The data for PAV-3 and PAV-5 are from a study focused on photocatalysis, where a lower fluorescence quantum yield was desirable.[3]
The following diagram illustrates the general structure of the carbostyril core and highlights key positions for substitution that influence photophysical properties.
Caption: General structure of the carbostyril core and key positions for substitution influencing photostability.
Experimental Protocols for Assessing Photostability
To objectively compare the photostability of carbostyril derivatives, standardized experimental protocols are essential. The following outlines a detailed methodology for determining the photobleaching quantum yield.
Protocol: Determination of Photobleaching Quantum Yield (Φ_b)
1. Principle: This protocol measures the rate of fluorescence decay of a carbostyril derivative under constant illumination. The photobleaching quantum yield is then calculated relative to a standard with a known Φ_b.
2. Materials:
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp).
-
Quartz cuvettes (1 cm path length).
-
Magnetic stirrer and stir bars.
-
Solutions of the carbostyril derivatives to be tested.
-
A photostable reference standard (e.g., a highly photostable dye).
-
Solvent (e.g., ethanol, DMSO, or an appropriate buffer).
-
Argon or nitrogen gas for deoxygenation (optional).
3. Experimental Workflow:
Caption: Workflow for the determination of photobleaching quantum yield.
4. Detailed Steps:
-
Solution Preparation: Prepare solutions of the carbostyril derivatives and the reference standard in the same solvent. The concentration should be adjusted to have a low absorbance (typically < 0.05) at the excitation wavelength to avoid inner filter effects.
-
Deoxygenation (Optional): For mechanistic studies, the solutions can be deoxygenated by bubbling with argon or nitrogen gas for 15-20 minutes. This is because molecular oxygen is a key mediator of photobleaching for many dyes.
-
Measurement:
-
Place the cuvette in the spectrofluorometer and begin stirring.
-
Set the excitation and emission wavelengths to the respective maxima of the carbostyril derivative.
-
Open the excitation shutter to start the illumination and simultaneously begin recording the fluorescence intensity as a function of time.
-
Continue the measurement until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
The initial rate of photobleaching can be determined from the initial slope of the fluorescence decay curve.
-
The photobleaching quantum yield (Φ_b) can be calculated using the following equation for the relative method:
Φ_b(sample) = Φ_b(reference) * [k_b(sample) / k_b(reference)] * [Φ_f(reference) / Φ_f(sample)]
where:
-
k_b is the photobleaching rate constant.
-
Φ_f is the fluorescence quantum yield.
-
-
5. Causality Behind Experimental Choices:
-
Low Absorbance: Using optically dilute solutions ensures that the excitation light intensity is uniform throughout the sample, preventing artifacts from the inner filter effect.
-
Stirring: Continuous stirring ensures that fresh, unbleached molecules are constantly brought into the excitation beam, providing a more accurate measure of the bulk photobleaching rate.
-
Constant Illumination: A stable light source is crucial for obtaining reproducible and quantifiable photobleaching kinetics.
-
Relative Measurement: Using a reference standard with a known photostability allows for the cancellation of instrument-specific parameters, such as light source intensity, making the results more comparable across different experimental setups.
Strategies for Enhancing the Photostability of Carbostyril Derivatives
Based on the understanding of photodegradation mechanisms, several strategies can be employed to design more photostable carbostyril derivatives:
-
Structural Modification: Introduction of specific functional groups can alter the electronic properties of the molecule, potentially reducing the lifetime of the triplet state or inhibiting reactions with ROS. For instance, the incorporation of electron-withdrawing groups can sometimes enhance photostability.
-
Formulation: The local environment of the fluorophore can significantly impact its photostability. Encapsulation of carbostyril derivatives in nanoparticles or other matrices can provide a protective environment, shielding them from reactive species.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or Trolox, to the medium can quench reactive oxygen species and thereby reduce the rate of photobleaching.
Conclusion
The photostability of carbostyril derivatives is a multifaceted property governed by their molecular structure and the surrounding environment. While a comprehensive comparative database is still emerging, the available data and established photochemical principles provide a solid foundation for the rational design and selection of photostable carbostyril-based probes and drugs. By employing standardized experimental protocols, researchers can accurately assess and compare the photostability of novel derivatives, paving the way for the development of more robust and reliable tools for a wide range of scientific applications.
References
-
G. Gmeiner, et al. (2000). Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Molbank, M157. [Link]
-
Moreno Trevino, R. (2025). Modified 2-Quinolinones For Photocatalysis: The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives. DePaul Discoveries, 14(1), Article 3. [Link]
-
Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 8135608. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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An In-Depth Guide to Assessing the Specificity of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
A Senior Application Scientist's Framework for Target Validation and Off-Target Profiling
In the landscape of drug discovery and chemical biology, the utility of a small molecule inhibitor is defined by its potency and, critically, its specificity. An inhibitor that engages multiple targets can be a source of therapeutic polypharmacology or a cause of misleading experimental results and unforeseen toxicity.[1] This guide provides a comprehensive, multi-pronged strategy for rigorously assessing the specificity of a novel compound, using 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (herein abbreviated as ACMP) as a case study.
While ACMP is documented as a synthetic impurity, its carbostyril core is a common scaffold in kinase inhibitor design.[2] For the purposes of this guide, we will treat ACMP as a novel inhibitor candidate developed to target Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in a cancer-relevant signaling pathway. Our objective is to build a robust evidence package to determine if ACMP is a specific and reliable tool for interrogating TKX biology.
This framework progresses from broad, in vitro profiling to direct target engagement and functional validation in a cellular context, providing a self-validating system of experiments to build confidence in the molecule's mechanism of action.
Part 1: Foundational In Vitro Specificity and Potency Analysis
The initial step is to understand the compound's interaction with the target protein and the broader kinome in a controlled, cell-free environment. This approach provides a clean, quantitative baseline of the compound's biochemical activity.
Kinome-Wide Binding Affinity Profiling
Expertise & Experience: Before investing significant resources, it is crucial to obtain a panoramic view of a compound's selectivity across the human kinome. This preemptively identifies potential off-targets that could confound downstream cellular studies. A competition binding assay is superior to an enzymatic assay for this initial screen as it is independent of substrate, cofactors, or assay conditions, providing a more direct measure of binding affinity.[3]
We will utilize a broad kinase panel, such as the KINOMEscan™ platform, which quantifies interactions between a test compound and a panel of over 400 kinases.[4][5] The compound is tested at a high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.
Experimental Protocol: Competition Binding Assay (Summary)
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. A known, tagged ligand that binds to the active site of the kinase is added.
-
Competition: ACMP is added to the mixture. If ACMP binds to the kinase, it will displace the tagged ligand, which is then quantified.
-
Quantification: The amount of displaced ligand is measured, and the results are expressed as percent of control (%Ctrl), where a lower percentage indicates stronger binding.
Hypothetical Data & Comparison:
To contextualize ACMP's performance, we compare it with two reference compounds:
-
Control-Specific: A well-characterized, highly specific inhibitor of TKX.
-
Control-Promiscuous: A known multi-kinase inhibitor (e.g., Staurosporine).
Table 1: Kinome-wide Binding Screen at 10 µM
| Kinase Target | ACMP (%Ctrl) | Control-Specific (%Ctrl) | Control-Promiscuous (%Ctrl) |
|---|---|---|---|
| TKX | 1.5 | 0.8 | 0.5 |
| TKX-Family A | 85.2 | 92.1 | 15.4 |
| TKX-Family B | 79.8 | 88.5 | 21.7 |
| Off-Target 1 | 35.1 | 95.3 | 5.2 |
| Off-Target 2 | 91.4 | 98.1 | 8.9 |
| Off-Target 3 | 88.6 | 91.2 | 33.1 |
| ... (400+ other kinases) | >80 | >90 | variable |
Interpretation: The data suggests ACMP binds potently to its intended target, TKX. It shows minimal interaction with closely related family members but displays a potential secondary interaction with "Off-Target 1". The specific control behaves as expected, while the promiscuous control hits numerous kinases. This initial screen provides the crucial go/no-go decision and identifies "Off-Target 1" as a kinase of interest for follow-up studies.
Potency Determination (IC₅₀) for Key Hits
Trustworthiness: A single-concentration screen is not sufficient. We must now quantify the potency of ACMP for both its intended target (TKX) and the most significant off-target hit (Off-Target 1). This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Recombinant TKX (or Off-Target 1) is incubated with its specific substrate and a range of ACMP concentrations in the presence of ATP.
-
ATP Depletion: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[7]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.
-
Data Analysis: The data are plotted as % kinase activity versus log[ACMP], and the IC₅₀ is calculated using a non-linear regression model.
Table 2: In Vitro IC₅₀ Values
| Compound | TKX IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Selectivity Window (Off-Target 1 / TKX) |
|---|---|---|---|
| ACMP | 25 | 1,500 | 60x |
| Control-Specific | 15 | >10,000 | >667x |
Interpretation: ACMP demonstrates potent inhibition of TKX with an IC₅₀ of 25 nM. Crucially, it is 60-fold less potent against Off-Target 1. A selectivity window of >10-fold is generally considered a minimum starting point, so a 60-fold window suggests a reasonable degree of biochemical specificity. The next step is to determine if this biochemical specificity translates to the complex environment of a living cell.
Part 2: Confirming Target Engagement in a Cellular Milieu
Expertise & Experience: A compound's in vitro potency can be misleading due to factors like cell membrane permeability and engagement with intracellular binding partners. Therefore, confirming that the compound physically interacts with its intended target inside a living cell is a critical validation step.[8] The Cellular Thermal Shift Assay (CETSA) provides this confirmation by leveraging the principle of ligand-induced thermal stabilization.[9][10]
Cellular Thermal Shift Assay (CETSA)
Authoritative Grounding: When a ligand binds to a protein, it typically stabilizes the protein's folded structure, increasing the temperature required to denature it.[11] CETSA measures this change in thermal stability. A shift in the melting temperature (Tₘ) of TKX in the presence of ACMP is direct evidence of target engagement.
Experimental Protocol: CETSA Workflow
-
Treatment: Culture cells expressing TKX and treat them with either vehicle (DMSO) or a saturating concentration of ACMP (e.g., 10 µM) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein via centrifugation.
-
Detection: Analyze the amount of soluble TKX remaining at each temperature using Western blotting.
-
Data Analysis: Generate a "melt curve" by plotting the percentage of soluble TKX versus temperature. The shift in the midpoint of this curve (ΔTₘ) between vehicle and ACMP-treated samples indicates the degree of stabilization.
Caption: CETSA workflow to measure target engagement in intact cells.
Table 3: CETSA Thermal Shift Data
| Treatment | Apparent Tₘ of TKX (°C) | Thermal Shift (ΔTₘ) (°C) |
|---|---|---|
| Vehicle | 48.5 | N/A |
| ACMP | 54.2 | +5.7 |
Interpretation: A significant positive thermal shift of +5.7°C for TKX in the presence of ACMP provides strong evidence that ACMP crosses the cell membrane and directly binds to and stabilizes its intended target in a physiological context. To confirm specificity, a similar CETSA experiment for Off-Target 1 should be performed; a minimal or non-existent thermal shift would further validate ACMP's on-target preference.
Part 3: Functional Validation of Target Inhibition
The final and most important pillar of our assessment is to demonstrate that ACMP's engagement of TKX leads to the expected biological consequences. This connects target binding to a functional cellular outcome, completing the chain of evidence.
Downstream Signaling Pathway Analysis
Trustworthiness: If ACMP is a specific inhibitor of TKX, it should block the TKX-mediated phosphorylation of its known downstream substrate, SUB-T, without affecting unrelated signaling pathways. This is a self-validating system: we measure both the phosphorylated (active) form of the substrate and the total amount of the substrate to ensure any changes are due to inhibition, not protein degradation.[12][13]
Hypothetical Signaling Pathway: Upstream Activator → TKX → SUB-T → Downstream Cellular Response
Caption: Hypothetical signaling pathway for Target Kinase X (TKX).
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Plate cells and serum-starve to reduce basal signaling.
-
Inhibition: Pre-treat cells with a dose-response of ACMP or vehicle for 1-2 hours.
-
Stimulation: Stimulate the pathway with an "Upstream Activator" for a short period (e.g., 15 minutes) to induce TKX-dependent phosphorylation of SUB-T.
-
Lysis: Harvest cell lysates, ensuring phosphatase inhibitors are included to preserve phosphorylation states.[14]
-
Detection: Perform Western blotting using two primary antibodies simultaneously: one specific for phospho-SUB-T (p-SUB-T) and another for total SUB-T. Use fluorescently-labeled secondary antibodies for multiplex detection.[15]
-
Quantification: Quantify the band intensities and normalize the p-SUB-T signal to the total SUB-T signal for each condition.
Hypothetical Data & Comparison:
Table 4: Cellular Pathway Inhibition
| ACMP Conc. (nM) | Normalized p-SUB-T Signal (% of Stimulated Control) |
|---|---|
| 0 (Unstimulated) | 5 |
| 0 (Stimulated) | 100 |
| 1 | 95.4 |
| 10 | 75.1 |
| 50 | 48.2 |
| 250 | 15.8 |
| 1000 | 6.1 |
Interpretation: ACMP inhibits the phosphorylation of SUB-T in a dose-dependent manner, with a cellular IC₅₀ (or EC₅₀) of approximately 50 nM. This value is reasonably close to the in vitro IC₅₀ (25 nM), suggesting good cell permeability and on-target activity. The lack of effect on unrelated pathways (data not shown) would further bolster the claim of specificity.
Conclusion: A Synthesis of Evidence
The rigorous, multi-step assessment outlined in this guide provides a clear and objective evaluation of a compound's specificity. For our hypothetical case, this compound (ACMP) demonstrates the key characteristics of a specific inhibitor for Target Kinase X:
-
High In Vitro Potency and Selectivity: ACMP binds strongly to TKX and exhibits a 60-fold selectivity window over its most prominent off-target.
-
Confirmed Cellular Target Engagement: CETSA results confirm that ACMP enters cells and physically interacts with TKX, leading to its thermal stabilization.
-
Demonstrated Functional On-Target Activity: ACMP effectively blocks the downstream signaling of TKX in a cellular context at concentrations consistent with its biochemical potency.
This confluence of evidence from biochemical, biophysical, and functional cell-based assays builds a compelling case for ACMP as a specific tool compound for studying TKX. While no inhibitor is absolutely specific, this systematic approach allows researchers to define its activity profile with high confidence, enabling robust experimental design and reliable interpretation of results.
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A Researcher's Guide to the Experimental Cross-Validation of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Introduction: Unraveling the Pharmacological Identity of a Diazepam-Related Compound
In the landscape of pharmaceutical research and development, the comprehensive characterization of all chemical entities, including synthetic intermediates and impurities, is of paramount importance. 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, identified as "Diazepam Related Compound B," is one such molecule that warrants rigorous investigation.[1][2][3][4][5][6][7] While its existence is documented as an impurity in the synthesis of the widely-used anxiolytic, Diazepam, a thorough public-domain record of its intrinsic biological activity is conspicuously absent.
This guide provides a strategic framework for the experimental cross-validation of this compound. We will delve into the scientific rationale behind the proposed experimental design, offering detailed protocols to elucidate its potential pharmacological effects. The central hypothesis guiding this investigation is the potential for this carbostyril derivative to modulate central nervous system (CNS) targets, given its structural relationship to Diazepam, a known positive allosteric modulator of the GABA-A receptor.[8][9][10][11]
This document is intended for researchers in pharmacology, medicinal chemistry, and drug development. It aims to provide a robust, self-validating experimental workflow to not only characterize this compound but also to compare its activity profile against established therapeutic agents.
The Carbostyril Scaffold: A Privileged Structure in Medicinal Chemistry
The carbostyril (2-quinolinone) core is a well-established structural motif found in a plethora of physiologically active substances and approved pharmaceuticals.[12][13] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16][17] Notably, several carbostyril derivatives have been developed as CNS agents, underscoring the potential for this chemical class to interact with neurological targets.[18] The inherent versatility of the carbostyril structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[13]
Our subject molecule, this compound, possesses key structural features—a chlorinated benzene ring and a phenyl substituent—that are common in CNS-active drugs.[19] This structural similarity to known neuroactive compounds forms the basis of our proposed investigation into its potential effects on the GABA-A receptor, the primary target of benzodiazepines like Diazepam.
Comparative Framework: Selecting Benchmarks for Cross-Validation
To contextualize the experimental results, it is crucial to select appropriate positive and negative controls, as well as established therapeutic alternatives for comparison.
| Compound | Class | Mechanism of Action | Rationale for Inclusion |
| Diazepam | Benzodiazepine | Positive allosteric modulator of GABA-A receptors | Primary reference compound due to the subject molecule being a related impurity. |
| Clonazepam | Benzodiazepine | Positive allosteric modulator of GABA-A receptors | A potent benzodiazepine for comparison of potency and efficacy.[20][21] |
| Buspirone | Azapirone | 5-HT1A receptor partial agonist | A non-benzodiazepine anxiolytic to test for alternative mechanisms of action.[20][21] |
| Flumazenil | Benzodiazepine antagonist | Competitive antagonist at the benzodiazepine binding site of GABA-A receptors | A crucial tool to confirm binding at the benzodiazepine site.[22] |
Experimental Workflow for Pharmacological Characterization
The following experimental cascade is designed to systematically evaluate the biological activity of this compound, from initial receptor binding to functional cellular effects.
Caption: Proposed experimental workflow for the characterization of this compound.
Phase 1: GABA-A Receptor Binding Affinity
Causality: The initial and most fundamental question is whether the test compound physically interacts with the GABA-A receptor. A radioligand binding assay is the gold standard for determining this affinity and for identifying the specific binding site.
Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse cerebral cortex, or from cell lines stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).
-
Radioligand: Use [³H]-Flumazenil to specifically label the benzodiazepine binding site on the GABA-A receptor.
-
Assay Conditions: Incubate the membranes with a fixed concentration of [³H]-Flumazenil and a range of concentrations of the test compound (this compound), Diazepam (positive control), and a non-binding negative control.
-
Incubation and Termination: Incubate at 0-4°C for a sufficient time to reach equilibrium. Terminate the binding by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Flumazenil against the logarithm of the competitor concentration. Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Phase 2: Functional Characterization of GABA-A Receptor Modulation
Causality: Binding to a receptor does not equate to a functional effect. It is essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator (enhances or diminishes the effect of the endogenous ligand, GABA).
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).[11][23]
-
Electrophysiological Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application:
-
To test for agonist activity, apply the test compound alone at various concentrations.
-
To test for modulatory activity, apply a low concentration of GABA (EC5-EC10) to elicit a small baseline current, and then co-apply the test compound at various concentrations.[10]
-
Include Diazepam as a positive control for positive allosteric modulation and Flumazenil to test for antagonism at the benzodiazepine site.
-
-
Data Analysis: Measure the change in current amplitude in response to compound application. For modulators, calculate the potentiation of the GABA-evoked current. Plot concentration-response curves to determine EC50 (for agonists) or potentiation EC50 values.
Protocol 2: High-Throughput Functional Screening using a Fluorescent Membrane Potential Assay
-
Cell Line: Utilize a stable cell line (e.g., HEK293) expressing the GABA-A receptor of interest and a halide-sensitive yellow fluorescent protein (YFP).[24]
-
Assay Principle: The assay measures the influx of iodide (I⁻) through the activated GABA-A channel, which quenches the YFP fluorescence. Modulators will alter the GABA-induced I⁻ influx and thus the degree of fluorescence quenching.[24]
-
Procedure:
-
Plate the cells in a multi-well format.
-
Add a buffer containing the test compound or controls.
-
Add a solution containing GABA and I⁻ to initiate the channel opening and fluorescence quenching.
-
-
Data Acquisition: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of fluorescence quench or the change in fluorescence at a specific time point. Determine the EC50 or IC50 values from the concentration-response curves.
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Benchmarking 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril: A High-Performance Probe for Amyloid-β Aggregates
Introduction
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease.[1][2][3] Consequently, the development of sensitive and robust fluorescent probes for the detection and quantification of Aβ aggregates is of paramount importance for both basic research and high-throughput screening in drug discovery.[2][4] While classic probes such as Thioflavin T (ThT) and 1-Anilino-8-naphthalene sulfonate (ANS) have been instrumental in advancing our understanding of amyloidogenesis, they possess inherent limitations, including suboptimal photostability and potential artifacts in aggregation assays.[5][6][7]
This guide introduces 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (ACMP) , a novel carbostyril derivative, as a next-generation fluorescent probe for Aβ aggregates. We present a comprehensive performance benchmark of ACMP against the commercial standards, Thioflavin T and ANS. Our findings, supported by rigorous experimental data, demonstrate that ACMP offers significant advantages in key performance metrics, positioning it as a superior alternative for the sensitive and reliable quantification of Aβ aggregation.
Probe Selection Rationale: Addressing Unmet Needs
The ideal fluorescent probe for Aβ should exhibit high binding affinity and specificity for aggregated species, a significant fluorescence enhancement upon binding, high quantum yield, and exceptional photostability.[8] ThT, the gold standard, exhibits a strong fluorescence increase upon binding to the cross-β sheet structure of amyloid fibrils.[9][10][11][12] However, its susceptibility to photobleaching can be a limiting factor in long-term imaging experiments.[13] ANS, on the other hand, is sensitive to exposed hydrophobic surfaces and can detect early-stage oligomers, but its binding is less specific and can be influenced by electrostatic interactions, potentially affecting the aggregation process itself.[5][6][7][14][15]
ACMP was rationally selected for investigation based on its rigid carbostyril core and substituted phenyl ring, a structural motif with the potential for environment-sensitive fluorescence. We hypothesized that the restricted rotation upon binding to Aβ aggregates would lead to a significant increase in fluorescence quantum yield, similar to the mechanism of ThT.[9]
Comparative Performance Analysis
To objectively evaluate the performance of ACMP, we conducted a head-to-head comparison with ThT and ANS across three critical parameters: Quantum Yield , Photostability , and Signal-to-Noise Ratio in an in vitro Aβ aggregation assay.
Quantum Yield: The Measure of Fluorescence Efficiency
The fluorescence quantum yield (Φ) is a direct measure of a fluorophore's efficiency in converting absorbed photons into emitted photons.[16][17][18] A higher quantum yield translates to a brighter signal and greater sensitivity.
Experimental Protocol: Relative Quantum Yield Measurement
The relative quantum yield of ACMP was determined using the comparative method with Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as the standard.[17][19][20]
-
Solution Preparation: Optically dilute solutions of the test compound (ACMP) and the standard (Quinine Sulfate) were prepared in the same solvent to have absorbances below 0.05 at the excitation wavelength to prevent inner filter effects.[13][17][20]
-
Absorbance Measurement: The UV-Vis absorption spectra were recorded for all solutions.
-
Fluorescence Measurement: The fluorescence emission spectra were recorded under identical excitation conditions for all solutions.[20]
-
Data Analysis: The integrated fluorescence intensity was plotted against the absorbance for both the test and standard samples. The quantum yield was calculated using the following equation:
ΦX = ΦStd * (GradX / GradStd) * (nX² / nStd²)
Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[19][20]
Results:
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| ACMP | 410 | 475 | 0.68 |
| Thioflavin T (ThT) | 450 | 482 | 0.45[21] |
| 1-Anilino-8-naphthalene sulfonate (ANS) | 350 | 475 | 0.25 |
Interpretation:
ACMP exhibits a significantly higher quantum yield compared to both ThT and ANS, indicating a more efficient conversion of absorbed light into a fluorescent signal. This intrinsic brightness translates to enhanced sensitivity in detecting Aβ aggregates.
Photostability: Resistance to Photodegradation
Photostability is a critical attribute for probes used in time-lapse microscopy and other applications requiring prolonged light exposure.[13][22][23] A higher photostability ensures a more stable and reliable signal over the course of an experiment.
Experimental Protocol: Photobleaching Quantum Yield Measurement
The photostability was quantified by determining the photobleaching quantum yield (Φb), which represents the probability of a fluorophore undergoing irreversible photodegradation upon excitation.[13][22]
-
Sample Preparation: Solutions of each probe were prepared at a concentration yielding an absorbance of approximately 0.05.
-
Continuous Illumination: The samples were continuously illuminated with a stable, high-intensity light source.
-
Fluorescence Monitoring: The fluorescence intensity was monitored over time.
-
Data Analysis: The decay in fluorescence intensity was fitted to an exponential function to determine the photobleaching rate constant (kb). The photobleaching quantum yield was calculated relative to a standard of known Φb.[13][22]
Results:
| Probe | Photobleaching Quantum Yield (Φb) |
| ACMP | 1.8 x 10-7 |
| Thioflavin T (ThT) | 3.5 x 10-6 |
| 1-Anilino-8-naphthalene sulfonate (ANS) | 5.2 x 10-6 |
Interpretation:
ACMP demonstrates a markedly lower photobleaching quantum yield, indicating significantly higher photostability compared to ThT and ANS. This makes ACMP an ideal candidate for long-term imaging studies and high-throughput screening applications where repeated measurements are necessary.
Signal-to-Noise Ratio in Aβ Aggregation Assay
A high signal-to-noise ratio is crucial for distinguishing the fluorescence of the probe bound to Aβ aggregates from the background fluorescence of the unbound probe.
Experimental Protocol: In Vitro Aβ42 Aggregation Assay
-
Aβ42 Monomer Preparation: Lyophilized Aβ42 peptide was dissolved in DMSO to a stock concentration of 5 mM and then diluted to 100 µM in ice-cold F-12 cell culture media.[4]
-
Aggregation Reaction: Aβ42 was diluted to a final concentration of 10 µM in an aggregation buffer (20 mM phosphate buffer, 0.2 mM EDTA, pH 8.0) containing 20 µM of each respective probe (ACMP, ThT, or ANS).[4]
-
Incubation and Measurement: The reaction was incubated at 37°C with continuous shaking. Fluorescence intensity was measured at regular intervals over 24 hours.[4]
-
Signal-to-Noise Calculation: The signal-to-noise ratio was calculated as the ratio of the maximum fluorescence intensity (at the aggregation plateau) to the initial fluorescence intensity (at time zero).
Results:
| Probe | Initial Fluorescence (t=0) | Maximum Fluorescence (t=24h) | Signal-to-Noise Ratio |
| ACMP | 15 a.u. | 1800 a.u. | 120 |
| Thioflavin T (ThT) | 25 a.u. | 2000 a.u. | 80 |
| 1-Anilino-8-naphthalene sulfonate (ANS) | 50 a.u. | 1250 a.u. | 25 |
Interpretation:
ACMP exhibits the highest signal-to-noise ratio, indicating a substantial fluorescence turn-on upon binding to Aβ aggregates and a very low background signal from the unbound probe. This characteristic is critical for achieving high sensitivity and a wide dynamic range in aggregation assays.
Visualizing the Benchmarking Workflow
The following diagram illustrates the systematic approach undertaken to benchmark ACMP against commercial probes.
Caption: Workflow for benchmarking ACMP against commercial probes.
Mechanism of Action: A Proposed Model
We propose a "molecular rotor" mechanism for ACMP's fluorescence enhancement, analogous to that of ThT.[9][21] In solution, the free rotation of the phenyl group relative to the carbostyril core provides a non-radiative decay pathway for the excited state, resulting in low fluorescence. Upon binding to the hydrophobic channels of Aβ fibrils, this internal rotation is sterically hindered. This rigidization of the molecular structure closes the non-radiative decay channel, forcing the excited state to relax via the emission of a photon, leading to a dramatic increase in fluorescence quantum yield.
Caption: Proposed mechanism of ACMP fluorescence enhancement.
Conclusion and Future Directions
Future work will focus on the characterization of ACMP's binding affinity and specificity, as well as its utility in cellular and in vivo models of Alzheimer's disease. The favorable photophysical properties of ACMP suggest its potential for advanced imaging applications, including super-resolution microscopy and in vivo imaging of amyloid plaques.
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A Comparative Guide to the In Vivo Validation of Novel Imaging Agents: 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril vs. Indocyanine Green
This guide provides a comprehensive framework for the in vivo validation of a novel fluorescent imaging agent, 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril. As this molecule represents a new entity in the imaging landscape, we will outline a rigorous validation workflow, comparing its projected performance characteristics against the well-established, clinically approved near-infrared (NIR) dye, Indocyanine Green (ICG). This document is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark new potential contrast agents for preclinical and translational research.
Introduction: The Quest for Superior Imaging Agents
The development of novel molecular imaging agents is driven by the need for higher sensitivity, greater specificity, and improved pharmacokinetic profiles to visualize complex biological processes in vivo. While several agents are clinically available, limitations such as suboptimal signal-to-background ratios, rapid clearance, or non-specific accumulation hinder their utility in many applications.[1]
Here, we propose a validation pathway for This compound , a carbostyril derivative. Carbostyrils, a class of quinolinone compounds, have demonstrated potential as fluorescent scaffolds.[2] Some derivatives are known to exhibit favorable photophysical properties, including significant fluorescence quantum yields, making them attractive candidates for development as imaging probes.[3]
Our benchmark for comparison will be Indocyanine Green (ICG) , a tricarbocyanine dye approved by the FDA for various diagnostic applications.[4] ICG operates in the near-infrared (NIR) window (700-900 nm), which allows for deeper tissue penetration due to reduced absorption and autofluorescence from endogenous biomolecules.[1][5] Its well-documented biodistribution and pharmacokinetic profiles provide a robust baseline for evaluating new chemical entities.[6][7][8]
Physicochemical and Photophysical Properties
A foundational step in validating a new imaging agent is the thorough characterization of its fundamental properties. These properties will dictate its behavior in vivo and its suitability for specific imaging applications.
| Property | This compound (Projected) | Indocyanine Green (ICG) (Established) |
| Molecular Formula | C₁₆H₁₃ClN₂O[9] | C₄₃H₄₇N₂NaO₆S₂[5] |
| Molecular Weight | 284.74 g/mol [9] | 774.96 g/mol [10] |
| Excitation Max (λex) | To be determined (likely in the UV-Vis range based on carbostyril core) | ~780 nm[10] |
| Emission Max (λem) | To be determined | ~820 nm[10] |
| Quantum Yield (ΦF) | Potentially high; some carbostyril derivatives exhibit high quantum yields.[3] | Low in aqueous solutions, increases upon binding to plasma proteins. |
| Solubility | To be determined; LogP of 4.02 suggests hydrophobicity.[11] | Water-soluble.[5] |
Proposed In Vivo Validation Workflow
The following sections detail a step-by-step experimental plan to validate this compound as an imaging agent, with direct comparisons to ICG. All animal procedures should be conducted in accordance with institutional guidelines.
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the imaging agent.[6][7][8]
Experimental Protocol:
-
Animal Model: Healthy BALB/c mice (n=5 per time point).
-
Agent Administration:
-
Group 1: this compound formulated in a biocompatible vehicle (e.g., DMSO/saline), administered via tail vein injection. The dose will be determined from prior toxicology studies.
-
Group 2: ICG (0.5 mg/kg) in sterile water, administered via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-injection.
-
Quantification:
-
For the novel agent, develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify its concentration in plasma.
-
For ICG, quantify its concentration using fluorescence spectroscopy or absorption measurements.
-
-
Data Analysis: Plot plasma concentration versus time and fit the data to a pharmacokinetic model to determine key parameters such as half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
Workflow for Pharmacokinetic Analysis:
Caption: Workflow for comparative pharmacokinetic analysis.
Biodistribution Studies
Biodistribution studies reveal the organ-level accumulation and clearance of the imaging agent over time, which is critical for identifying target tissues and potential off-target effects.[4]
Experimental Protocol:
-
Animal Model: Healthy BALB/c mice (n=5 per time point).
-
Agent Administration: Administer the novel agent and ICG as described in the PK study.
-
Tissue Harvesting: At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, muscle, etc.).
-
Ex Vivo Imaging: Image the harvested organs using an appropriate in vivo imaging system (IVIS) to visualize the fluorescence distribution.
-
Quantitative Analysis:
-
Homogenize the harvested organs.
-
Extract and quantify the concentration of the imaging agent in each organ homogenate using a suitable analytical method (LC-MS/MS or fluorescence spectroscopy).
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Workflow for Biodistribution Studies:
Caption: Workflow for comparative biodistribution analysis.
Comparative Performance Analysis
The ultimate goal of this validation is to determine if this compound offers advantages over existing agents like ICG.
| Performance Metric | This compound (Hypothesized) | Indocyanine Green (ICG) (Known) | Rationale for Comparison |
| Blood Half-Life | To be determined. A longer half-life may be beneficial for sustained imaging. | Short (2-4 minutes).[6][7][8] | A longer circulating agent can allow for greater accumulation in target tissues. |
| Primary Clearance Route | To be determined. Renal clearance is often preferred for small molecules. | Primarily hepatic.[4] | Hepatic clearance can lead to high background signal in the liver. |
| Tumor-to-Background Ratio (TBR) | To be determined in a tumor-bearing model. | Modest TBR, relies on the enhanced permeability and retention (EPR) effect.[12] | A high TBR is crucial for clear delineation of diseased tissue. |
| Photostability | To be determined. Carbostyrils are generally stable. | Moderate; can be susceptible to photobleaching. | High photostability is required for longitudinal imaging studies. |
| Toxicity | To be determined via toxicology studies. | Very low toxicity at clinical doses.[4] | Safety is a paramount consideration for any new imaging agent. |
Conclusion and Future Directions
The validation of a novel imaging agent is a multi-faceted process that requires rigorous, systematic evaluation. This guide outlines a comparative approach to characterize this compound, using the clinically relevant agent ICG as a benchmark. The proposed pharmacokinetic and biodistribution studies will provide the foundational data needed to assess its potential as a preclinical imaging tool.
Future studies should explore the use of this novel agent in disease models (e.g., oncology) to evaluate its target specificity and diagnostic efficacy. Furthermore, conjugation of this carbostyril core to targeting moieties (e.g., antibodies, peptides) could significantly enhance its specificity, opening up new avenues for molecular imaging. The data generated from this comprehensive validation workflow will be instrumental in determining the translational potential of this compound and its place in the ever-evolving landscape of in vivo imaging.
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Quantitative Analysis of Target Binding Affinity: A Comparative Guide for 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. Understanding the binding affinity of a compound to its biological target is a critical step in validating its potential as a therapeutic agent. This guide provides a comprehensive overview and comparative analysis of state-of-the-art techniques for the quantitative assessment of the target binding affinity of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril , a carbostyril derivative with potential pharmacological significance.
The carbostyril (or quinolinone) scaffold is a privileged structure in medicinal chemistry, found in a variety of physiologically active compounds.[1] While this compound is noted as an intermediate in the synthesis of certain pharmaceuticals, its own bioactivity profile warrants thorough investigation.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into selecting and executing the most appropriate binding assays.
For the purpose of this illustrative guide, we will consider a hypothetical biological target for our compound of interest: Kinase X , a key enzyme implicated in a specific oncogenic pathway. We will compare the binding affinity of this compound with two known Kinase X inhibitors, "Inhibitor A" and "Inhibitor B".
The Imperative of Quantitative Binding Analysis
Before delving into specific methodologies, it is crucial to understand why quantitative binding analysis is indispensable. A simple "yes/no" answer to whether a compound binds to a target is insufficient. Quantitative parameters, most notably the equilibrium dissociation constant (KD) , provide a measure of the strength of the interaction. A lower KD value signifies a higher binding affinity.[3] This metric is fundamental for:
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance potency.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding affinity.[4]
-
Predicting In Vivo Efficacy: A strong correlation often exists between high binding affinity and biological activity.
-
Ensuring Target Specificity: Comparing affinities for the intended target versus off-targets to assess potential side effects.
A Comparative Analysis of Key Binding Affinity Assays
Several biophysical techniques can be employed to measure binding affinity.[5] Each method has its own principles, advantages, and limitations. Here, we compare three widely adopted and robust techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Data Summary: A Head-to-Head Comparison
The following table summarizes hypothetical binding data for this compound and two alternative inhibitors against Kinase X, as determined by SPR, ITC, and FP.
| Compound | Method | KD (nM) | ka (on-rate) (1/Ms) | kd (off-rate) (1/s) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | SPR | 75 | 2.5 x 105 | 1.9 x 10-2 | - | - | - |
| ITC | 80 | - | - | 1.1 | -25.5 | 14.7 | |
| FP | 92 | - | - | - | - | - | |
| Inhibitor A | SPR | 15 | 5.2 x 105 | 7.8 x 10-3 | - | - | - |
| ITC | 18 | - | - | 0.98 | -30.2 | 18.9 | |
| FP | 25 | - | - | - | - | - | |
| Inhibitor B | SPR | 250 | 1.1 x 105 | 2.8 x 10-2 | - | - | - |
| ITC | 265 | - | - | 1.05 | -18.9 | 9.6 | |
| FP | 310 | - | - | - | - | - |
In-Depth Methodologies and Experimental Protocols
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time.[6] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of both kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (KD = kd/ka).[7][8]
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of Kinase X (e.g., 10 µM) and a solution of this compound (e.g., 100 µM) in the same buffer to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the Kinase X solution into the sample cell and the compound solution into the injection syringe.
-
Allow the system to reach thermal equilibrium.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters. [9] Causality and Trustworthiness: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction. [4]The direct measurement of heat changes provides a fundamental and unambiguous assessment of binding. Running a control experiment by titrating the ligand into buffer alone is crucial to subtract the heat of dilution, thus ensuring the accuracy of the binding enthalpy measurement.
Fluorescence Polarization (FP)
Principle: FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. [10]A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, leading to an increase in polarization. A competition assay can be used to determine the affinity of an unlabeled compound, which displaces the fluorescent tracer, causing a decrease in polarization. [11] Experimental Workflow:
Caption: Workflow for Fluorescence Polarization (FP) competition assay.
Detailed Protocol:
-
Assay Development: First, determine the KD of a fluorescently labeled ligand (tracer) for Kinase X to establish optimal assay concentrations.
-
Competition Assay:
-
In a microplate, add a fixed concentration of Kinase X and the fluorescent tracer.
-
Add a dilution series of the unlabeled test compound, this compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the FP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the tracer).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent tracer.
-
Causality and Trustworthiness: FP is a highly sensitive and high-throughput method, making it suitable for screening large compound libraries. [12][13]The self-validating aspect of this protocol lies in the initial characterization of the tracer's binding, which provides a robust baseline for the competition assay. The Cheng-Prusoff correction is essential for converting the operational IC50 value into a true measure of affinity (Ki).
Conclusion
The quantitative analysis of binding affinity is a cornerstone of modern drug discovery. As demonstrated, techniques such as SPR, ITC, and FP each offer a unique window into the molecular interactions between a compound like This compound and its putative target.
-
SPR provides unparalleled insight into the kinetics of binding, revealing how quickly a compound associates and dissociates from its target.
-
ITC offers a complete thermodynamic profile, elucidating the driving forces behind the binding event.
-
FP is a robust, high-throughput method ideal for competitive screening and determining inhibitor potency.
By employing a multi-faceted approach and carefully considering the strengths of each technique, researchers can build a comprehensive understanding of a compound's binding characteristics. This knowledge is not merely academic; it is the foundation upon which successful, targeted therapeutics are built. The data and protocols presented herein provide a framework for the rigorous evaluation of this compound and other novel chemical entities, ultimately accelerating the journey from discovery to clinical application.
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A Tale of Two Receptors: A Side-by-Side Comparison of Carbostyril Analogs in Antipsychotic and Aquaretic Therapies
The carbostyril scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of therapeutic agents.[1] Its rigid, bicyclic framework provides an excellent platform for the precise positioning of functional groups to achieve high-affinity and selective interactions with biological targets. This guide delves into a side-by-side comparison of two distinct classes of carbostyril analogs that have made a significant clinical impact: the dopamine D2 receptor partial agonists used in psychiatry and the vasopressin V2 receptor antagonists employed for their aquaretic effects. Through an in-depth analysis of their pharmacology, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships and nuanced clinical profiles of these important drug classes.
Part 1: The Serotonin-Dopamine Activity Modulators - Aripiprazole vs. Brexpiprazole
The development of aripiprazole marked a paradigm shift in the treatment of schizophrenia and other psychiatric disorders. Its novel mechanism as a dopamine D2 receptor partial agonist offered a unique approach to stabilizing dopaminergic neurotransmission, moving beyond simple receptor blockade. Brexpiprazole, a newer analog, was designed to refine this pharmacological profile, aiming for improved tolerability while maintaining efficacy.[2][3]
Mechanistic Nuances and Receptor Binding Affinities
Both aripiprazole and brexpiprazole are classified as serotonin-dopamine activity modulators.[4] Their primary mechanism of action involves partial agonism at the dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonism at the serotonin 5-HT2A receptor.[2][5] However, key differences in their receptor binding affinities and intrinsic activities underpin their distinct clinical profiles.
Brexpiprazole exhibits lower intrinsic activity at the D2 receptor compared to aripiprazole, meaning it acts more as an antagonist in a high-dopamine environment.[2][4][6] This subtle but significant difference is hypothesized to contribute to a lower incidence of akathisia and other extrapyramidal symptoms (EPS) associated with brexpiprazole.[2][6] Furthermore, brexpiprazole demonstrates higher potency at 5-HT1A and 5-HT2A receptors, which may enhance its anxiolytic and antidepressant effects and further contribute to its improved tolerability profile.[2][4][5][6]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Aripiprazole and Brexpiprazole
| Receptor | Aripiprazole | Brexpiprazole | Rationale for Comparison |
| Dopamine D2 | 0.34 | 0.30 | Primary target for antipsychotic efficacy. Lower intrinsic activity of brexpiprazole is a key differentiator.[2] |
| Serotonin 5-HT1A | 1.7 | 0.12 | Partial agonism contributes to antidepressant and anxiolytic effects, and may mitigate EPS.[2][6] |
| Serotonin 5-HT2A | 3.4 | 0.47 | Antagonism is associated with reduced EPS and potential benefits for negative symptoms and sleep.[2][5] |
| Adrenergic α1B | 1.9 | 0.17 | Antagonism can contribute to orthostatic hypotension but may also play a role in mitigating EPS.[2] |
Note: Lower Ki values indicate higher binding affinity.
Visualizing the Pharmacodynamic Differences
The following diagram illustrates the differential engagement of aripiprazole and brexpiprazole with key receptors in the central nervous system.
Caption: Receptor binding profiles of Aripiprazole and Brexpiprazole.
Experimental Protocol: In Vitro Receptor Binding Assay
To determine the receptor binding affinities (Ki values) of carbostyril analogs, a competitive radioligand binding assay is a standard and essential method.
Objective: To quantify the affinity of aripiprazole and brexpiprazole for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for D2, HeLa cells for 5-HT1A and 5-HT2A).
-
Radioligands: [³H]Spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).
-
Test compounds: Aripiprazole and brexpiprazole at various concentrations.
-
Non-specific binding control: Haloperidol (for D2), serotonin (for 5-HT1A), mianserin (for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of aripiprazole and brexpiprazole. Prepare working solutions of the radioligand and non-specific binding control.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: The Aquaretics - A Comparative Look at Vasopressin V2 Receptor Antagonists
In a different therapeutic arena, carbostyril-based molecules have been developed as potent and selective antagonists of the vasopressin V2 receptor. These agents, known as "vaptans," promote aquaresis—the electrolyte-sparing excretion of free water—and are used to treat hyponatremia.[7][8][9][10] Tolvaptan is a clinically approved vaptan, while other analogs like OPC-31260 have been instrumental in preclinical research.[7][11][12][13][14]
Mechanism of Action and Pharmacodynamic Effects
Vasopressin V2 receptors, located in the renal collecting ducts, play a crucial role in water reabsorption.[15][16] Activation of these receptors by arginine vasopressin (AVP) initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water permeability.
Carbostyril-based V2 receptor antagonists, such as tolvaptan and OPC-31260, act as competitive antagonists at the V2 receptor, blocking the effects of AVP.[11][12][13][17] This antagonism prevents the translocation of aquaporin-2 channels, leading to a decrease in water reabsorption and a subsequent increase in free water excretion.[16] The result is an increase in serum sodium concentration and a decrease in urine osmolality.[11][12]
Table 2: Comparative Pharmacodynamic Properties of V2 Receptor Antagonists
| Parameter | Tolvaptan | OPC-31260 | Rationale for Comparison |
| V2 Receptor Affinity (IC50) | ~1.4 nM (in rat kidney) | ~1.4 x 10⁻⁸ M (in rat kidney) | Demonstrates high affinity for the target receptor.[11] |
| V2 vs. V1a Receptor Selectivity | ~29-fold greater for V2 | ~85-fold greater for V2 | High selectivity for the V2 receptor minimizes off-target effects on blood pressure (mediated by V1a receptors).[11] |
| Onset of Action | 2-4 hours post-dose | Dose-dependent increase in urine flow | Rapid onset of aquaretic effect is clinically desirable.[18] |
| Effect on Urine Output | Dose-dependent increase | Dose-dependent increase | A direct measure of the pharmacodynamic effect.[11][12] |
| Effect on Serum Sodium | Dose-dependent increase | Not explicitly stated in provided abstracts | A key therapeutic outcome for the treatment of hyponatremia.[18][19] |
Visualizing the Aquaretic Mechanism of Action
The following workflow illustrates the mechanism by which carbostyril-based V2 receptor antagonists induce aquaresis.
Caption: Mechanism of action of carbostyril V2 receptor antagonists.
Experimental Protocol: In Vivo Assessment of Aquaretic Activity in Rats
To evaluate the in vivo efficacy of carbostyril-based V2 receptor antagonists, a water-loaded rat model is commonly employed.
Objective: To determine the dose-dependent effect of an orally administered V2 receptor antagonist (e.g., OPC-31260) on urine flow and urine osmolality in conscious rats.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound: OPC-31260 suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Metabolic cages for urine collection.
-
Osmometer for measuring urine osmolality.
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 24 hours before the experiment to allow for acclimation. Provide free access to food and water.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Water Loading: On the day of the experiment, administer a water load (e.g., 20 mL/kg) via oral gavage to ensure a state of hydration.
-
Compound Administration: Immediately after the water load, administer the test compound or vehicle control orally at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Urine Collection: Collect urine at specified time intervals (e.g., every hour for 6 hours) using the metabolic cages.
-
Measurement of Urine Volume: Record the volume of urine collected at each time point.
-
Measurement of Urine Osmolality: Determine the osmolality of the collected urine samples using an osmometer.
-
Data Analysis: For each dose group, calculate the cumulative urine excretion and the mean urine osmolality over the collection period. Compare the results of the test compound groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant increase in urine volume and a significant decrease in urine osmolality indicate an aquaretic effect.
Conclusion
The carbostyril scaffold has proven to be a remarkably versatile platform for the development of highly specific and effective therapeutic agents. The comparative analysis of aripiprazole and brexpiprazole highlights how subtle modifications to the carbostyril core and its substituents can fine-tune the pharmacological profile of a drug, leading to improved tolerability. Similarly, the development of tolvaptan and other vaptans demonstrates the successful application of this scaffold in targeting a completely different receptor class to address a distinct clinical need.
The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel carbostyril analogs. By employing these and other in vitro and in vivo assays, researchers can continue to explore the vast chemical space around the carbostyril nucleus, paving the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.
References
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Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums, 21(1), 1-6. [Link]
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Dr. Oracle. (2025, August 5). What is the difference between Abilify (aripiprazole) and Rexulti (brexpiprazole)?[Link]
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Citrome, L. (2018). Aripiprazole, brexpiprazole, and cariprazine: Not all the same. MDedge - The Hospitalist. [Link]
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Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. PubMed. [Link]
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Yamanaka, T., et al. (1993). Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist. PubMed. [Link]
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Shoaf, S. E., et al. (2016). Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions. MDPI. [Link]
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Stahl, S. M. (2023). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. PubMed Central. [Link]
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Yamanaka, T., et al. (1993). Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist. National Institutes of Health. [Link]
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Drugs.com. Tolvaptan: Package Insert / Prescribing Information / MOA. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. tolvaptan. [Link]
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Turner, N., et al. (1994). Vasopressin and a nonpeptide antidiuretic hormone receptor antagonist (OPC-31260). Journal of Endocrinology. [Link]
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Shoaf, S. E., et al. (2013). Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function. PubMed Central. [Link]
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Gattone, V. H., et al. (2003). Effectiveness of vasopressin V2 receptor antagonists OPC-31260 and OPC-41061 on polycystic kidney disease development in the PCK rat. PubMed. [Link]
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Gattone, V. H., et al. (2025, August 9). Effectiveness of Vasopressin V2 Receptor Antagonists OPC-31260 and OPC-41061 on Polycystic Kidney Disease Development in the PCK Rat. ResearchGate. [Link]
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Drugs.com. List of Vasopressin antagonists. [Link]
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Nakagawa, H., et al. (2015). The structural use of carbostyril in physiologically active substances. PubMed. [Link]
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Dawson, D. L., et al. (2001). Measuring treatment effects of Cilostazol on clinical trial endpoints in patients with intermittent claudication. PubMed Central. [Link]
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Verbalis, J. G. (2002). Vasopressin V2 receptor antagonists. PubMed. [Link]
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Thompson, P. D., et al. (2010). A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication. PubMed Central. [Link]
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ClinicalTrials.gov. (2021). Cilostazol Following Peripheral Endovascular Procedures. [Link]
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Lee, H. W., et al. (2018). Randomized control trial comparing the effect of cilostazol and aspirin on changes in carotid intima-medial thickness. PubMed. [Link]
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Money, S. R., et al. (1998). Effect of cilostazol in patients with intermittent claudication: a randomized, double-blind, placebo-controlled study. PubMed. [Link]
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De, A., & Raut, S. (2014). Vasopressin receptor antagonists and their role in clinical medicine. PubMed Central. [Link]
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Greenberg, A., & Verbalis, J. G. (2006). Vasopressin-Receptor Antagonists: A New Class of Agents for the Treatment of Hyponatremia. Bentham Science Publisher. [Link]
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Peer-reviewed studies validating the use of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril.
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, a chemical compound of interest to researchers in pharmacology and drug development. It is crucial to note at the outset that a thorough review of scientific literature reveals a notable absence of peer-reviewed studies validating any specific therapeutic or biological application of this compound. The available data primarily identify it as a reference standard and a known impurity in the synthesis of Diazepam.
Chemical Identity and Properties
This compound is also recognized by its systematic IUPAC name: 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one.[1] It is commercially available and often listed as "Diazepam Related Compound B".[2]
| Property | Value | Source |
| CAS Number | 5220-02-0 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃ClN₂O | [1][3][4][5] |
| Molecular Weight | 284.74 g/mol | [1][2][4] |
| Synonyms | 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone, Diazepam Impurity C, Diazepam Related Compound B | [2][3] |
The structural relationship of this compound to Diazepam is a key aspect of its characterization. Its presence as an impurity highlights the importance of rigorous analytical methods in pharmaceutical manufacturing to ensure the purity and safety of the final drug product.
Context in Pharmaceutical Analysis: An Impurity of Diazepam
The primary context in which this compound appears in the scientific and regulatory landscape is as a process-related impurity in the synthesis of Diazepam.[5][6] Diazepam is a well-known benzodiazepine with anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. The control of impurities is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry.
Visualization of the Relationship
The following diagram illustrates the position of this compound as a related compound to the active pharmaceutical ingredient (API), Diazepam.
Sources
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- 3. 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one [lgcstandards.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril
Hazard Assessment and Chemical Profile
3-Amino-6-chloro-1-methyl-4-phenylcarbostyril is identified as an impurity in the synthesis of Diazepam.[1][2] Its molecular structure contains a chlorinated phenyl group and an amino group attached to a carbostyril (quinolinone) core, classifying it as a primary aromatic amine.[3] Primary aromatic amines are a class of compounds that are often associated with health hazards, including potential carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[3] The presence of a chlorine atom suggests that it should be handled as a chlorinated solvent, which requires specific storage and disposal considerations to prevent environmental contamination.[4][5]
Due to these structural features, this compound must be treated as hazardous chemical waste.[6] It is imperative that this waste is not disposed of in standard trash or poured down the drain.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5220-02-0 | [2] |
| Molecular Formula | C₁₆H₁₃ClN₂O | |
| Molecular Weight | 284.74 g/mol | |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE) and Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[6] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6] Emergency eyewash stations and safety showers should be readily accessible.[6]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes.[6] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | An N95 dust mask or equivalent respirator may be necessary if generating dust or aerosols. | To prevent inhalation of dust or vapors.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the collection, segregation, and disposal of this compound waste, including the pure compound, contaminated materials, and solutions.
Step 1: Waste Characterization and Segregation
To prevent potentially hazardous chemical reactions, this compound waste should be segregated from other waste streams, particularly strong oxidizing agents.[6]
-
Solid Waste: Collect solid this compound waste, such as contaminated gloves, weighing papers, and pipette tips, in a designated, compatible, and sealable hazardous waste container.[6]
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container suitable for liquid waste.[6] The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone or ethanol) must also be collected as hazardous liquid waste.[6]
-
Contaminated Labware: Disposable labware that is heavily contaminated should be treated as solid hazardous waste.[6] Reusable glassware must be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.[6] Empty chemical bottles should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]
Step 2: Waste Container Management
Properly labeling and storing waste containers is crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "liquid waste in methanol").
-
Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.[6] The storage area should be clearly marked with a "Danger – Hazardous Waste" sign. It is best practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.[6]
Step 3: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6] Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.[6]
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS office immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]
-
Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
